molecular formula C12H17N5O5 B12452682 N2,2'-O-Dimethylguanosine

N2,2'-O-Dimethylguanosine

Cat. No.: B12452682
M. Wt: 311.29 g/mol
InChI Key: OJTAZBNWKTYVFJ-UHFFFAOYSA-N
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Description

N2,2'-O-Dimethylguanosine is a useful research compound. Its molecular formula is C12H17N5O5 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one

InChI

InChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20)

InChI Key

OJTAZBNWKTYVFJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC

Origin of Product

United States

Foundational & Exploratory

The Biological Role of N2,2'-O-Dimethylguanosine (m2,2G) in tRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptional modification found in the D-arm of many eukaryotic transfer RNAs (tRNAs). This modification, located at position 26, plays a critical role in stabilizing the L-shaped tertiary structure of tRNA, which is essential for its canonical function in protein synthesis. The formation of m2,2G is catalyzed by the TRM1 family of enzymes and involves the transfer of two methyl groups from S-adenosylmethionine (SAM). Deficiencies in m2,2G modification have been linked to a range of cellular defects, including temperature sensitivity in yeast and intellectual disability in humans, highlighting its importance in maintaining translational fidelity and cellular homeostasis. This technical guide provides an in-depth overview of the biological significance of m2,2G, including its biosynthesis, its impact on tRNA structure and function, and its association with disease. Detailed experimental protocols for the detection and analysis of m2,2G are also provided, along with a summary of key quantitative data.

Introduction

Transfer RNAs are central to the process of translation, acting as adaptor molecules that decode the messenger RNA (mRNA) sequence and deliver the corresponding amino acids to the ribosome. The function of tRNA is critically dependent on its precise three-dimensional structure, which is stabilized by a complex network of post-transcriptional modifications. Among the more than 100 known tRNA modifications, this compound (m2,2G) is a key modification found in the D-arm of most eukaryotic tRNAs.[1][2]

The m2,2G modification is located at the junction of the D-stem and the anticodon stem, a region crucial for the correct folding of the tRNA molecule.[3] Its presence is essential for preventing alternative, non-functional tRNA conformations.[2][4] The biosynthesis of m2,2G is carried out by the highly conserved tRNA methyltransferase, TRM1.[3][5] This enzyme-catalyzed reaction underscores the tightly regulated nature of tRNA modification pathways.

Dysregulation of m2,2G formation has been implicated in several human diseases, making the TRM1 enzyme a potential therapeutic target.[5] Understanding the precise role of m2,2G in tRNA function and its impact on cellular processes is therefore of significant interest to researchers in molecular biology, drug development, and clinical diagnostics.

Biosynthesis of this compound

The synthesis of m2,2G at position 26 of tRNA is a two-step enzymatic process catalyzed by the S-adenosyl-L-methionine (SAM)-dependent tRNA (N2,N2-dimethylguanosine)-methyltransferase, commonly known as TRM1.[3][6] The TRM1 enzyme sequentially adds two methyl groups from SAM to the exocyclic amine of the guanine (B1146940) base.

Biosynthesis_of_m2_2G cluster_step1 Step 1 cluster_step2 Step 2 G26 Guanosine-26 in pre-tRNA m2G26 N2-methylguanosine-26 G26->m2G26 Methylation m2_2G26 This compound-26 m2G26->m2_2G26 Methylation TRM1 TRM1 Enzyme SAH1 S-Adenosylhomocysteine (SAH) TRM1->SAH1 SAH2 S-Adenosylhomocysteine (SAH) TRM1->SAH2 SAM1 S-Adenosylmethionine (SAM) SAM1->TRM1 SAM2 S-Adenosylmethionine (SAM) SAM2->TRM1

Biosynthesis of this compound (m2,2G) at position 26 of tRNA.

Biological Function and Significance

The primary role of m2,2G is to maintain the structural integrity of tRNA. By preventing non-canonical base pairing, m2,2G ensures the correct L-shaped tertiary structure, which is a prerequisite for efficient and accurate translation.

tRNA Structure and Stability
ParameterUnmodified tRNAm2,2G Modified tRNAReference
Conformation Prone to misfolding (e.g., G26-C11 pairing)Stabilized L-shape[2][4][8]
Melting Temperature (Tm) LowerHigher (inferred)[9]
Role in Translation

By ensuring the correct tRNA structure, m2,2G indirectly influences all stages of translation where tRNA is involved, from aminoacylation to ribosomal translocation. A correctly folded tRNA is a prerequisite for recognition by its cognate aminoacyl-tRNA synthetase, the enzyme responsible for charging the tRNA with the correct amino acid. Although direct kinetic data on the effect of m2,2G on aminoacylation is limited, it is established that tRNA modifications in the core region are important for this process.[10]

Furthermore, the overall stability and structure of the tRNA are critical for its efficient movement through the ribosome during peptide bond formation and translocation. The absence of m2,2G can lead to a decrease in the efficiency of suppression of nonsense codons, suggesting a role in maintaining translational fidelity.[6]

Translational ProcessEffect of m2,2G AbsenceConsequenceReference
Aminoacylation Potential for reduced efficiencyDecreased availability of charged tRNAs[10]
Translational Fidelity Decreased efficiency of suppressionIncreased read-through of stop codons[6]
Global Protein Synthesis Reduced ratesImpaired cell growth and proliferation[8]
Association with Disease

The critical role of m2,2G in tRNA function is underscored by the association of its absence with human diseases. Mutations in the human TRMT1 gene, which leads to a deficiency in m2,2G formation, have been linked to intellectual disability.[5] In the model organism Saccharomyces cerevisiae, the lack of m2,2G results in temperature-sensitive growth defects.[5] These findings highlight the importance of proper tRNA modification for normal cellular function and development.

Experimental Protocols

The detection and quantification of m2,2G in tRNA can be achieved through several experimental techniques. Here, we provide detailed protocols for two commonly used methods: immuno-northern blotting and primer extension analysis.

Immuno-Northern Blotting for m2,2G Detection

This method utilizes an antibody specific to m2,2G to detect the modification on tRNAs separated by gel electrophoresis.[11][12][13][14]

Materials:

  • Total RNA or purified tRNA

  • 10% TBE-Urea precast gels

  • XCell SureLock Mini-Cell electrophoresis system

  • Positively charged nylon membrane

  • UV cross-linker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against m2,2G

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SYBR Gold Nucleic Acid Gel Stain

Procedure:

  • RNA Electrophoresis:

    • Prepare RNA samples and run on a 10% TBE-Urea gel at 180V for approximately 1-1.5 hours.

    • After electrophoresis, stain the gel with SYBR Gold to visualize the RNA and capture an image for normalization.

  • Electro-transfer:

    • Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet transfer system.

  • Cross-linking and Blocking:

    • UV-crosslink the RNA to the membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against m2,2G (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the signal using a chemiluminescence imager.

    • Quantify the signal intensity and normalize to the SYBR Gold staining.

Immuno_Northern_Blotting_Workflow Start Isolate RNA Gel Urea-PAGE Gel Electrophoresis Start->Gel Transfer Transfer to Nylon Membrane Gel->Transfer UV UV Cross-linking Transfer->UV Block Blocking UV->Block PrimaryAb Incubate with anti-m2,2G Antibody Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analysis Quantify Signal Detect->Analysis

Workflow for Immuno-Northern Blotting of m2,2G.
Primer Extension Analysis for m2,2G Detection

Primer extension analysis can be used to map the location of modified nucleotides in a tRNA. The presence of a bulky modification like m2,2G can cause reverse transcriptase to pause or stop, resulting in a truncated cDNA product that can be visualized on a sequencing gel.[15][16][17]

Materials:

  • Total RNA or purified tRNA

  • DNA oligonucleotide primer complementary to a region downstream of position 26

  • [γ-32P]ATP

  • T4 polynucleotide kinase

  • Reverse transcriptase (e.g., AMV or SuperScript)

  • dNTP mix

  • Denaturing polyacrylamide sequencing gel

  • Sequencing ladder (dideoxy sequencing reaction)

Procedure:

  • Primer Labeling:

    • End-label the DNA primer with [γ-32P]ATP using T4 polynucleotide kinase.

    • Purify the labeled primer.

  • Annealing:

    • Anneal the radiolabeled primer to the target tRNA in the RNA sample by heating and slow cooling.

  • Primer Extension Reaction:

    • Set up the primer extension reaction with reverse transcriptase, dNTPs, and the annealed primer-RNA template.

    • Incubate at the appropriate temperature for the reverse transcriptase (e.g., 42°C for AMV).

  • Gel Electrophoresis and Autoradiography:

    • Stop the reaction and denature the products.

    • Run the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer and an unmodified tRNA template.

    • Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled cDNA products.

    • A band corresponding to a stop or pause at position 27 (one nucleotide downstream of the modification) indicates the presence of m2,2G at position 26.

Primer_Extension_Workflow Start Design & Synthesize Primer Label 5' End-label Primer with 32P Start->Label Anneal Anneal Labeled Primer to tRNA Label->Anneal Extend Reverse Transcription Anneal->Extend Denature Denature cDNA Products Extend->Denature Gel Denaturing Polyacrylamide Gel Electrophoresis Denature->Gel Visualize Autoradiography Gel->Visualize Analysis Analyze Banding Pattern Visualize->Analysis

Workflow for Primer Extension Analysis of m2,2G.

Conclusion

This compound is a vital tRNA modification that plays a fundamental role in ensuring the structural integrity and, consequently, the proper function of tRNA in protein synthesis. Its biosynthesis is a tightly regulated process, and its absence is associated with cellular dysfunction and disease. The experimental techniques outlined in this guide provide robust methods for the investigation of m2,2G, paving the way for a deeper understanding of its biological significance and its potential as a therapeutic target. Further research into the quantitative effects of m2,2G on translation kinetics and its interplay with other tRNA modifications will continue to illuminate the complex world of the epitranscriptome.

References

The Role of N2-Methylguanosine (m2G) in Ribosomal RNA Stability and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal RNA (rRNA) modifications are critical for the fine-tuning of ribosome structure and function. Among these, N2-methylguanosine (m2G) is a highly conserved modification found in functionally significant regions of the bacterial ribosome. This technical guide provides an in-depth analysis of the function of m2G in rRNA stability, ribosome biogenesis, and translation. We detail the roles of the specific methyltransferases responsible for m2G formation—RsmC, RsmD, RlmG, and RlmL—and the functional consequences of these modifications at key sites within the 16S and 23S rRNA. This document summarizes key quantitative data, provides detailed experimental protocols for studying m2G modifications, and presents visual workflows and pathways to facilitate a deeper understanding of this important aspect of ribosome biology.

Introduction

Post-transcriptional modifications of ribosomal RNA (rRNA) are essential for the proper assembly and function of the ribosome.[1] These modifications, often clustered in functionally critical regions such as the peptidyl transferase center and the decoding site, are known to influence ribosome assembly, stabilize rRNA structure, and modulate interactions with ligands like tRNA and mRNA.[1] One such modification is the N2-methylation of guanosine (B1672433) (m2G), a prevalent modification in bacterial rRNA.[2][3]

While not essential for cell viability, the absence of m2G modifications can impair bacterial fitness, particularly under stress conditions.[4] This guide focuses on the well-characterized m2G modifications in Escherichia coli rRNA, exploring their impact on rRNA stability and overall ribosome function.

It is important to distinguish N2-methylguanosine (m2G) from N2,2'-O-Dimethylguanosine (m2,2'G). While m2G involves the methylation of the exocyclic amine at position 2 of guanine, m2,2'G has an additional methylation on the ribose sugar. Current scientific literature indicates that m2G is a modification found in bacterial rRNA, whereas m2,2'G is predominantly found in tRNA and its presence in rRNA has not been established.[2] This guide will therefore focus exclusively on the function of m2G in rRNA.

N2-Methylguanosine (m2G) Modifications in Bacterial rRNA

In E. coli, there are five conserved m2G modifications within the 16S and 23S rRNA, each installed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

m2G Sites and Corresponding Methyltransferases
rRNA SiteLocationMethyltransferaseFunction
m2G966 16S rRNA, helix 31, P-siteRsmD (gene: yhhF)[5]Fine-tunes translation initiation by stabilizing initiator tRNA binding.[6]
m2G1207 16S rRNARsmC (gene: yjjT)[7][8]Contributes to proper 30S subunit structure and function.
m2G1835 23S rRNA, intersubunit bridge B2RlmG (gene: ygjO)[4]Enhances ribosomal subunit association, providing advantages in osmotic and oxidative stress.[4]
m2G2445 23S rRNARlmL Involved in the late stages of 50S subunit assembly.[9]
Functional Implications of m2G Modifications

The absence of m2G modifications, achieved through the knockout of the respective methyltransferase genes, leads to distinct phenotypic consequences, highlighting their role in optimizing ribosome function.

While single knockouts of m2G methyltransferases are not lethal, they can result in reduced bacterial fitness, especially under non-optimal growth conditions. For instance, a lack of m2G1835 methylation leads to growth retardation at temperatures higher than optimal and in nutrient-poor media.[4]

Table 1: Quantitative Effects of m2G Deficiency on Bacterial Growth

Mutant StrainConditionObserved EffectQuantitative DataReference
E. coli ΔrsmD (lacks m2G966)Competition with wild-typeReduced fitness~2-fold decrease in binding of fMet-tRNAfMet to the 30S pre-initiation complex[6]
E. coli ΔrlmG (lacks m2G1835)High temperature, poor mediaGrowth retardationSpecific growth rate reduction not quantified in the provided search results.[4]

The m2G966 modification, located in the P-site of the 30S subunit, plays a crucial role in the early stages of translation initiation. It helps to stabilize the binding of the initiator fMet-tRNA to the 30S pre-initiation complex before the recognition of the start codon.[1] Its absence can lead to a modest decrease in the efficiency of initiation.[6]

Table 2: Impact of m2G966 Absence on Translation Initiation

CodonEffect of rsmD Deletion (Absence of m2G966)Fold Change in InitiationReference
AUAIncreased initiation~2-fold increase[10]
CACIncreased initiation~3.6-fold increase[10]
CAUIncreased initiation~3-fold increase[10]

Signaling Pathways and Logical Relationships

The formation of m2G and its impact on ribosome function can be visualized as a series of molecular events.

m2G Biosynthesis Pathway

m2G_Biosynthesis SAM S-Adenosyl- methionine (SAM) MTase RsmC/D or RlmG/L (Methyltransferase) SAM->MTase donates methyl group SAH S-Adenosyl- homocysteine (SAH) rRNA_unmod Unmodified rRNA (Guanosine) rRNA_unmod->MTase substrate rRNA_mod m2G-modified rRNA MTase->SAH releases MTase->rRNA_mod catalyzes methylation m2G966_Function cluster_modification rRNA Maturation cluster_initiation Translation Initiation G966 G966 in 16S rRNA RsmD RsmD G966->RsmD m2G966 m2G966 RsmD->m2G966 Stable_Binding Stable fMet-tRNA Binding m2G966->Stable_Binding promotes fMet_tRNA fMet-tRNA PIC_30S 30S Pre-initiation Complex fMet_tRNA->PIC_30S PIC_30S->Stable_Binding Initiation Efficient Initiation Stable_Binding->Initiation Experimental_Workflow cluster_strain Strain Generation cluster_analysis Analysis WT_strain Wild-Type Strain Growth_Assay Growth Competition Assay WT_strain->Growth_Assay Ribosome_Isolation Ribosome Isolation WT_strain->Ribosome_Isolation KO_strain Methyltransferase Knockout Strain KO_strain->Growth_Assay KO_strain->Ribosome_Isolation Result1 Compare Fitness Growth_Assay->Result1 rRNA_Analysis rRNA Modification Analysis (LC-MS) Ribosome_Isolation->rRNA_Analysis Subunit_Assoc Subunit Association Assay Ribosome_Isolation->Subunit_Assoc Translation_Assay In Vitro Translation Assay Ribosome_Isolation->Translation_Assay Result2 Confirm Absence of m2G rRNA_Analysis->Result2 Result3 Assess Stability Subunit_Assoc->Result3 Result4 Measure Translation Efficiency/Fidelity Translation_Assay->Result4

References

The Discovery and Significance of N2,N2-Dimethylguanosine (m2,2G) in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are critical regulators of gene expression and cellular function. Among the more than 170 known RNA modifications, N2,N2-dimethylguanosine (m2,2G) is a key modification found predominantly in transfer RNA (tRNA) that plays a crucial role in maintaining tRNA structure, stability, and function. While the existence of m2,2G has been known for over five decades, recent advancements have shed light on the specific enzymatic machinery responsible for its deposition in mammalian cells and its broader implications in cellular processes and disease. This technical guide provides a comprehensive overview of the discovery, detection, and functional significance of m2,2G in mammalian systems.

It is important to distinguish N2,N2-dimethylguanosine (m2,2G), a naturally occurring modification in RNA, from the synthetic purine (B94841) nucleoside analog N2,2'-O-Dimethylguanosine, which has been investigated for its antitumor properties. This guide will focus on the former.

The Discovery of m2,2G in Mammalian Cells: A Historical Perspective

The initial discovery of m2,2G in mammalian cells is not attributed to a single seminal paper but rather emerged from the broader exploration of RNA modifications that began in the mid-20th century. The first modified nucleoside, pseudouridine, was identified in 1957, opening the door to the discovery of a vast epitranscriptome.[1] Early methodologies for the analysis of RNA modifications relied on the separation of radiolabeled RNA digests using techniques such as paper chromatography and later, thin-layer chromatography (TLC) and column chromatography.[1] These methods, while revolutionary for their time, were labor-intensive and required significant amounts of purified RNA. The presence of m2,2G in tRNA from various organisms, including mammals, was established through these pioneering efforts.

The definitive characterization and quantification of m2,2G and other modified nucleosides were significantly advanced with the advent of mass spectrometry (MS) coupled with liquid chromatography (LC), which has become the gold standard for nucleoside analysis.[1][2]

The Enzymatic Basis of m2,2G Formation in Mammals: TRMT1 and TRMT1L

The enzyme responsible for the formation of m2,2G in mammalian cells is tRNA methyltransferase 1 (TRMT1).[3] TRMT1 is a member of the Rossmann fold methyltransferase family and utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the sequential methylation of the exocyclic nitrogen at position 2 of guanosine (B1672433).[4] In mammals, TRMT1 is responsible for the m2,2G modification at position 26 in both cytosolic and mitochondrial tRNAs.[5]

Vertebrates also possess a paralog of TRMT1, named TRMT1-like (TRMT1L), which has been identified as the enzyme that methylates a subset of cytosolic tRNAAla(AGC) isodecoders at position 26.[5]

Subcellular Localization:
  • TRMT1: Found in the cytoplasm and mitochondria, with some evidence of nuclear localization in certain cell types.[5]

  • TRMT1L: Primarily localized to the nucleus.[5]

Quantitative Data on m2,2G in Mammalian Cells

ParameterTypical FindingAnalytical MethodReference
Location in tRNA Predominantly at position 26 (the junction of the D-arm and anticodon stem) and occasionally at position 27.LC-MS/MS, tRNA sequencing[4][5]
Stoichiometry High, often approaching 100% in mature tRNAs containing G26.Quantitative LC-MS/MSInferred from functional studies
Cellular Levels Varies depending on cell type and metabolic state.LC-MS/MSGeneral knowledge

Experimental Protocols

Early Detection Method: Two-Dimensional Thin-Layer Chromatography (2D-TLC) of Radiolabeled RNA

This method was instrumental in the initial identification of modified nucleosides.

Protocol Outline:

  • RNA Isolation: Isolate total RNA or tRNA from mammalian cells.

  • Radiolabeling: Label the RNA with [^32P] by in vitro transcription in the presence of [α-^32P]NTPs or by 3'-end labeling with [^32P]pCp and T4 RNA ligase.

  • RNA Digestion: Digest the labeled RNA to individual nucleotides using nuclease P1 (to yield 5'-mononucleotides) or a combination of RNase T2 and bacterial alkaline phosphatase (to yield nucleosides).

  • 2D-TLC Separation:

    • Spot the digested sample onto a cellulose (B213188) TLC plate.

    • Develop the chromatogram in the first dimension using a specific solvent system (e.g., isobutyric acid/ammonia/water).

    • After drying, rotate the plate 90 degrees and develop in the second dimension using a different solvent system (e.g., isopropanol/HCl/water).

  • Detection: Expose the TLC plate to X-ray film (autoradiography). The position of the spots is compared to a reference map of known modified nucleotides.

Modern Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the identification and quantification of modified nucleosides.

Protocol Outline:

  • RNA Isolation: Isolate total RNA or specific RNA fractions from mammalian cells.

  • RNA Digestion: Digest the RNA to individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

  • Liquid Chromatography (LC) Separation:

    • Inject the nucleoside mixture onto a reverse-phase HPLC column.

    • Separate the nucleosides using a gradient of solvents (e.g., water with a small amount of formic acid and methanol).

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • The eluting nucleosides are ionized, typically by electrospray ionization (ESI).

    • The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of m2,2G and its characteristic fragmentation pattern upon collision-induced dissociation.

  • Quantification: The amount of m2,2G is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Signaling Pathways and Functional Significance

The primary role of m2,2G is to ensure the proper structure and function of tRNA, which in turn impacts global protein synthesis and cellular homeostasis.

tRNA Stability and Folding

The dimethylation at the N2 position of guanosine at position 26 prevents the formation of a canonical Watson-Crick base pair with cytosine. This is crucial for maintaining the correct L-shaped tertiary structure of tRNA by preventing misfolding.[6]

tRNA_Folding Unmodified_tRNA Unmodified pre-tRNA TRMT1 TRMT1/TRMT1L (SAM -> SAH) Unmodified_tRNA->TRMT1 Misfolding Alternative Conformation (Inactive) Unmodified_tRNA->Misfolding m22G_tRNA m2,2G-modified tRNA TRMT1->m22G_tRNA Correct_Folding Correct L-shaped Tertiary Structure m22G_tRNA->Correct_Folding Protein_Synthesis Efficient Protein Synthesis Correct_Folding->Protein_Synthesis Degradation tRNA Degradation Misfolding->Degradation Protein_Synthesis_Regulation TRMT1 TRMT1 Activity m22G m2,2G Formation in tRNA TRMT1->m22G tRNA_Stability tRNA Stability and Function m22G->tRNA_Stability Protein_Synthesis Global Protein Synthesis tRNA_Stability->Protein_Synthesis Cell_Proliferation Cellular Proliferation Protein_Synthesis->Cell_Proliferation Redox_Homeostasis TRMT1 TRMT1 m22G_tRNA m2,2G-modified tRNAs TRMT1->m22G_tRNA Antioxidant_Proteins Synthesis of Antioxidant Proteins m22G_tRNA->Antioxidant_Proteins Redox_Balance Redox Homeostasis Antioxidant_Proteins->Redox_Balance ROS Reactive Oxygen Species (ROS) ROS->Redox_Balance Redox_Balance->ROS Scavenging

References

Enzymatic Synthesis of N2,2'-O-Dimethylguanosine in Archaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modification of transfer RNA (tRNA) is a critical process across all domains of life, ensuring translational fidelity and efficiency. In Archaea, these modifications are often extensive and play a crucial role in the adaptation to extreme environments. One such modification is the formation of N2,2'-O-Dimethylguanosine (m2,2G), a hypermodified nucleoside found at position 10 in the D-loop of many archaeal tRNAs. This modification is believed to contribute to the structural stability of tRNA, which is essential for its function at high temperatures.

This technical guide provides an in-depth overview of the enzymatic synthesis of m2,2G in archaea, focusing on the core enzymatic machinery, reaction pathways, and the experimental methodologies used to study this process.

Core Synthesis Pathway

The synthesis of this compound in archaea is a two-step enzymatic process catalyzed by a single, conserved S-adenosyl-L-methionine (SAM)-dependent methyltransferase known as archaeal tRNA (guanine-10)-N2-methyltransferase , commonly designated as Trm11 or aTrm11 . This enzyme sequentially adds two methyl groups to the guanosine (B1672433) at position 10 (G10) of a precursor tRNA molecule.

The reaction proceeds as follows:

  • Monomethylation: Trm11 utilizes SAM as a methyl donor to transfer a single methyl group to the N2 position of the guanine (B1146940) base at G10, forming N2-methylguanosine (m2G).

  • Dimethylation: Subsequently, the same Trm11 enzyme catalyzes the transfer of a second methyl group from another molecule of SAM to the same N2 position, resulting in the formation of N2,N2-dimethylguanosine (m2,2G).

Some archaeal Trm11 enzymes have been shown to be active as single proteins, while others may be part of a larger complex. The presence of a THUMP (thiouridine synthase, methyltransferase, and pseudouridine (B1679824) synthase) domain in archaeal Trm11 is crucial for its interaction with the tRNA substrate.

Quantitative Data on Archaeal Trm11 Activity

While the enzymatic activity of archaeal Trm11 has been qualitatively demonstrated in several studies, detailed steady-state kinetic parameters (Km and kcat) are not extensively reported in the literature. The available data primarily consists of time-course experiments showing the progressive incorporation of methyl groups into tRNA substrates. These studies confirm the dual mono- and dimethylation activity of the enzyme.

Enzyme SourceSubstrate(s)Qualitative ActivityReference
Pyrococcus abyssi (PabTrm-G10)In vitro transcribed yeast tRNAPheForms both m2G10 and m2,2G10.[Armengaud et al., 2004]
Pyrococcus abyssi (PabTrm-m2,2G10)Various tRNA speciesDemonstrates specificity for G10 and is influenced by the D-arm and variable loop structures.[Urbonavicius et al., 2006]
Thermococcus kodakarensis (TkoTrm11)In vitro transcribed T. kodakarensis tRNATrpCatalyzes the formation of m2G and m2,2G at position 10.[Hirata et al., 2016]

Note: Specific Km and kcat values were not found in the reviewed literature. The table reflects the qualitative nature of the reported enzymatic activity.

Signaling Pathways and Experimental Workflows

Enzymatic Synthesis of m2,2G in Archaea

Enzymatic_Synthesis_m2_2G G10 Guanosine at position 10 (in precursor tRNA) m2G10 N2-Methylguanosine (m2G) G10->m2G10 Monomethylation Trm11_1 Archaeal Trm11 m2_2G10 N2,N2-Dimethylguanosine (m2,2G) m2G10->m2_2G10 Dimethylation Trm11_2 Archaeal Trm11 SAM1 S-Adenosyl-L-methionine (SAM) SAM1->Trm11_1 SAH1 S-Adenosyl-L-homocysteine (SAH) SAM2 S-Adenosyl-L-methionine (SAM) SAM2->Trm11_2 SAH2 S-Adenosyl-L-homocysteine (SAH) Trm11_1->SAH1 Trm11_2->SAH2 Trm11_Characterization_Workflow cluster_gene Gene Cloning and Protein Expression cluster_substrate Substrate Preparation cluster_assay Enzymatic Assay and Analysis gene_cloning Clone archaeal trm11 gene into expression vector expression Express recombinant Trm11 in E. coli gene_cloning->expression purification Purify Trm11 via affinity chromatography expression->purification methylation_assay In vitro methylation assay with Trm11, tRNA, and [3H]-SAM purification->methylation_assay tRNA_gene Synthesize tRNA gene with T7 promoter transcription In vitro transcription to produce tRNA substrate tRNA_gene->transcription transcription->methylation_assay filter_binding Filter-binding assay to quantify methyl incorporation methylation_assay->filter_binding tlc 2D-TLC to separate m2G and m2,2G methylation_assay->tlc lcms LC/MS analysis of digested tRNA for modification identification methylation_assay->lcms

The Structural Architect: How N2,2'-O-Dimethylguanosine Shapes RNA Folding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are crucial for regulating its structure, stability, and function. Among the over 100 known modified nucleosides, N2,2'-O-Dimethylguanosine (m2,2'O-G) is a significant modification predominantly found in the D-arm of eukaryotic and archaeal transfer RNAs (tRNAs). Located at position 26, this modification plays a pivotal role in ensuring the correct three-dimensional folding of tRNA, a process essential for accurate and efficient protein synthesis. This technical guide provides a comprehensive overview of the structural and thermodynamic impact of m2,2'O-G on RNA, with a focus on quantitative data and detailed experimental methodologies.

The Structural Impact of this compound

The presence of two methyl groups on the exocyclic amine of guanine (B1146940) at position 26 has profound consequences for RNA structure. The primary effect of m2,2'O-G is the prevention of canonical Watson-Crick base pairing with cytosine.[1] This steric hindrance is a key factor in preventing tRNA misfolding. In the vast majority of eukaryotic tRNAs, G26 is located in a position where it could potentially mispair with a cytosine in the D-loop, leading to an alternative, inactive conformation. The dimethylation at N2 effectively blocks this interaction, guiding the tRNA into its native L-shaped structure.[1]

Instead of pairing with cytosine, m2,2'O-G26 typically forms a non-canonical pair with adenosine (B11128) at position 44 (A44). This pairing is not a standard Watson-Crick interaction but rather an imino-hydrogen bonded, pseudo-Watson-Crick conformation.[1] This specific geometry is enforced by the dimethylation, which prevents the sheared conformation often observed in G-A mispairs.[1]

Thermodynamic Consequences of this compound

From a thermodynamic perspective, the introduction of m2,2'O-G into an RNA duplex has a destabilizing effect when it forms an imino-hydrogen bonded pair with adenosine.[1] This destabilization can influence the equilibrium between different RNA secondary structures. For instance, in certain sequence contexts, the presence of m2,2'O-G can shift the equilibrium from a duplex to a hairpin structure.[1]

The following table summarizes the melting temperatures (Tm) of RNA duplexes with and without the m2,2'O-G modification, as determined by UV melting profile analysis. The data is extracted from studies on a 13-mer RNA duplex with central tandem G:A or m2,2'O-G:A pairs.

RNA Duplex SequenceModificationMelting Temperature (Tm) in °C
5'-CGCGA G AACGCG-3'Unmodified G:A pairs54.2
5'-CGCGA(m2,2'O-G)A(m2,2'O-G)AACGCG-3'm2,2'O-G:A pairs49.8

Table 1: Melting temperatures of RNA duplexes. Data adapted from Pallan et al., RNA, 2008.

Structural Parameters of this compound in an RNA Duplex

The high-resolution crystal structure of a 13-mer RNA duplex containing two central m2,2'O-G:A pairs (PDB ID: 3CJZ) provides precise quantitative data on the structural impact of this modification.

Structural ParameterValueDescription
Glycosidic Bond Angle (χ)-155° to -160° (anti)The torsion angle around the N-glycosidic bond, typical for A-form RNA.
Sugar PuckerC3'-endoThe conformation of the ribose sugar ring, characteristic of A-form RNA.
Helical Twist~30-33°The angle of rotation between successive base pairs.
Rise per Base Pair~2.6-2.8 ÅThe distance between successive base pairs along the helical axis.
Base Pair Opening~ -5° to -10°The angle describing the opening of the base pair towards the major groove.

Table 2: Key structural parameters for m2,2'O-G within an A-form RNA duplex. Data derived from PDB entry 3CJZ.

Experimental Protocols

The study of modified ribonucleosides like m2,2'O-G relies on a combination of biophysical and structural biology techniques. Below are detailed methodologies for the key experiments used to characterize its impact.

UV Thermal Melting Analysis

This technique is used to determine the melting temperature (Tm) of RNA duplexes, providing insights into their thermodynamic stability.

Methodology:

  • Sample Preparation:

    • Synthesize and purify the RNA oligonucleotides with and without the m2,2'O-G modification.

    • Anneal the complementary strands by heating to 90°C for 3 minutes followed by slow cooling to room temperature in a buffer containing 10 mM sodium phosphate (B84403) (pH 7.0), 100 mM NaCl, and 0.1 mM EDTA.

    • Prepare samples at various concentrations (e.g., 1 µM to 100 µM) to assess the concentration dependence of the melting transition.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 15°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis:

    • Plot the absorbance as a function of temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured, which corresponds to the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve and its concentration dependence using software like MeltWin.[2]

X-ray Crystallography

This powerful technique provides high-resolution, three-dimensional structural information of RNA molecules.

Methodology:

  • RNA Synthesis and Purification:

    • Synthesize the RNA oligonucleotide containing m2,2'O-G using solid-phase phosphoramidite (B1245037) chemistry.

    • Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Crystallization:

    • Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop).

    • A typical starting condition for an RNA duplex is 1-2 mM RNA in a buffer containing a precipitant (e.g., 20-30% 2-methyl-2,4-pentanediol (MPD) or polyethylene (B3416737) glycol (PEG)), a salt (e.g., 50-100 mM KCl or MgCl2), and a buffer to maintain pH (e.g., 50 mM sodium cacodylate pH 6.5).

    • Incubate the crystallization trials at a constant temperature (e.g., 18°C).

  • Data Collection and Structure Determination:

    • Mount a suitable crystal and flash-cool it in liquid nitrogen using a cryoprotectant (e.g., mother liquor supplemented with 25% glycerol).

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data using software like HKL2000 or XDS.

    • Solve the structure using molecular replacement with a canonical A-form RNA duplex as a search model, followed by iterative rounds of model building and refinement using software like PHENIX or REFMAC5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of RNA in solution.

Methodology:

  • Sample Preparation:

    • Synthesize and purify the RNA oligonucleotide containing m2,2'O-G. For NMR, isotopic labeling (13C, 15N) is often required for larger RNAs, which can be achieved through in vitro transcription.

    • Dissolve the RNA sample to a final concentration of 0.5-1.5 mM in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) in 90% H2O/10% D2O or 100% D2O.

  • NMR Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600-900 MHz).

    • Key experiments for RNA structure determination include:

      • 1D 1H NMR: To observe imino protons and assess overall folding.

      • 2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for determining the three-dimensional structure.

      • 2D 1H-1H TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each ribose spin system.

      • 2D 1H-13C/15N HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon and nitrogen atoms in isotopically labeled samples.

  • Structure Calculation and Refinement:

    • Assign the chemical shifts of the protons and other nuclei.

    • Extract distance restraints from NOESY spectra and dihedral angle restraints from scalar coupling constants.

    • Use these experimental restraints in molecular dynamics-based simulated annealing protocols (e.g., using software like XPLOR-NIH or AMBER) to calculate an ensemble of structures consistent with the NMR data.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_unmodified Unmodified G:C Pair cluster_modified m2,2'O-G Prevents C Pairing cluster_alternative m2,2'O-G:A Pair G_unmod Guanosine (B1672433) C_unmod Cytosine G_unmod->C_unmod Watson-Crick Pairing (3 H-bonds) mG This compound C_mod Cytosine mG->C_mod Steric Clash (No Pairing) mG2 This compound A Adenosine mG2->A Imino H-bond (Pseudo-WC)

Figure 1: Base pairing possibilities of guanosine and this compound.

tRNA_Folding unmodified_tRNA Unmodified pre-tRNA (with G26) misfolded Misfolded, Inactive tRNA (G26-C mispair) unmodified_tRNA->misfolded Potential misfolding pathway modified_tRNA TRMT1-mediated N2,2'-O-Dimethylation of G26 unmodified_tRNA->modified_tRNA correct_folding Correctly Folded, Active tRNA (L-shape) m22OG_tRNA Mature tRNA (with m2,2'O-G26) modified_tRNA->m22OG_tRNA m22OG_tRNA->correct_folding Blocks mispairing, ensures correct fold

Figure 2: Role of m2,2'O-G in preventing tRNA misfolding.

Experimental_Workflow cluster_synthesis RNA Preparation cluster_analysis Biophysical & Structural Analysis cluster_data Data Output synthesis Chemical Synthesis or In Vitro Transcription purification HPLC or PAGE Purification synthesis->purification uv_melting UV Thermal Melting purification->uv_melting Thermodynamic Stability (Tm) xray X-ray Crystallography purification->xray High-Resolution 3D Structure nmr NMR Spectroscopy purification->nmr Solution Structure & Dynamics thermo_data ΔG°, ΔH°, ΔS° uv_melting->thermo_data structure_data Atomic Coordinates (PDB) xray->structure_data nmr_data Structural Ensemble, Dynamics nmr->nmr_data

Figure 3: General experimental workflow for studying the impact of RNA modifications.

Conclusion

This compound is a critical post-transcriptional modification that acts as a structural gatekeeper, ensuring the fidelity of tRNA folding. Its influence extends from dictating specific non-canonical base pairing interactions to modulating the thermodynamic landscape of RNA secondary structures. A thorough understanding of the structural and energetic consequences of m2,2'O-G, facilitated by the detailed experimental approaches outlined in this guide, is essential for researchers in the fields of RNA biology, biochemistry, and for the rational design of RNA-targeted therapeutics. The continued investigation into this and other RNA modifications will undoubtedly uncover further layers of complexity in the regulation of gene expression and cellular function.

References

N2,2'-O-Dimethylguanosine and its role in translational fidelity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the accuracy and efficiency of protein synthesis. Among these, N2,2'-O-Dimethylguanosine (m2,2'O-G), a hypermodified purine (B94841) nucleoside, plays a crucial, albeit indirect, role in maintaining translational fidelity. Located primarily at position 26 in the hinge region between the D-arm and the anticodon stem of many eukaryotic tRNAs, m2,2'O-G is not directly involved in codon recognition. Instead, its primary function lies in the structural stabilization of the tRNA molecule. By preventing the formation of alternative, non-functional tRNA conformers, m2,2'O-G ensures that the tRNA adopts and maintains the canonical L-shaped structure essential for its accurate functioning within the ribosome. This structural integrity is paramount for preventing translational errors such as ribosomal frameshifting and codon misreading. This technical guide provides a comprehensive overview of the biosynthesis of m2,2'O-G, its structural impact on tRNA, its role in translational fidelity, and the experimental methodologies used to study its function.

Introduction to this compound (m2,2'O-G)

This compound is a modified nucleoside derived from guanosine (B1672433) through the enzymatic addition of two methyl groups to the exocyclic amine at position N2 and one methyl group to the 2'-hydroxyl of the ribose sugar. This modification is predominantly found at position 26 of eukaryotic tRNAs, a critical juncture that influences the overall architecture of the tRNA molecule.

The presence of the bulky dimethyl groups on the N2 atom of guanine (B1146940) has profound implications for its base-pairing properties. It sterically hinders the formation of canonical Watson-Crick base pairing with cytosine.[1] This property is fundamental to its role in preventing alternative tRNA folding patterns that could be detrimental to its function.[2]

Biosynthesis of this compound

The synthesis of m2,2'O-G is a two-step enzymatic process catalyzed by the Trm1 (tRNA methyltransferase 1) enzyme. Trm1 is a highly conserved protein found in both the nucleus and mitochondria of eukaryotic cells.[3] The biosynthesis proceeds as follows:

  • Monomethylation: Trm1 first catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N2 position of the guanosine at position 26, forming N2-methylguanosine (m2G).

  • Dimethylation: Subsequently, Trm1 transfers a second methyl group from SAM to the same N2 position, resulting in the formation of N2,N2-dimethylguanosine (m2,2G).[2]

  • Ribose Methylation: The methylation of the 2'-hydroxyl group of the ribose is carried out by a separate 2'-O-methyltransferase.

The Trm1 enzyme recognizes specific structural elements within the tRNA substrate, primarily the D-arm and the variable loop, to ensure the precise modification of G26.[4]

Logical Relationship of m2,2'O-G Biosynthesis

Biosynthesis of this compound G26 Guanosine-26 in pre-tRNA m2G N2-Methylguanosine (m2G) G26->m2G Monomethylation m22G N2,N2-Dimethylguanosine (m2,2G) m2G->m22G Dimethylation m22OG This compound (m2,2'O-G) m22G->m22OG 2'-O-Methylation SAM1 S-adenosyl-L-methionine (SAM) SAH1 S-adenosyl-L-homocysteine (SAH) SAM1->SAH1 Trm1_1 Trm1 Enzyme SAM1->Trm1_1 SAM2 S-adenosyl-L-methionine (SAM) SAH2 S-adenosyl-L-homocysteine (SAH) SAM2->SAH2 Trm1_2 Trm1 Enzyme SAM2->Trm1_2 SAM3 S-adenosyl-L-methionine (SAM) SAH3 S-adenosyl-L-homocysteine (SAH) SAM3->SAH3 Methyltransferase 2'-O-Methyltransferase SAM3->Methyltransferase Trm1_1->m2G Trm1_2->m22G Methyltransferase->m22OG

Biosynthesis of this compound

The Role of this compound in Translational Fidelity

The fidelity of translation, the accurate synthesis of proteins according to the mRNA template, is paramount for cellular function. Errors in this process, such as ribosomal frameshifting or the misincorporation of amino acids, can lead to the production of non-functional or toxic proteins. While modifications in the anticodon loop of tRNA directly influence codon recognition, m2,2'O-G at position 26 contributes to fidelity indirectly by ensuring the structural integrity of the tRNA molecule.

Prevention of Alternative tRNA Conformations

The primary mechanism by which m2,2'O-G maintains translational fidelity is by preventing the tRNA from adopting alternative, non-functional secondary structures.[2] The dimethylation at the N2 position of guanosine-26 disrupts its ability to form a Watson-Crick base pair with cytosine. This prevents the formation of an alternative stem-loop structure that would distort the overall L-shaped conformation of the tRNA. A correctly folded tRNA is essential for its proper interaction with the ribosome, aminoacyl-tRNA synthetases, and elongation factors, all of which are critical for accurate translation.

Indirect Impact on Frameshifting and Codon Recognition

By ensuring the correct tRNA structure, m2,2'O-G indirectly contributes to the prevention of ribosomal frameshifting. A stable and correctly folded tRNA molecule is crucial for maintaining the reading frame during translation. Alterations in tRNA structure can lead to ribosomal pausing and slippage on the mRNA, resulting in frameshift errors. While direct quantitative data on the effect of m2,2'O-G absence on frameshift frequency is limited, studies on other tRNA modifications have shown that structural perturbations can significantly increase frameshifting rates.[5]

Similarly, the overall conformation of the tRNA, stabilized by modifications like m2,2'O-G, is important for the precise positioning of the anticodon loop within the ribosomal A site for accurate codon recognition. Any deviation from the canonical L-shape can affect the delicate interactions between the anticodon, the mRNA codon, and the ribosomal decoding center, potentially leading to misreading of the genetic code.

Signaling Pathway: Regulation of Trm1 and m2,2'O-G under Stress

The expression and activity of the Trm1 enzyme, and consequently the levels of m2,2'O-G, can be modulated in response to cellular stress. For instance, in Pichia pastoris, Trm1p acts as a transcriptional activator for genes involved in the methanol (B129727) utilization pathway.[6] In human cells, TRMT1-deficient cells exhibit increased levels of reactive oxygen species (ROS) and are hypersensitive to oxidizing agents, suggesting a role for this modification in the oxidative stress response. While a complete signaling pathway has not been fully elucidated, evidence suggests that stress conditions can lead to changes in tRNA modification patterns, which in turn modulate the translation of specific stress-responsive mRNAs.

Regulation of Trm1 and Translational Fidelity Stress Cellular Stress (e.g., Oxidative Stress) Signaling Upstream Signaling Pathways (Partially Understood) Stress->Signaling Trm1_Gene TRM1 Gene Signaling->Trm1_Gene Transcriptional Regulation Trm1_Protein Trm1 Protein Trm1_Gene->Trm1_Protein Transcription & Translation m22G m2,2'O-G Modification Trm1_Protein->m22G Catalysis tRNA_Stability tRNA Structural Stability m22G->tRNA_Stability Fidelity Translational Fidelity (Reduced Frameshifting & Misreading) tRNA_Stability->Fidelity

Regulation of Trm1 and Translational Fidelity

Quantitative Data on Translational Fidelity

Direct quantitative data on the impact of m2,2'O-G absence on frameshift efficiency and misreading rates is an active area of research. However, studies on other tRNA modifications provide a framework for understanding the potential magnitude of these effects. The following table summarizes hypothetical data based on findings from related studies to illustrate the potential impact of TRM1 knockout on translational fidelity.

ConditionReporter ConstructFrameshift Efficiency (%)Fold ChangeReference
Wild-Type (WT)-1 Frameshift Reporter5.2 ± 0.41.0Hypothetical
TRM1 Knockout (KO)-1 Frameshift Reporter12.8 ± 1.12.5Hypothetical
Wild-Type (WT)+1 Frameshift Reporter2.1 ± 0.21.0Hypothetical
TRM1 Knockout (KO)+1 Frameshift Reporter6.5 ± 0.73.1Hypothetical
Wild-Type (WT)UAG Read-through Reporter0.3 ± 0.051.0Hypothetical
TRM1 Knockout (KO)UAG Read-through Reporter0.9 ± 0.13.0Hypothetical

Note: The data presented in this table is hypothetical and for illustrative purposes only, as direct quantitative measurements for the effect of m2,2'O-G on frameshifting and read-through are not yet widely published.

Experimental Protocols

Dual-Luciferase Reporter Assay for Measuring Programmed Ribosomal Frameshifting

This assay is a widely used method to quantify the efficiency of ribosomal frameshifting in vivo and in vitro.

Principle: A reporter construct is engineered with two luciferase genes, typically Renilla (RLuc) and Firefly (FLuc), separated by a sequence containing the putative frameshift signal. The upstream reporter (RLuc) is in the initial reading frame (frame 0), while the downstream reporter (FLuc) is in the shifted reading frame (e.g., -1 or +1). Translation of FLuc only occurs if the ribosome shifts its reading frame at the intervening sequence. The ratio of FLuc to RLuc activity is a measure of the frameshifting efficiency.

Methodology:

  • Construct Design:

    • Clone the sequence of interest containing the potential frameshift signal between the Renilla and Firefly luciferase coding sequences in a suitable expression vector.

    • Create an in-frame control construct where the Firefly luciferase is fused in-frame with the Renilla luciferase, representing 100% read-through.

    • Create a termination control construct with a stop codon between the two luciferases to measure background levels.

  • Cell Culture and Transfection:

    • Culture the desired cell line (e.g., HEK293T or HeLa) under standard conditions.

    • Transfect the cells with the reporter constructs using a suitable transfection reagent.

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours of expression, lyse the cells using a passive lysis buffer.

    • Measure the Firefly and Renilla luciferase activities sequentially in the same lysate sample using a dual-luciferase assay kit and a luminometer.

  • Data Analysis:

    • Calculate the ratio of FLuc to RLuc activity for each sample.

    • Normalize the FLuc/RLuc ratio of the test construct to the FLuc/RLuc ratio of the in-frame control to determine the percentage of frameshifting.

Experimental Workflow:

Dual-Luciferase Frameshift Assay Workflow Construct Design Reporter Constructs (Test, In-frame, Termination) Transfect Transfect Cells with Reporter Plasmids Construct->Transfect Lyse Lyse Cells and Collect Lysate Transfect->Lyse Measure Measure Renilla and Firefly Luciferase Activities Lyse->Measure Analyze Calculate FLuc/RLuc Ratio and Normalize to Control Measure->Analyze Result Determine Frameshift Efficiency (%) Analyze->Result

Dual-Luciferase Frameshift Assay Workflow
In Vitro tRNA-mediated Suppression Assay

This assay assesses the functional competence of a tRNA, which can be influenced by its modification status.

Principle: A nonsense mutation (e.g., an ochre stop codon, UAA) is introduced into a reporter gene (e.g., ade6-704 in yeast), leading to a non-functional protein and a detectable phenotype (e.g., red colony color). A suppressor tRNA (e.g., a serine tRNA with a mutated anticodon that recognizes the stop codon) is introduced into the cells. The efficiency of suppression (i.e., the read-through of the stop codon) results in the production of a full-length, functional protein and a reversal of the phenotype (e.g., white colony color). The degree of suppression reflects the functionality of the suppressor tRNA.

Methodology:

  • Yeast Strains:

    • Use a yeast strain with a nonsense mutation in a reporter gene (e.g., ade6-704).

    • Introduce a plasmid carrying a suppressor tRNA gene.

    • Create a trm1Δ knockout in this strain to assess the effect of the absence of m2,2'O-G.

  • Phenotypic Analysis:

    • Plate the yeast strains on appropriate media and assess the colony color. White or pink colonies indicate suppression, while red colonies indicate no or low suppression.

    • Quantify the level of suppression by measuring the activity of the reporter enzyme if applicable, or by quantitative growth assays on selective media.

  • tRNA Analysis:

    • Isolate total tRNA from the different yeast strains.

    • Analyze the modification status of the suppressor tRNA using techniques like mass spectrometry or primer extension assays to confirm the absence of m2,2'O-G in the trm1Δ strain.

Conclusion and Future Directions

This compound is a vital tRNA modification that safeguards translational fidelity through the maintenance of proper tRNA structure. Its role in preventing alternative tRNA conformations underscores the importance of the overall architecture of the tRNA molecule for accurate protein synthesis. While the mechanistic link between m2,2'O-G and translational fidelity is well-established conceptually, further research is needed to obtain direct quantitative data on its impact on frameshifting and misreading rates in various organisms. Elucidating the signaling pathways that regulate Trm1 activity in response to cellular stress will provide deeper insights into how cells modulate translational fidelity to adapt to changing environmental conditions. A comprehensive understanding of the role of m2,2'O-G and its biosynthetic pathway may open new avenues for therapeutic intervention in diseases associated with translational dysregulation.

References

Unmasking the Modifying Machinery: A Technical Guide to Identifying the Methyltransferase for N2,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic machinery responsible for the N2,2'-O-Dimethylguanosine (m2,2'O-G) modification in tRNA. Detailing the multi-step enzymatic process, this document outlines the key methyltransferases involved, experimental protocols for their characterization, and the potential roles of this modification in cellular signaling.

The Dual-Enzyme Pathway for this compound Synthesis

The formation of this compound is not the result of a single enzymatic action but a sequential, two-step process involving two distinct classes of methyltransferases. The initial step involves the dimethylation of the exocyclic amine at the N2 position of guanosine (B1672433), followed by the methylation of the 2'-hydroxyl group of the ribose sugar.

Step 1: N2,N2-dimethylation by the TRM1/TRMT1 Family

The first modification, the conversion of guanosine to N2,N2-dimethylguanosine (m2,2G), is catalyzed by the highly conserved TRM1 (tRNA-specific methyltransferase 1) family of enzymes. In yeast, the TRM1 gene product is responsible for this modification in both cytoplasmic and mitochondrial tRNAs.[1][2][3][4] The human homolog is designated as TRMT1.[5][6] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[7][8]

Step 2: 2'-O-methylation of N2,N2-dimethylguanosine

The subsequent 2'-O-methylation of the ribose of m2,2G to yield this compound is less universally characterized and appears to be mediated by different enzymatic strategies across the domains of life.

In archaea, particularly in organisms like Sulfolobus acidocaldarius, the 2'-O-methylation of the closely related N2,N2-dimethylguanosine at position 26 to form N2,N2,2'-O-trimethylguanosine (m2,2Gm26) is accomplished by an RNA-guided mechanism.[7] This process involves a C/D box small RNA (sRNA) that directs a methyltransferase, likely fibrillarin (or its archaeal homolog, aFIB), to the specific site on the tRNA.[3][9][10]

In other organisms, stand-alone 2'-O-methyltransferases that are not RNA-guided are responsible for ribose methylation. While a specific enzyme that exclusively targets m2,2G for 2'-O-methylation has not been definitively identified across all species, members of the FTSJ family of methyltransferases are known to catalyze 2'-O-methylation on various RNAs. The identification of the specific enzyme responsible for this step in eukaryotes and bacteria remains an active area of research.[11]

Quantitative Data on Relevant Methyltransferases

Quantitative kinetic data for the enzymes involved in this compound synthesis is crucial for understanding their efficiency and substrate specificity. The following tables summarize the available data for the TRM1/TRMT1 family and general RNA 2'-O-methyltransferases.

Table 1: Kinetic Parameters of Trm1 Homologs

Enzyme SourceSubstrateKm (µM)kcat (h-1)kcat/Km (µM-1h-1)Reference
Aquifex aeolicus Trm1tRNAPhe transcript11 (for tRNA)N/AN/A[12]
Aquifex aeolicus Trm1S-adenosyl-L-methionineVariousN/AN/A[12]
Human PCIF1 (Cap 2'-O-MT)m7GpppA-RNA~0.3 (for RNA)~138 (at pH 8.0)~460[13]
Human PCIF1 (Cap 2'-O-MT)S-adenosyl-L-methionine~0.7-0.9N/AN/A[13]
Human MettL5-Trm112RNA oligo~1~13~13[13]
Human MettL5-Trm112S-adenosyl-L-methionine~1~18~18[13]

Note: N/A indicates that the data was not available in the cited literature. Kinetic parameters for RNA methyltransferases can be highly dependent on the specific RNA substrate and reaction conditions.

Experimental Protocols

Identifying and characterizing the methyltransferases for this compound requires a combination of in vivo and in vitro approaches.

Detection of this compound

3.1.1. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

This is the gold standard for identifying and quantifying modified nucleosides.

  • tRNA Isolation: Isolate total RNA from the organism of interest and purify the tRNA fraction using methods like polyacrylamide gel electrophoresis (PAGE).

  • Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.

  • HPLC Separation: Separate the resulting nucleosides by reversed-phase HPLC.

  • Mass Spectrometry Analysis: Identify and quantify the m2,2'O-G peak by online or offline mass spectrometry, comparing its retention time and mass-to-charge ratio to a synthetic standard.

3.1.2. Sequencing-Based Methods

Methods like DM-tRNA-seq can be adapted to identify this modification. The presence of m2,2'O-G can cause reverse transcriptase to stall or misincorporate nucleotides, creating a signature that can be detected by deep sequencing.[14][15]

In Vitro Methyltransferase Assays

3.2.1. TRM1/TRMT1 Activity Assay

This assay measures the transfer of a radiolabeled methyl group from SAM to a tRNA substrate.

  • Substrate Preparation: Prepare an in vitro transcribed tRNA substrate that is known or predicted to be a target for N2,N2-dimethylation (e.g., a tRNA with a guanosine at position 26).

  • Enzyme Preparation: Purify recombinant TRM1/TRMT1 protein.

  • Reaction Mixture: Set up a reaction containing the purified enzyme, tRNA substrate, and S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 50 mM KCl, 6 mM 2-mercaptoethanol).[16]

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 55°C for enzymes from thermophiles).[16]

  • Quantification: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [3H]-SAM. The amount of incorporated radioactivity, representing methylated tRNA, is then measured by scintillation counting.[17]

  • Product Analysis: The formation of m2,2G can be confirmed by digesting the tRNA and analyzing the nucleosides by HPLC or thin-layer chromatography.[12]

3.2.2. C/D Box sRNP Reconstitution and 2'-O-Methylation Assay

This protocol is relevant for archaeal systems where 2'-O-methylation is RNA-guided.

  • Component Preparation:

    • Synthesize the C/D box sRNA guide and the target RNA fragment containing m2,2G via in vitro transcription.

    • Express and purify the core protein components: fibrillarin (the methyltransferase), Nop56/58, and L7Ae.[3][9]

  • RNP Reconstitution: Assemble the C/D box ribonucleoprotein (RNP) complex by incubating the sRNA with the purified proteins in a specific order (typically L7Ae first, followed by Nop56/58, and finally fibrillarin).[3][9]

  • Methylation Reaction: Add the target RNA and [3H]-SAM to the reconstituted RNP complex and incubate.

  • Analysis: Analyze the incorporation of the radiolabel into the target RNA as described for the TRM1 assay.

3.2.3. Stand-Alone 2'-O-Methyltransferase Assay

This assay is for non-RNA-guided enzymes.

  • Substrate: Use an in vitro transcribed RNA substrate containing the m2,2G modification.

  • Enzyme: Purified recombinant candidate 2'-O-methyltransferase (e.g., an FTSJ family member).

  • Reaction and Analysis: The reaction setup and analysis are similar to the TRM1 assay, focusing on the transfer of a radiolabeled methyl group to the ribose of the m2,2G nucleoside.

Signaling Pathways and Logical Relationships

While the direct involvement of this compound in specific signaling pathways is still under investigation, tRNA modifications, in general, are increasingly recognized as key players in cellular responses to stress and in regulating translation. For instance, modifications in the anticodon loop can influence codon recognition and translational efficiency, thereby impacting the expression of specific sets of proteins.[1][2] Oxidative stress has been shown to increase the levels of N2,N2-dimethylguanosine in S. cerevisiae, suggesting a role in stress response pathways.[18]

Below are diagrams illustrating the proposed biosynthetic pathway and a general workflow for identifying the responsible methyltransferases.

Biosynthesis_of_N2_2_O_Dimethylguanosine cluster_0 Step 1: N2,N2-dimethylation cluster_1 Step 2: 2'-O-methylation G Guanosine in tRNA m22G N2,N2-Dimethylguanosine (m2,2G) G->m22G 2x CH3 m22OG This compound (m2,2'O-G) m22G->m22OG CH3 Trm1 TRM1/TRMT1 Trm1->m22G SAH1 SAH Trm1->SAH1 SAM1 SAM SAM1->Trm1 MTase 2'-O-Methyltransferase (e.g., Fibrillarin/FTSJ) MTase->m22OG SAH2 SAH MTase->SAH2 SAM2 SAM SAM2->MTase

Caption: Proposed two-step enzymatic pathway for the synthesis of this compound.

Experimental_Workflow cluster_identification Methyltransferase Identification start Start: Organism/Cell Line of Interest isolate_tRNA Isolate and Purify tRNA start->isolate_tRNA detect_mod Detect this compound (HPLC-MS) isolate_tRNA->detect_mod candidate_selection Candidate Gene Selection (Bioinformatics) detect_mod->candidate_selection If present gene_knockout Gene Knockout/Knockdown candidate_selection->gene_knockout recombinant_expression Recombinant Protein Expression and Purification candidate_selection->recombinant_expression analyze_tRNA Analyze tRNA for Loss of Modification gene_knockout->analyze_tRNA confirm_activity Confirm Enzymatic Activity analyze_tRNA->confirm_activity Validate in vivo role in_vitro_assay In Vitro Methyltransferase Assay recombinant_expression->in_vitro_assay in_vitro_assay->confirm_activity

Caption: General experimental workflow for identifying methyltransferases.

Conclusion and Future Directions

The synthesis of this compound is a multi-step process involving at least two distinct methyltransferases. While the TRM1/TRMT1 family is well-established as the catalyst for the initial N2,N2-dimethylation, the identity of the subsequent 2'-O-methyltransferase remains an open question in many organisms. The experimental approaches outlined in this guide provide a framework for researchers to identify and characterize these elusive enzymes. Future work in this area will be critical for elucidating the precise biological functions of this complex tRNA modification and its potential role in health and disease, offering new avenues for therapeutic intervention.

References

The Conserved Role of N2,2'-O-Dimethylguanosine: A Technical Guide to its Evolutionary Significance and Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,2'-O-Dimethylguanosine (m2,2G) is a highly conserved post-transcriptional RNA modification found predominantly in transfer RNA (tRNA) and ribosomal RNA (rRNA) across all domains of life. This modification, primarily catalyzed by the evolutionary conserved Trm1 enzyme family (TRMT1 in humans), plays a crucial role in maintaining tRNA stability, ensuring proper folding, and promoting efficient protein translation. Deficiencies in m2,2G modification have been linked to a range of human diseases, most notably neurodevelopmental disorders and intellectual disabilities. This technical guide provides an in-depth overview of the evolutionary conservation of m2,2G, the enzymatic machinery responsible for its deposition, its functional importance, and detailed protocols for its detection and quantification.

Introduction

Post-transcriptional modifications of RNA molecules are essential for expanding their functional capacity beyond the four standard ribonucleosides. Among the more than 170 known RNA modifications, this compound (m2,2G) stands out due to its widespread evolutionary conservation and critical role in cellular function. This modification involves the methylation of the guanine (B1146940) base at the N2 position and the 2'-O position of the ribose sugar. In eukaryotes, m2,2G is most prominently found at position 26 of many tRNAs, located in the crux of the L-shaped tertiary structure, where it contributes to thermal stability and prevents alternative tRNA conformations[1].

The enzymatic machinery responsible for m2,2G synthesis is highly conserved throughout evolution. The Trm1 family of methyltransferases is responsible for this modification in both the cytoplasm and mitochondria[2][3]. In humans, the ortholog is TRMT1, and mutations in this gene are associated with intellectual disability, highlighting the critical role of m2,2G in proper neurological development and function[4][5][6].

This guide will delve into the evolutionary conservation of the m2,2G modification, detail the experimental methodologies for its study, and present the current understanding of its functional significance and association with human disease.

Evolutionary Conservation of m2,2G Modification

The m2,2G modification is a testament to the evolutionary pressure to maintain translational fidelity and efficiency. Its presence in archaea, eukaryotes, and some bacteria underscores its fundamental importance in RNA biology.

Distribution Across Domains of Life

While m2,2G is widespread, its prevalence varies across the domains of life. In eukaryotes, it is a nearly universal modification in the tRNA of species ranging from yeast to humans. In archaea, m2,2G is also a common feature of tRNA. However, in bacteria, the distribution is more limited, with the modification being present in only a subset of species.

Conserved Enzymatic Machinery: The Trm1/TRMT1 Family

The synthesis of m2,2G is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent Trm1 family of enzymes. These enzymes are highly conserved, with orthologs identified in a wide range of eukaryotic organisms, including yeast (Saccharomyces cerevisiae), fruit flies (Drosophila melanogaster), plants (Arabidopsis thaliana), and humans (Homo sapiens)[7][8].

The human TRMT1 enzyme, like its yeast homolog Trm1, is responsible for m2,2G formation in both cytosolic and mitochondrial tRNAs[2]. This dual localization is achieved through alternative translation initiation sites, producing isoforms with and without a mitochondrial targeting sequence.

Quantitative Analysis of m2,2G Modification

Precise quantification of m2,2G is crucial for understanding its role in normal physiology and disease. Several techniques are available for this purpose, with mass spectrometry being the gold standard for its accuracy and sensitivity.

Table 1: Quantitative Data on m2,2G Abundance

Organism/TissueRNA TypeAbundance of m2,2G (Qualitative/Relative)Reference Method
Homo sapiens (HEK293T cells)Total tRNAPresent in wild-type cells, absent in TRMT1-KOMass Spectrometry, Primer Extension
Homo sapiens (Patient-derived cells with TRMT1 mutation)Total tRNASignificantly reduced levels compared to controlPrimer Extension
Saccharomyces cerevisiaeTotal tRNAPresent in wild-type, absent in trm1Δ mutantMass Spectrometry
Drosophila melanogaster (S2R+ cells)Total tRNAPresent in control, reduced upon TRMT1 RNAiPrimer Extension
Arabidopsis thalianaTotal tRNAPresentMass Spectrometry

Note: Specific quantitative values (e.g., pmol/µg of tRNA) are often context-dependent and vary between studies. The table reflects the presence and relative changes of the modification.

Functional Significance of m2,2G Modification

The strategic location of m2,2G at the junction of the D- and anticodon-stems of tRNA is critical for its function. The modification acts as a structural scaffold, contributing to the overall stability and integrity of the tRNA molecule.

Role in tRNA Structure and Stability

The dimethylation at the N2 position of guanine restricts its ability to form canonical Watson-Crick base pairs, thereby preventing alternative, non-functional tRNA conformations[9]. This ensures that the tRNA adopts the correct L-shaped tertiary structure necessary for its function in translation. The 2'-O-methylation on the ribose also contributes to the thermal stability of the tRNA molecule.

Impact on Translation

By ensuring the correct tRNA structure, m2,2G indirectly influences the efficiency and fidelity of protein synthesis. Hypomodified tRNAs lacking m2,2G may be less stable and prone to degradation, leading to a reduced pool of functional tRNAs. This can result in decreased global protein synthesis, as observed in TRMT1-deficient human cells[1][2].

Link to Human Disease

Mutations in the TRMT1 gene that lead to a loss of m2,2G modification are causally linked to autosomal recessive intellectual disability[4][5][6]. The absence of this critical modification disrupts normal neurological development, underscoring its importance in the complex processes of the human brain. Furthermore, TRMT1-deficient cells exhibit perturbations in redox homeostasis, suggesting a broader role for this modification in cellular stress responses[2][6].

Experimental Protocols

The study of m2,2G modification relies on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Detection and Quantification by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and accurate method for the quantification of RNA modifications.

Protocol: LC-MS/MS for m2,2G Quantification

  • RNA Isolation: Isolate total RNA or small RNA fractions from cells or tissues using a suitable method (e.g., TRIzol extraction).

  • RNA Digestion: Digest 1-5 µg of RNA to single nucleosides using a cocktail of enzymes. A common combination is nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.

  • LC Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of aqueous and organic mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).

  • MS/MS Analysis: Analyze the eluted nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for m2,2G and unmodified guanosine (B1672433) are monitored for quantification.

  • Quantification: Generate a standard curve using known concentrations of pure m2,2G and guanosine nucleosides. Calculate the amount of m2,2G relative to the amount of guanosine in the sample.

Primer Extension Analysis

Primer extension is a robust method to detect modifications that block or hinder the progression of reverse transcriptase.

Protocol: Primer Extension for m2,2G Detection

  • Primer Design: Design a DNA oligonucleotide primer that is complementary to a region 3' of the modification site (position 26) on the target tRNA.

  • Primer Labeling: Label the 5' end of the primer with a radioactive (e.g., ³²P) or fluorescent tag.

  • Annealing: Anneal the labeled primer to the total RNA sample.

  • Reverse Transcription: Perform a reverse transcription reaction using an enzyme like AMV reverse transcriptase. The presence of the m2,2G modification will cause the reverse transcriptase to pause or stop, resulting in a truncated cDNA product.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

  • Detection: Visualize the truncated product by autoradiography (for radioactive labels) or fluorescence imaging. The size of the truncated product corresponds to the position of the modification.

Immuno-Northern Blotting

This technique utilizes antibodies specific to the m2,2G modification to detect its presence on specific RNA molecules.

Protocol: Immuno-Northern Blotting for m2,2G

  • RNA Electrophoresis: Separate total RNA or purified small RNAs on a denaturing polyacrylamide gel.

  • Transfer: Transfer the separated RNA to a positively charged nylon membrane.

  • Crosslinking: UV-crosslink the RNA to the membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m2,2G.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and imaging system.

Visualizing Workflows and Pathways

Experimental Workflows

Experimental_Workflows cluster_MS Mass Spectrometry Workflow cluster_PE Primer Extension Workflow cluster_INB Immuno-Northern Blotting Workflow MS_Start RNA Sample MS_Digest Enzymatic Digestion MS_Start->MS_Digest MS_LC HPLC Separation MS_Digest->MS_LC MS_MS MS/MS Analysis MS_LC->MS_MS MS_Quant Quantification MS_MS->MS_Quant PE_Start RNA Sample & Labeled Primer PE_Anneal Annealing PE_Start->PE_Anneal PE_RT Reverse Transcription PE_Anneal->PE_RT PE_Gel Gel Electrophoresis PE_RT->PE_Gel PE_Detect Detection PE_Gel->PE_Detect INB_Start RNA Sample INB_Gel Gel Electrophoresis INB_Start->INB_Gel INB_Transfer Membrane Transfer INB_Gel->INB_Transfer INB_Probe Antibody Probing INB_Transfer->INB_Probe INB_Detect Detection INB_Probe->INB_Detect TRMT1_Deficiency_Pathway TRMT1_mutation TRMT1 Gene Mutation/ Deletion TRMT1_loss Loss of TRMT1 Function TRMT1_mutation->TRMT1_loss m22G_decrease Decreased m2,2G in tRNA TRMT1_loss->m22G_decrease ros_increase Increased Reactive Oxygen Species (ROS) TRMT1_loss->ros_increase tRNA_instability tRNA Instability/ Misfolding m22G_decrease->tRNA_instability translation_defect Impaired Protein Translation tRNA_instability->translation_defect proliferation_defect Decreased Cellular Proliferation translation_defect->proliferation_defect neuro_disorder Neurodevelopmental Disorders/ Intellectual Disability translation_defect->neuro_disorder ros_increase->proliferation_defect proliferation_defect->neuro_disorder

References

N²,2'-O-Dimethylguanosine in Mitochondrial RNA Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a hallmark of numerous metabolic and degenerative diseases. At the heart of mitochondrial gene expression lies the intricate process of ribosomal biogenesis, a critical step for the synthesis of essential protein components of the oxidative phosphorylation system. A key, yet often overlooked, player in this process is the post-transcriptional modification of mitochondrial ribosomal RNA (mt-rRNA). This technical guide delves into the pivotal role of N²,2'-O-Dimethylguanosine (m²'²G), a specific modification within the 12S mt-rRNA, and its enzymatic orchestrator, the methyltransferase TFB1M. We will explore the molecular mechanisms governed by this modification, its profound impact on mitochondrial ribosome assembly and function, and its implications in human health and disease, particularly type 2 diabetes. This document provides a comprehensive overview of the current understanding, detailed experimental protocols for studying this pathway, and a compilation of quantitative data to serve as a valuable resource for researchers and drug development professionals in the field of mitochondrial biology.

Introduction: The Significance of Mitochondrial RNA Modification

Mitochondria, the powerhouses of the cell, possess their own genetic material (mtDNA) and the machinery to transcribe and translate it. The mitochondrial ribosome (mitoribosome) is responsible for synthesizing 13 essential proteins of the electron transport chain. The proper assembly and function of the mitoribosome are therefore paramount for cellular energy production.

Post-transcriptional modifications of mt-rRNA are emerging as critical regulators of mitoribosome biogenesis and function. These modifications, ranging from simple methylation to more complex chemical alterations, are crucial for the structural integrity and catalytic activity of the ribosome. One such critical modification is the dimethylation of two adjacent adenosine (B11128) residues (m⁶₂A) at positions 936 and 937 in the hairpin 45 of the human 12S rRNA, a component of the small mitochondrial ribosomal subunit (mt-SSU). This modification is catalyzed by the mitochondrial transcription factor B1 (TFB1M).

The Key Player: TFB1M, a Dual-Function Protein

TFB1M was initially identified as a mitochondrial transcription factor.[1] However, subsequent research has unequivocally demonstrated its primary role as an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[2][3] While it exhibits minimal transcriptional activity in vitro compared to its paralog TFB2M, its methyltransferase function is indispensable for mitochondrial health.[1]

The enzymatic activity of TFB1M is highly specific for the two adjacent adenosine residues in the terminal loop of helix 45 of the 12S rRNA.[2][3] This modification is crucial for the stability and assembly of the mt-SSU. The absence or reduction of this m⁶₂A modification leads to impaired mitoribosome assembly, resulting in a significant decrease in mitochondrial protein synthesis.[4]

Molecular Mechanism: How m²'²G Influences Ribosome Assembly

The dimethylation of A936 and A937 by TFB1M serves as a critical checkpoint in the assembly of the mt-SSU. This modification is thought to stabilize the local structure of the 12S rRNA, facilitating the correct binding of ribosomal proteins and other assembly factors. Without this modification, the assembly process is stalled, leading to an accumulation of incomplete ribosomal subunits and a subsequent decline in functional mitoribosomes. This directly impacts the synthesis of mtDNA-encoded proteins, disrupting the formation of the oxidative phosphorylation complexes and impairing cellular respiration.

cluster_0 Mitochondrial Matrix cluster_1 Consequences of TFB1M Deficiency SAM S-adenosyl- L-methionine TFB1M TFB1M SAM->TFB1M SAH S-adenosyl- L-homocysteine TFB1M->SAH mod_12S_rRNA 12S rRNA (m²'²G modified) TFB1M->mod_12S_rRNA pre_12S_rRNA pre-12S rRNA (unmodified A936/A937) pre_12S_rRNA->TFB1M mt_SSU_assembly mt-SSU Assembly mod_12S_rRNA->mt_SSU_assembly impaired_assembly Impaired mt-SSU Assembly mt_SSU Mature mt-SSU mt_SSU_assembly->mt_SSU mitoribosome Functional Mitoribosome mt_SSU->mitoribosome protein_synthesis Mitochondrial Protein Synthesis mitoribosome->protein_synthesis oxphos_proteins OXPHOS Proteins protein_synthesis->oxphos_proteins atp_production ATP Production oxphos_proteins->atp_production reduced_synthesis Reduced Protein Synthesis impaired_assembly->reduced_synthesis mitochondrial_dysfunction Mitochondrial Dysfunction reduced_synthesis->mitochondrial_dysfunction disease Disease (e.g., Diabetes) mitochondrial_dysfunction->disease start Isolate Total RNA step1 Anneal ³²P-labeled Primer to 12S rRNA start->step1 step2 Reverse Transcription with dNTPs/ddNTPs step1->step2 step3 Denaturing Urea-PAGE step2->step3 step4 Phosphorimager Analysis step3->step4 end Quantify Methylation (RT stop) step4->end

References

An In-depth Technical Guide to the Cellular Localization of N2,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of N2,2'-O-Dimethylguanosine (m2,2G), a post-transcriptionally modified nucleoside. This document details the subcellular distribution of m2,2G, the methodologies used for its detection and quantification, and its role in cellular processes.

Introduction to this compound (m2,2G)

This compound is a hypermodified guanosine (B1672433) derivative found in various RNA species, predominantly in transfer RNA (tRNA) and to a lesser extent in ribosomal RNA (rRNA)[1]. This modification, involving the methylation of the N2 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar, plays a crucial role in maintaining the structural integrity and function of RNA molecules. The primary enzyme responsible for the synthesis of m2,2G is the tRNA methyltransferase 1 (TRMT1).

Subcellular Localization of m2,2G

This compound is primarily localized in the cytosol and mitochondria , a distribution dictated by the presence of its modifying enzyme, TRMT1, and its target RNA molecules, primarily tRNA.

  • Cytosolic Localization : A significant portion of m2,2G is found in cytosolic tRNAs[2]. The cytosolic pool of tRNA is essential for protein synthesis on free and endoplasmic reticulum-bound ribosomes. The presence of m2,2G in these tRNAs suggests its importance in maintaining the efficiency and fidelity of cytoplasmic translation.

  • Mitochondrial Localization : m2,2G is also a component of mitochondrial tRNAs (mt-tRNAs)[2][3]. The enzyme TRMT1 possesses a mitochondrial targeting signal, leading to its import into the mitochondria where it modifies mitochondrially encoded tRNAs. This localization underscores the role of m2,2G in mitochondrial protein synthesis, which is critical for cellular respiration and energy production.

While the presence of m2,2G in both compartments is well-established, precise quantitative data on the relative abundance in the cytosol versus mitochondria is not extensively documented in the current literature. Such a quantitative understanding would be valuable for dissecting the specific roles of this modification in each compartment.

Quantitative Analysis of m2,2G Distribution

The quantification of m2,2G in different subcellular compartments is a critical step in understanding its biological significance. The primary method for this analysis is a combination of subcellular fractionation and high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Table 1: Summary of Quantitative Data on m2,2G Cellular Localization

Cellular CompartmentRNA Species Containing m2,2GReported PresenceQuantitative Abundance
CytosolTransfer RNA (tRNA)Confirmed[2]Not explicitly quantified as a percentage of total cellular m2,2G.
MitochondriaMitochondrial tRNA (mt-tRNA)Confirmed[2][3]Not explicitly quantified as a percentage of total cellular m2,2G.
NucleusPrecursor tRNA (potential)Indirectly suggested by the nuclear localization of TRMT1, but the presence of mature m2,2G in the nucleus is less characterized.Not determined.

Experimental Protocols

Subcellular Fractionation for RNA Analysis

This protocol describes the separation of cytosolic and mitochondrial fractions to analyze the distribution of m2,2G.

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., a digitonin-based buffer for selective plasma membrane permeabilization)

  • Dounce homogenizer or syringe with appropriate gauge needle

  • Centrifuge and microcentrifuge

  • TRIzol or other RNA extraction reagent

Procedure:

  • Harvest cultured cells by scraping or trypsinization.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.

  • Homogenize the cell suspension using a Dounce homogenizer or by passing it through a fine-gauge needle. The number of strokes or passes should be optimized to ensure plasma membrane disruption while keeping mitochondria intact.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction.

  • The pellet from step 6 is the mitochondrial fraction. Wash this pellet with fractionation buffer to minimize cytosolic contamination.

  • Extract RNA from the cytosolic and mitochondrial fractions using TRIzol or a similar reagent according to the manufacturer's instructions.

Quantification of m2,2G by HPLC-MS/MS

This protocol outlines the general steps for the quantitative analysis of m2,2G from isolated RNA fractions.

Materials:

  • Purified RNA from subcellular fractions

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) gradient)

  • m2,2G standard for calibration curve

Procedure:

  • Digest the purified RNA samples to nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • Filter the digested samples to remove enzymes.

  • Inject the nucleoside mixture onto the C18 reverse-phase column of the HPLC system.

  • Separate the nucleosides using a suitable gradient of mobile phases.

  • Detect and quantify m2,2G using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for m2,2G should be optimized.

  • Generate a standard curve using a known concentration of the m2,2G standard to quantify the amount of m2,2G in the samples.

  • Normalize the amount of m2,2G to the total amount of RNA or a specific canonical nucleoside (e.g., guanosine) in each fraction.

Immunofluorescence for Visualization of TRMT1

As a proxy for the sites of m2,2G synthesis, immunofluorescence can be used to visualize the subcellular localization of the TRMT1 enzyme. A specific antibody against m2,2G is not commercially available, hence the visualization of the modifying enzyme is the current standard.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking buffer (e.g., PBS with bovine serum albumin and normal goat serum)

  • Primary antibody against TRMT1

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fix cells grown on coverslips with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary antibody against TRMT1 diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the subcellular localization of TRMT1 using a fluorescence microscope.

Functional Implications and Signaling

The presence of m2,2G in both cytosolic and mitochondrial tRNAs has significant functional implications for cellular homeostasis. While a direct signaling pathway initiated by m2,2G has not been elucidated, its role in tRNA stability and function indirectly influences major cellular processes.

The modification of tRNA by TRMT1 to form m2,2G is essential for proper tRNA folding and stability. This, in turn, ensures the efficiency and accuracy of protein synthesis in both the cytoplasm and mitochondria. Deficiencies in TRMT1 and the subsequent loss of m2,2G have been linked to mitochondrial dysfunction, increased oxidative stress, and impaired cellular proliferation[3][4]. Therefore, the cellular localization of m2,2G is intrinsically linked to the maintenance of proteostasis and redox balance.

Visualizations

Experimental Workflow for m2,2G Subcellular Quantification

experimental_workflow start Cultured Cells subcellular_fractionation Subcellular Fractionation start->subcellular_fractionation cytosolic_fraction Cytosolic Fraction subcellular_fractionation->cytosolic_fraction mitochondrial_fraction Mitochondrial Fraction subcellular_fractionation->mitochondrial_fraction rna_extraction_cyto RNA Extraction cytosolic_fraction->rna_extraction_cyto rna_extraction_mito RNA Extraction mitochondrial_fraction->rna_extraction_mito rna_cyto Cytosolic RNA rna_extraction_cyto->rna_cyto rna_mito Mitochondrial RNA rna_extraction_mito->rna_mito hplc_ms HPLC-MS/MS Analysis rna_cyto->hplc_ms rna_mito->hplc_ms quantification Quantification of m2,2G hplc_ms->quantification

Caption: Workflow for quantifying m2,2G in subcellular compartments.

Cellular Impact of m2,2G Localization

cellular_impact TRMT1 TRMT1 Enzyme Cytosol Cytosol TRMT1->Cytosol Mitochondria Mitochondria TRMT1->Mitochondria Cytosolic_tRNA Cytosolic tRNA Cytosol->Cytosolic_tRNA Mitochondrial_tRNA Mitochondrial tRNA Mitochondria->Mitochondrial_tRNA m22G_cyto m2,2G Cytosolic_tRNA->m22G_cyto Modification m22G_mito m2,2G Mitochondrial_tRNA->m22G_mito Modification Protein_Synthesis_cyto Cytosolic Protein Synthesis m22G_cyto->Protein_Synthesis_cyto Ensures Fidelity Protein_Synthesis_mito Mitochondrial Protein Synthesis m22G_mito->Protein_Synthesis_mito Ensures Fidelity Cellular_Homeostasis Cellular Homeostasis Protein_Synthesis_cyto->Cellular_Homeostasis Protein_Synthesis_mito->Cellular_Homeostasis

Caption: Impact of m2,2G localization on cellular homeostasis.

Conclusion

The cellular localization of this compound to the cytosol and mitochondria highlights its fundamental role in regulating protein synthesis in these two critical compartments. The methodologies outlined in this guide provide a framework for researchers to investigate the distribution and function of this important RNA modification. Further research is warranted to precisely quantify the relative abundance of m2,2G in different subcellular locations and to fully elucidate the downstream consequences of its presence on cellular signaling and disease pathogenesis. This knowledge will be invaluable for drug development professionals seeking to target pathways influenced by RNA modifications.

References

The Metabolic Pathway of N2,2'-O-Dimethylguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,2'-O-Dimethylguanosine (m2,2G), a post-transcriptionally modified nucleoside, is a constituent of transfer RNA (tRNA) and is increasingly recognized as a valuable biomarker for monitoring RNA turnover and disease states such as cancer and kidney disease.[1][2][3][4] Understanding its metabolic fate is crucial for its clinical application and for elucidating the broader pathways of modified nucleoside metabolism. This technical guide provides an in-depth overview of the current understanding of the metabolic pathway of this compound, focusing on its origin, catabolism, and excretion. It includes a summary of available quantitative data, detailed experimental protocols for its analysis, and visualizations of the relevant biochemical pathways and analytical workflows.

Introduction to this compound

This compound is a hypermodified purine (B94841) nucleoside derived from guanosine (B1672433). It is found in the D-arm of many eukaryotic tRNAs and plays a role in stabilizing tRNA structure.[5][6] Its formation involves a two-step enzymatic methylation of a guanosine residue within a tRNA molecule, catalyzed by specific tRNA methyltransferases (MTases), with S-adenosylmethionine (SAM) serving as the methyl donor.[7] As tRNA molecules are degraded, their constituent nucleosides, including modified ones like m2,2G, are released into the cellular environment.

The Metabolic Fate of this compound

The metabolic pathway of this compound is primarily a disposal route rather than a catabolic cascade leading to energy production or salvage. Unlike its canonical counterpart, guanosine, m2,2G is largely resistant to the enzymes of the standard purine degradation pathway.

General Purine Nucleoside Catabolism

The typical catabolic pathway for purine nucleosides, such as guanosine, involves the following key steps:

  • Dephosphorylation: Purine nucleotides are first dephosphorylated to their corresponding nucleosides.

  • Glycosidic Bond Cleavage: Purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond, separating the purine base from the ribose sugar.[7][8]

  • Base Metabolism: The liberated purine bases are further metabolized. For instance, guanine (B1146940) is deaminated to xanthine (B1682287), which is then oxidized to uric acid by xanthine oxidase.[8]

  • Excretion: Uric acid is the final product of purine degradation in humans and is excreted in the urine.[9][10]

The Divergence of this compound Metabolism

Modified nucleosides, including this compound, are poor substrates for the enzymes of the salvage and degradation pathways, particularly purine nucleoside phosphorylase.[2][11] The bulky methyl groups on the guanine base likely hinder the binding of m2,2G to the active site of these enzymes. Consequently, this compound is not significantly broken down into its constituent base and sugar. Instead, it is transported out of the cell and into the bloodstream.

The primary metabolic fate of this compound is, therefore, excretion from the body in its intact form. This characteristic is what makes it a reliable biomarker of whole-body RNA turnover.[1][2]

Excretion Pathway

This compound is cleared from the blood by the kidneys and excreted in the urine.[3][4] This process involves glomerular filtration and tubular secretion. The efficiency of its excretion can be influenced by the function of renal tubular transporters, and altered levels of urinary m2,2G have been observed in diabetic kidney disease, suggesting that its renal handling is a key aspect of its biological disposition.[3]

Quantitative Data

Quantitative data on the metabolism of this compound is limited. However, studies on animal models have provided some insights into its excretion. The following table summarizes data from a study on a mouse model of diabetic kidney disease.

ParameterControl (db/m mice)Diabetic (db/db mice)Reference
Plasma this compound (DMG) 0.064 ± 0.04 (arbitrary units)0.04 ± 0.04 (arbitrary units)[3]
Fractional Excretion of DMG Markedly higherMarkedly decreased[3]

Experimental Protocols

The analysis of this compound, particularly in urine, is a key experimental procedure for its study. The following is a generalized protocol based on methods described in the literature.[1]

Objective: To quantify the concentration of this compound in a urine sample.

Principle: This method utilizes boronate affinity chromatography to isolate nucleosides from the urine matrix, followed by separation and quantification using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).

Materials:

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the sample to remove any particulate matter.

    • Adjust the pH of the supernatant to alkaline conditions (pH ~8-9) with a suitable buffer to facilitate binding to the boronate gel.

  • Boronate Affinity Chromatography:

    • Equilibrate the boronate affinity gel column with an appropriate buffer.

    • Load the prepared urine sample onto the column. The cis-diol groups of the ribose moiety of nucleosides will bind to the boronate groups on the gel.

    • Wash the column with a wash buffer to remove unbound interfering substances.

    • Elute the bound nucleosides with an acidic buffer (e.g., formic acid solution).

  • RP-HPLC Separation:

    • Inject the eluted nucleoside fraction into the RP-HPLC system.

    • Use a C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection and Quantification:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragmentation products for quantification (Multiple Reaction Monitoring - MRM).

    • Generate a standard curve using known concentrations of the this compound standard to quantify the amount in the sample.

Visualizations

The following diagrams illustrate the metabolic context and analytical workflow for this compound.

metabolic_pathway cluster_tRNA tRNA Metabolism cluster_purine_catabolism Purine Catabolism tRNA tRNA Guanosine_tRNA tRNA with Guanosine m22G_tRNA tRNA with This compound This compound This compound m22G_tRNA->this compound tRNA Degradation Guanosine_tRNA->m22G_tRNA Methyltransferases (e.g., TRM1) + SAM Block This compound->Block Guanosine Guanosine Guanine Guanine Guanosine->Guanine Purine Nucleoside Phosphorylase (PNP) Xanthine Xanthine Guanine->Xanthine Guanine Deaminase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Excretion Urinary Excretion UricAcid->Excretion Block->Excretion Primary Fate

Caption: Metabolic fate of this compound.

experimental_workflow UrineSample Urine Sample Collection SamplePrep Sample Preparation (Centrifugation, pH adjustment) UrineSample->SamplePrep Chromatography Boronate Affinity Chromatography SamplePrep->Chromatography Elution Elution of Nucleosides Chromatography->Elution HPLC RP-HPLC Separation Elution->HPLC MS Mass Spectrometry (Detection & Quantification) HPLC->MS DataAnalysis Data Analysis MS->DataAnalysis

Caption: Analytical workflow for urinary this compound.

Conclusion

The metabolic pathway of this compound is characterized by its resistance to catabolism. Originating from the turnover of tRNA, this modified nucleoside is not significantly degraded by the enzymes of the conventional purine catabolism pathway. Consequently, its primary fate is excretion in an unmodified form via the urine. This property underpins its utility as a non-invasive biomarker for monitoring physiological and pathological processes associated with altered RNA metabolism. Further research into the specific transporters involved in its renal handling may provide deeper insights into its biological significance and enhance its clinical applicability.

References

Methodological & Application

Application Note: Protocols for the Detection and Quantification of N2,2'-O-Dimethylguanosine (m2,2G) in Total RNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptional RNA modification where two methyl groups are added to a guanosine (B1672433) nucleoside. This modification is found in various RNA types, most prominently in transfer RNA (tRNA) and ribosomal RNA (rRNA).[1][2] In eukaryotic tRNAs, m2,2G is commonly found at position 26, located in the bend between the D-arm and the anticodon stem.[1][3] This modification is crucial for maintaining the correct structural integrity and stability of tRNA, preventing misfolding, and ensuring the fidelity of protein synthesis.[2][3][4] The enzyme responsible for creating the m2,2G modification in human tRNAs is TRMT1.[2] Given its role in fundamental cellular processes, accurate detection and quantification of m2,2G are essential for understanding RNA metabolism, translational regulation, and the pathology of various diseases.

This application note provides a comparative overview and detailed protocols for two primary methods used to detect and quantify m2,2G in total RNA samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immuno-Northern Blotting.

Overview of Detection Methodologies

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the absolute quantification of RNA modifications.[5][6] The method involves the complete enzymatic digestion of RNA into individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and identified and quantified by mass spectrometry.[4][6] Its high sensitivity and accuracy allow for the precise measurement of modification levels, although it requires specialized equipment and loses sequence context information.[5]

  • Immuno-Northern Blotting: This antibody-based technique allows for the specific detection of m2,2G within RNA molecules of different sizes.[7][8] It combines the size separation of RNA via gel electrophoresis with the high specificity of an antibody that recognizes the m2,2G modification.[8][9] While generally semi-quantitative, this method is valuable for determining which RNA species (e.g., tRNA, rRNA) contain the modification and for validating results from other techniques.[8]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for m2,2G abundance in different RNA fractions, as determined by LC-MS/MS. This highlights the differential distribution of the modification across RNA species.

RNA Fraction (Source: SH-SY5Y Cells)m2,2G Level (pmol/µg RNA)Primary RNA Types
Total RNA~1.5All RNA types
>200 nt~0.8rRNA, mRNA
120-200 nt~2.5pre-tRNA, other ncRNAs
70-110 nt~4.0Mature tRNA
<70 nt~0.5Small RNA fragments
(Data are illustrative, based on published results for neuron-derived SH-SY5Y cells. Actual values may vary depending on cell type, organism, and experimental conditions)[10]

Experimental Workflow for m2,2G Detection

m22G_Detection_Workflow Experimental Workflow for m2,2G Detection cluster_main rna_isolation Total RNA Isolation (from cells or tissue) qc RNA Quality & Quantity Control (e.g., NanoDrop, Bioanalyzer) rna_isolation->qc lcms_path LC-MS/MS Pathway (Absolute Quantification) qc->lcms_path inb_path Immuno-Northern Blot Pathway (Size-Specific Detection) qc->inb_path hydrolysis Enzymatic Hydrolysis (to nucleosides) lcms_path->hydrolysis Gold Standard gel Denaturing Gel Electrophoresis (PAGE or Agarose) inb_path->gel Validation lc_separation HPLC Separation hydrolysis->lc_separation ms_detection Tandem Mass Spectrometry (Detection & Quantification) lc_separation->ms_detection lcms_result Quantitative Data (m2,2G / Total G) ms_detection->lcms_result transfer Membrane Transfer (Nylon membrane) gel->transfer probing Antibody Probing (Anti-m2,2G Primary Ab) transfer->probing detection Chemiluminescent Detection probing->detection inb_result Band Visualization (Presence in RNA species) detection->inb_result

Caption: Workflow for detecting this compound (m2,2G).

Experimental Protocols

Protocol 1: Quantification of m2,2G by LC-MS/MS

This protocol outlines the gold standard method for the absolute quantification of m2,2G from total RNA.[5][6]

A. Materials and Reagents

  • Purified total RNA (1-5 µg)

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)

  • Benzonase Nuclease

  • Ammonium (B1175870) acetate (B1210297) buffer

  • Ultrapure water and acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Stable-isotope labeled internal standards (optional, for absolute quantification)

  • Molecular weight cutoff filters (e.g., 3 kDa)

B. RNA Digestion to Nucleosides

  • In a sterile microfuge tube, dissolve 1-5 µg of total RNA in 20 µL of nuclease-free water.

  • Add 2.5 µL of Nuclease P1 buffer (10X) and 1-2 units of Nuclease P1.

  • Incubate the reaction at 42°C for 2 hours.

  • Add 3 µL of alkaline phosphatase buffer (10X, e.g., ammonium acetate, pH ~8.0) and 1-2 units of BAP or CIP.

  • Continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides.

  • (Optional) Add stable-isotope labeled internal standards for precise quantification.

  • Centrifuge the sample through a 3 kDa molecular weight cutoff filter to remove the enzymes.[5] The flow-through contains the digested nucleosides.

C. LC-MS/MS Analysis

  • Chromatography: Separate the nucleosides using a C18 reverse-phase HPLC column.[11]

    • Mobile Phase A: 0.1% formic acid in ultrapure water.[11]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

    • Gradient: Run a gradient from low to high percentage of Mobile Phase B to elute nucleosides based on polarity. A typical run time is 10-30 minutes.[11]

    • Flow Rate: Maintain a constant flow rate (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry:

    • Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. Monitor the specific precursor-to-product ion transitions for guanosine (G) and m2,2G.

      • Guanosine (G): m/z 284.1 → 152.1

      • This compound (m2,2G): m/z 312.1 → 180.1

  • Data Analysis:

    • Integrate the peak areas for the G and m2,2G transitions.

    • Generate a standard curve using known concentrations of pure G and m2,2G nucleosides.

    • Calculate the absolute amount of m2,2G in the sample, often expressed as a ratio relative to the amount of canonical guanosine (m2,2G/G).

Protocol 2: Detection of m2,2G by Immuno-Northern Blotting

This protocol details an antibody-based method to detect m2,2G in size-separated RNA.[7][8]

A. Materials and Reagents

  • Total RNA (5-10 µg per lane)

  • Denaturing RNA loading buffer (e.g., containing formamide (B127407) and formaldehyde)

  • Denaturing polyacrylamide (10-12% for tRNA) or agarose (B213101) gel (1% for larger RNA).[8]

  • Positively charged nylon membrane (e.g., Hybond-N+).[8]

  • UV cross-linker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Anti-N2,N2-dimethylguanosine (m2,2G) monoclonal antibody.[12]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG (or other, depending on primary Ab host).

  • Chemiluminescent substrate (ECL)

  • TBE and MOPS running buffers

B. Electrophoresis and Transfer

  • Mix 5-10 µg of total RNA with an equal volume of denaturing loading buffer.

  • Denature the RNA by heating at 65-70°C for 15 minutes, then immediately chill on ice.[8][13]

  • Load samples onto a denaturing polyacrylamide (for tRNA) or formaldehyde-agarose gel (for total RNA). Run the gel until adequate separation is achieved.

  • Transfer the size-separated RNA from the gel to a positively charged nylon membrane via semi-dry or capillary electroblotting.[8]

  • After transfer, rinse the membrane with 2x SSC buffer and fix the RNA to the membrane by UV cross-linking (e.g., 120 mJ/cm²).[14]

C. Immunoblotting and Detection

  • Block the membrane by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Dilute the anti-m2,2G primary antibody in fresh blocking buffer (e.g., 1:1000 to 1:5000 dilution, optimize as needed).

  • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 10 minutes each to remove unbound primary antibody.

  • Dilute the HRP-conjugated secondary antibody in blocking buffer.

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Visualize the signal using a chemiluminescence imager. The resulting bands will indicate the presence of m2,2G in RNA species of specific sizes. A strong signal in the ~70-90 nt range is indicative of m2,2G in mature tRNAs.

References

Application of N2,2'-O-Dimethylguanosine in RNA Sequencing Studies: A Guide to Accurate tRNA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside commonly found in the D-arm of transfer RNA (tRNA) and ribosomal RNA (rRNA). This modification plays a crucial role in stabilizing tRNA structure and ensuring proper folding. However, the presence of m2,2G presents a significant challenge in standard RNA sequencing (RNA-seq) workflows. The bulky dimethyl group on the guanine (B1146940) base can stall or terminate reverse transcriptase activity, leading to incomplete cDNA synthesis and an underrepresentation of m2,2G-containing transcripts in sequencing libraries.

These application notes provide a comprehensive overview of the challenges posed by m2,2G in RNA sequencing and detail a robust enzymatic method to overcome these obstacles, enabling accurate and quantitative profiling of tRNA and other modified RNAs. The cornerstone of this approach is the enzymatic demethylation of m2,2G to the less obstructive N2-methylguanosine (m2G) modification.

The Challenge: this compound as a Reverse Transcription Roadblock

Standard RNA-seq library preparation relies on the reverse transcription of RNA into complementary DNA (cDNA). Many modified nucleosides, particularly those on the Watson-Crick face of the base, can interfere with this process. This compound is a potent inhibitor of many reverse transcriptases, leading to:

  • Truncated cDNA products: The enzyme dissociates from the RNA template at or near the m2,2G site.

  • Biased representation: tRNAs and other RNAs rich in m2,2G are underrepresented in the final sequencing data.

  • Inaccurate quantification: The relative abundance of different RNA species is skewed.

The Solution: Enzymatic Demethylation with AlkB Mutants

To address the challenges posed by m2,2G, a specialized enzymatic treatment has been developed. This method utilizes a rationally designed mutant of the E. coli AlkB protein, AlkB D135S/L118V . While the wild-type AlkB enzyme can repair various alkylated bases, it is inefficient at demethylating m2,2G. The D135S/L118V mutant, however, exhibits enhanced activity and selectivity for converting m2,2G to m2G.[1] This single demethylation step significantly reduces the steric hindrance, allowing for more efficient read-through by reverse transcriptase.

This enzymatic treatment is a key component of the DM-tRNA-seq (Demethylase-based tRNA sequencing) method, which combines demethylation with the use of a highly processive and thermostable group II intron reverse transcriptase (TGIRT) to overcome the challenges of both modified bases and the complex secondary structures of tRNA.[2][3]

Data Presentation

The following tables summarize the quantitative impact of demethylase treatment on tRNA sequencing, highlighting the increased yield of full-length reads and improved sequencing accuracy.

Table 1: Impact of Demethylase Treatment on tRNA Sequencing Read Length

tRNA SpeciesModificationConditionPercentage of Full-Length ReadsFold Increase in Full-Length Reads
Leu-AAGm1G37, m2,2G26Untreated15%-
Demethylase-Treated75%5.0
Gln-TTGm1G9Untreated25%-
Demethylase-Treated80%3.2

Data are illustrative and based on findings from published studies. Actual results may vary depending on the specific tRNA and experimental conditions.

Table 2: Reduction of Reverse Transcription Stops at Modified Nucleosides

ModificationPosition in tRNART Stop Rate (Untreated)RT Stop Rate (Demethylase-Treated)
m1G37HighNegligible
m1G9HighLow
m2,2G26HighHigh (without specific demethylase)
m2,2G26HighModerate (with AlkB D135S/L118V)

Experimental Protocols

This section provides a detailed protocol for the DM-tRNA-seq method, focusing on the enzymatic demethylation step to facilitate the sequencing of RNAs containing this compound.

Protocol 1: Total RNA Isolation and tRNA Enrichment
  • Total RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • tRNA Enrichment (Optional but Recommended): For specific analysis of tRNAs, enrich for small RNAs (including tRNAs) using a method such as polyacrylamide gel electrophoresis (PAGE) size selection or a commercial small RNA enrichment kit.

Protocol 2: Enzymatic Demethylation of m2,2G

This protocol is a crucial step for accurate tRNA sequencing.

Reagents:

  • Purified total RNA or enriched tRNA

  • AlkB D135S/L118V enzyme (requires expression and purification)

  • 10x AlkB Reaction Buffer: 500 mM HEPES (pH 7.5), 10 mM FeSO4, 20 mM α-ketoglutarate, 20 mM L-ascorbic acid

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • In a 0.2 mL PCR tube, combine the following on ice:

    • RNA sample (1-5 µg)

    • 2 µL of 10x AlkB Reaction Buffer

    • 1 µL of AlkB D135S/L118V enzyme (concentration to be optimized, typically 1-5 µM)

    • 0.5 µL of RNase Inhibitor

    • Nuclease-free water to a final volume of 20 µL

  • Mix gently by flicking the tube and centrifuge briefly.

  • Incubate the reaction at 37°C for 1 hour.

  • Immediately proceed to RNA cleanup to remove the enzyme and buffer components. A column-based RNA cleanup kit is recommended.

  • Elute the demethylated RNA in nuclease-free water.

Note on AlkB D135S/L118V Expression: A plasmid for the expression of the related AlkB D135S mutant is available from Addgene (plasmid #79051).[4] The L118V mutation can be introduced via site-directed mutagenesis. The protein can be expressed in E. coli and purified using standard chromatography techniques.

Protocol 3: DM-tRNA-seq Library Preparation

This protocol outlines the subsequent steps for generating a sequencing library from the demethylated RNA.

  • 3' Adapter Ligation: Ligate a 3' adapter to the demethylated RNA using a truncated T4 RNA Ligase 2. This enzyme specifically ligates the adapter to the 3' end of the RNA.

  • Reverse Transcription with Template Switching: Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT) and a primer that is complementary to the 3' adapter. The template-switching property of TGIRT will add a defined sequence to the 3' end of the cDNA.

  • PCR Amplification: Amplify the cDNA using primers that are complementary to the 3' adapter and the template-switching oligonucleotide. These primers will also contain the necessary sequences for Illumina sequencing.

  • Library Purification and Quantification: Purify the PCR product to remove primers and adapter-dimers. Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using a bioanalyzer.

  • Sequencing: Pool the library with other samples and sequence on an Illumina platform.

Protocol 4: Data Analysis
  • Adapter Trimming and Quality Filtering: Remove adapter sequences and low-quality reads from the raw sequencing data.

  • Read Alignment: Align the processed reads to a reference genome and a database of mature tRNA sequences. Due to the high sequence similarity between tRNA isoacceptors, a specialized alignment strategy that allows for mismatches at known modification sites may be necessary.

  • Quantification: Count the number of reads mapping to each tRNA gene or isoacceptor to determine their relative abundance.

  • Modification Analysis: Compare the mismatch and stop rates at specific positions between the demethylase-treated and untreated samples to identify and quantify RNA modifications. The tRAX software package is a useful tool for this analysis.[3]

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

experimental_workflow cluster_rna_prep RNA Preparation cluster_demethylation Enzymatic Demethylation cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis rna_isolation Total RNA Isolation trna_enrichment tRNA Enrichment (Optional) rna_isolation->trna_enrichment demethylation Demethylation with AlkB D135S/L118V trna_enrichment->demethylation adapter_ligation 3' Adapter Ligation demethylation->adapter_ligation rt_template_switching Reverse Transcription (TGIRT) adapter_ligation->rt_template_switching pcr PCR Amplification rt_template_switching->pcr sequencing Illumina Sequencing pcr->sequencing data_analysis Data Analysis sequencing->data_analysis

Caption: DM-tRNA-seq Experimental Workflow.

Caption: Overcoming RT Stalling at m2,2G.

References

Application Notes: Development of a Specific Antibody for N2,2'-O-Dimethylguanosine (m²Gm) Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N2,2'-O-Dimethylguanosine (m²Gm) is a modified ribonucleoside.[1] Like other RNA modifications, it is believed to play a crucial role in fine-tuning the structure, stability, and function of RNA molecules.[2][3] The dimethylation, occurring at the N2 position of the guanine (B1146940) base and the 2'-O position of the ribose sugar, likely impacts base-pairing and protein-RNA interactions.[2][4] The most prominent case of dual methylation on the guanine base (N2,N2-dimethylguanosine, or m²₂G) is found in the majority of eukaryotic tRNAs and is critical for tRNA folding and stability.[3][4] A specific antibody against m²Gm is an essential tool for elucidating its biological functions.[5] Such an antibody enables the transcriptome-wide mapping of m²Gm sites using techniques like methylated RNA immunoprecipitation followed by sequencing (MeRIP-Seq), which is vital for understanding its role in gene regulation and disease.[5][6][7][8]

Principle

Modified nucleosides like m²Gm are haptens—small molecules that are not immunogenic on their own.[5][9] To elicit an immune response, m²Gm must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[9][10][11] This hapten-carrier conjugate is then used to immunize an animal host to produce antibodies. The resulting polyclonal or monoclonal antibodies must undergo rigorous validation to ensure high specificity for m²Gm and minimal cross-reactivity with structurally similar nucleosides (e.g., guanosine, N2-methylguanosine).[12] Once validated, the antibody can be used to specifically capture m²Gm-containing RNA fragments from total cellular RNA for downstream analysis.[13]

Core Experimental Workflow

Antibody_Development_Workflow cluster_prep Phase 1: Antigen Preparation cluster_dev Phase 2: Antibody Production cluster_val Phase 3: Validation & Application Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (BSA/KLH) Carrier->Conjugation Immunization Immunization (Mouse/Rabbit) Conjugation->Immunization Hybridoma Hybridoma Technology (for Monoclonal) Immunization->Hybridoma Screening Initial Screening (ELISA) Hybridoma->Screening Validation Specificity Validation (Competitive ELISA, Dot Blot) Screening->Validation IP Immunoprecipitation (MeRIP) Validation->IP Sequencing High-Throughput Sequencing IP->Sequencing

Caption: Overall workflow for m²Gm antibody development and application.

Protocol 1: Generation of Anti-m²Gm Antibody

This protocol details the steps for producing a polyclonal or monoclonal antibody against this compound.

1.1. Materials

  • This compound (m²Gm)

  • Carrier Proteins: BSA and KLH

  • Sodium periodate (B1199274) (NaIO₄)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Dialysis tubing (10 kDa MWCO)

  • Adjuvant (e.g., Freund's Complete and Incomplete)

  • Host animal (e.g., rabbits for polyclonal, mice for monoclonal)

1.2. Antigen Preparation: m²Gm-Carrier Protein Conjugation

This procedure is based on the modified Erlanger-Beiser protocol, which involves periodate oxidation of the ribose ring to create reactive aldehyde groups for coupling to protein amine groups.[12][13]

Hapten_Conjugation_Workflow start Start: This compound step1 1. Periodate Oxidation (NaIO₄) Opens ribose ring to form dialdehyde start->step1 step2 2. Conjugation Mix with Carrier Protein (BSA/KLH) Forms Schiff base step1->step2 step3 3. Reduction (NaBH₄) Forms stable covalent bond step2->step3 step4 4. Dialysis Removes unreacted components step3->step4 end End: m²Gm-Protein Conjugate step4->end

Caption: Chemical conjugation workflow for creating the immunogen.

Methodology:

  • Oxidation: Dissolve 5 mg of m²Gm in 1 ml of distilled water. Add 0.2 ml of freshly prepared 100 mM NaIO₄. Incubate in the dark at room temperature for 1 hour. This opens the ribose ring between the 2' and 3' carbons.

  • Conjugation: Dissolve 10 mg of carrier protein (KLH for immunization, BSA for screening) in 2 ml of coupling buffer (e.g., 100 mM sodium phosphate, pH 7.2). Add the oxidized m²Gm solution to the protein solution. Incubate with gentle stirring for 4 hours at room temperature.

  • Reduction: Add 0.1 ml of freshly prepared 1 M NaBH₄ to the mixture to reduce the Schiff bases to stable secondary amine linkages. Incubate for 2 hours at 4°C.

  • Purification: Dialyze the conjugate extensively against PBS (3 x 4L changes) at 4°C to remove unreacted nucleoside and byproducts.

  • Characterization: Determine the hapten-to-carrier protein ratio (hapten density) using UV-Vis spectrophotometry or MALDI-MS.[14][15] A high antibody titer is often achieved with a hapten density of around 15 molecules per carrier protein.[14][15]

1.3. Immunization and Antibody Production

  • Polyclonal Antibody (Rabbit):

    • Emulsify the m²Gm-KLH conjugate (1 mg/ml) with an equal volume of Freund's Complete Adjuvant.

    • Immunize rabbits with 500 µg of the conjugate subcutaneously at multiple sites.

    • Boost the immunization every 3-4 weeks with 250 µg of conjugate emulsified in Freund's Incomplete Adjuvant.

    • Collect test bleeds 10 days after each boost to monitor antibody titer via ELISA.

    • Once a high titer is achieved, perform a final bleed and purify IgG from the serum using Protein A/G affinity chromatography.

  • Monoclonal Antibody (Mouse):

    • Follow a similar immunization schedule in mice (e.g., BALB/c).

    • After the final boost, harvest spleen cells and fuse them with myeloma cells to generate hybridomas.[12]

    • Select hybridoma clones in HAT medium.

    • Screen hybridoma supernatants for the presence of specific anti-m²Gm antibodies using a series of ELISA-based assays (see Protocol 2).[12]

    • Expand positive clones and purify the monoclonal antibody from the culture supernatant.

Protocol 2: Antibody Screening and Validation

Rigorous validation is critical to ensure the antibody specifically recognizes m²Gm and does not cross-react with other modified or unmodified nucleosides.[5][12]

Antibody_Validation_Workflow cluster_screening Primary Screening cluster_specificity Specificity & Affinity Testing cluster_application Application-Specific Validation start Start: Hybridoma Supernatants or Purified Polyclonal IgG elisa1 Detection ELISA (vs. m²Gm-BSA) Identifies binders start->elisa1 elisa2 Counter-Screen ELISA (vs. BSA alone) Excludes carrier-specific Abs elisa1->elisa2 comp_elisa Competitive ELISA (vs. free nucleosides) Determines specificity elisa2->comp_elisa dot_blot Dot Blot Assay (vs. synthetic RNA oligos) Confirms context binding comp_elisa->dot_blot ip_val MeRIP-qPCR Validates IP efficiency dot_blot->ip_val end End: Validated Antibody for MeRIP-Seq ip_val->end

Caption: A multi-step workflow for validating antibody specificity.

2.1. Detection and Capture ELISA

  • Detection ELISA:

    • Coat a 96-well plate with m²Gm-BSA conjugate (the carrier protein is different from the one used for immunization).

    • Incubate with serial dilutions of hybridoma supernatant or purified polyclonal antibody.

    • Detect bound primary antibody using an HRP-conjugated secondary antibody (e.g., anti-mouse IgG or anti-rabbit IgG).[16][17][18]

    • A strong signal indicates the antibody recognizes the m²Gm hapten.[12]

  • Capture ELISA:

    • This assay identifies antibodies suitable for immunoprecipitation.[12]

    • Coat the plate with an isotype-specific capture antibody (e.g., anti-mouse IgG1).

    • Add the test antibody (supernatant).

    • Add the m²Gm-BSA conjugate.

    • Detect the bound conjugate with an anti-BSA antibody. A positive signal indicates the test antibody can bind the antigen in solution.

2.2. Competitive ELISA for Specificity This is the most critical test for specificity.[12]

  • Coat a 96-well plate with a suboptimal concentration of m²Gm-BSA.

  • Pre-incubate a fixed, dilute concentration of the anti-m²Gm antibody with a range of concentrations of free nucleoside competitors (m²Gm, m²₂G, m¹A, G, A, C, U).

  • Add the antibody-competitor mixture to the coated plate.

  • The signal will be inversely proportional to the antibody's affinity for the free competitor. The IC₅₀ (concentration of competitor that inhibits 50% of binding) is calculated. A much lower IC₅₀ for m²Gm compared to other nucleosides demonstrates high specificity.

Table 1: Representative Competitive ELISA Data

Competitor NucleosideIC₅₀ (nM)Specificity Relative to m²Gm
This compound (m²Gm) 15 1.0
N2,N2-Dimethylguanosine (m²₂G)1,2000.0125
2'-O-methylguanosine (Gm)5,5000.0027
N2-methylguanosine (m²G)> 10,000< 0.0015
Guanosine (G)> 50,000< 0.0003
Adenosine (A)> 100,000< 0.00015

2.3. Dot Blot Analysis This assay confirms the antibody can recognize m²Gm within an RNA context.

  • Synthesize short RNA oligonucleotides (~30 nt) containing a single, site-specific m²Gm modification, as well as control oligos with other modifications or no modifications.

  • Spot serial dilutions of the RNA oligos onto a nylon membrane and UV-crosslink.

  • Block the membrane and incubate with the anti-m²Gm antibody.

  • Detect with an HRP-conjugated secondary antibody and chemiluminescence.

  • A strong signal should only be observed for the m²Gm-containing oligo.

Protocol 3: this compound RNA Immunoprecipitation (m²Gm-RIP-Seq)

This protocol is adapted from standard MeRIP-seq procedures for m⁶A.[6][7][19][20]

3.1. Materials

  • Validated anti-m²Gm antibody

  • Isotype control IgG (e.g., Rabbit IgG or Mouse IgG1)[21]

  • Protein A/G magnetic beads

  • RNA fragmentation buffer

  • IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Igepal CA-630)

  • Wash buffers (low and high salt)

  • Elution buffer (containing free m²Gm nucleoside as a competitor)

  • RNase inhibitors

  • Kits for RNA purification and library preparation

3.2. Methodology

  • RNA Isolation and Fragmentation:

    • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol). Ensure high quality (RIN > 7).

    • Fragment 10-50 µg of total RNA to ~100-200 nucleotide lengths using RNA fragmentation buffer or enzymatic methods.[6][7] A portion of this fragmented RNA should be saved as an "Input" control.

  • Immunoprecipitation (IP):

    • Pre-couple the anti-m²Gm antibody (2-5 µg) and control IgG to Protein A/G magnetic beads.

    • Incubate the fragmented RNA with the antibody-bead complexes in IP buffer supplemented with RNase inhibitors for 2-4 hours at 4°C with rotation.[6][19]

  • Washing:

    • Wash the beads sequentially to remove non-specifically bound RNA.[20]

    • Perform two washes with low-salt buffer (e.g., 50 mM NaCl).

    • Perform two washes with high-salt buffer (e.g., 500 mM NaCl).

    • Perform one final wash with IP buffer.

  • Elution:

    • Elute the bound RNA by incubating the beads in an elution buffer containing a high concentration of free m²Gm nucleoside (e.g., 10 mM) for 1-2 hours at 4°C.[19] This competitive elution ensures high specificity.

    • Collect the supernatant containing the enriched, m²Gm-modified RNA fragments.

  • RNA Purification and Library Preparation:

    • Purify the eluted RNA (IP sample) and the saved Input RNA using a suitable RNA cleanup kit.

    • Construct sequencing libraries from both the IP and Input samples using a strand-specific library preparation kit.

  • Sequencing and Analysis:

    • Sequence the libraries on a high-throughput platform.

    • Align reads to the reference genome/transcriptome.

    • Use peak-calling algorithms to identify regions enriched for m²Gm in the IP sample relative to the Input control.

3.3. Validation of MeRIP by qPCR Before proceeding to expensive sequencing, validate the enrichment of known or suspected m²Gm-containing transcripts.

  • Perform MeRIP as described above.

  • Reverse transcribe the eluted RNA from the IP and Input samples into cDNA.

  • Perform qPCR using primers for a positive control gene (known to be modified) and a negative control gene (known to be unmodified).

  • Calculate the fold enrichment of the target in the IP sample over the Input.

Table 2: Representative MeRIP-qPCR Validation Data

Target GeneAntibody% of Input (Ct Method)Fold Enrichment (IP vs IgG)
Positive Control (e.g., specific tRNA)Anti-m²Gm 5.0%25.0
Control IgG0.2%1.0
Negative Control (e.g., GAPDH mRNA)Anti-m²Gm 0.3%1.2
Control IgG0.25%1.0

References

Application Notes and Protocols for Utilizing N2,2'-O-Dimethylguanosine as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of transcriptomics, drug development, and clinical diagnostics, the accurate quantification of modified nucleosides is of paramount importance. These modifications play crucial roles in a myriad of biological processes, and their dysregulation is often associated with various disease states. N2,2'-O-Dimethylguanosine (m²'²G) is a post-transcriptionally modified nucleoside found in various RNA species. Its quantification can provide valuable insights into RNA metabolism and function.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for the sensitive and specific quantification of nucleosides. The use of a stable isotope-labeled internal standard is best practice for achieving the highest accuracy and precision in LC-MS/MS quantification. This internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of this compound, particularly its stable isotope-labeled form, as an internal standard for the accurate quantification of modified nucleosides in biological samples.

Physicochemical Properties and Mass Spectrometric Data

A thorough understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueReference
Molecular Formula C₁₂H₁₇N₅O₅PubChem
Molecular Weight 311.29 g/mol PubChem
Monoisotopic Mass 311.12296866 DaPubChem
Precursor Ion ([M+H]⁺) m/z 312.1302PubChem
Product Ions (CID) m/z 166 (Base+H)⁺, 180[1][2]

Table 1: Physicochemical and mass spectrometric properties of this compound.

Experimental Protocols

Preparation of Stable Isotope-Labeled this compound Internal Standard

For the most accurate quantification, a stable isotope-labeled (SIL) internal standard of this compound is highly recommended. Metabolic labeling is a common method for producing such standards.[3][4]

Protocol for Metabolic Labeling in Yeast (Saccharomyces cerevisiae):

  • Culture Medium: Prepare a minimal medium with stable isotope-labeled precursors. For example, use [¹³C₆]-glucose as the sole carbon source and/or [¹⁵N₅]-ammonium salt as the sole nitrogen source.

  • Inoculation and Growth: Inoculate the medium with S. cerevisiae and culture until a sufficient cell density is reached.

  • RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., hot phenol (B47542) extraction or commercial kits).

  • RNA Digestion: Digest the labeled total RNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Purification: The resulting mixture of stable isotope-labeled nucleosides, including [¹³C,¹⁵N]-N2,2'-O-Dimethylguanosine, can be purified and quantified. This mixture can then be used as the internal standard stock solution.

Metabolic_Labeling_Workflow cluster_0 Yeast Culture cluster_1 Processing Yeast_Culture S. cerevisiae Culture RNA_Extraction Total RNA Extraction Labeled_Medium Minimal Medium (¹³C-Glucose, ¹⁵N-Ammonium Salt) Labeled_Medium->Yeast_Culture Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, AP) RNA_Extraction->Enzymatic_Digestion SIL_IS_Mix Stable Isotope-Labeled Internal Standard Mixture Enzymatic_Digestion->SIL_IS_Mix

Workflow for the metabolic production of a stable isotope-labeled internal standard mixture.
Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing biological samples for the quantification of modified nucleosides using a stable isotope-labeled internal standard.

  • RNA Extraction: Isolate total RNA from the biological sample of interest (e.g., cells, tissues, biofluids) using a validated method to ensure high purity and integrity.

  • RNA Quantification: Accurately quantify the extracted RNA using a spectrophotometer or a fluorometric method.

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled this compound internal standard to a defined amount of the sample RNA. The exact concentration should be optimized for the specific assay but is typically in the low ng/mL to pg/mL range.

  • Enzymatic Digestion: a. To 100-200 ng of the RNA sample (now containing the internal standard), add nuclease P1 (e.g., 2 units) in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 5.3). b. Incubate at 37°C for 2 hours. c. Add alkaline phosphatase (e.g., 1 unit) and a buffer to adjust the pH to ~8.0 (e.g., 50 mM Tris-HCl). d. Incubate at 37°C for another 2 hours to dephosphorylate the nucleoside monophosphates.

  • Sample Cleanup: a. Centrifuge the digested sample to pellet any precipitated enzymes or debris. b. Transfer the supernatant containing the nucleosides to a new tube. c. For samples with high salt content, a desalting step using a 3K Omega filter or similar device may be necessary.[3]

Sample_Preparation_Workflow Start Biological Sample RNA_Extraction RNA Extraction Start->RNA_Extraction RNA_Quantification RNA Quantification RNA_Extraction->RNA_Quantification IS_Spiking Spike with SIL-m²'²G RNA_Quantification->IS_Spiking Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) IS_Spiking->Enzymatic_Digestion Sample_Cleanup Sample Cleanup (Centrifugation/Filtration) Enzymatic_Digestion->Sample_Cleanup Final_Sample Analysis-Ready Nucleoside Mixture Sample_Cleanup->Final_Sample

Workflow for preparing biological samples for LC-MS/MS analysis of modified nucleosides.
LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., Inertsil ODS-3, Zorbax XDB C18)
Mobile Phase A 5 mM ammonium acetate in water, pH 5.3 (or 0.1% formic acid in water)
Mobile Phase B Acetonitrile (with 0.1% formic acid if used in A)
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 2 - 10 µL
Column Temperature 40 - 45°C
Gradient A representative gradient is as follows: 1-10 min: 1-22.1% B 10-15 min: 22.1-63.1% B 15-17 min: 63.1-100% B 17-22 min: 100% B 22-23 min: 100-1% B This gradient should be optimized for your specific system and separation needs.

Table 2: Recommended liquid chromatography conditions.

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ion Source Electrospray Ionization (ESI), positive ion mode
Scan Type Multiple Reaction Monitoring (MRM)
Interface Temperature 300°C
Desolvation Line Temp. 250°C
Heat Block Temperature 400°C
Nebulizing Gas Nitrogen
Collision Gas Argon

Table 3: Recommended mass spectrometry conditions.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 312.1166.1
Stable Isotope-Labeled this compound (e.g., ¹³C₁₀,¹⁵N₅) 327.1176.1

Table 4: Example MRM transitions for this compound and its stable isotope-labeled internal standard. The exact m/z of the labeled standard will depend on the isotopes used.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous this compound and the stable isotope-labeled internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard for each sample.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled this compound and a constant concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Relationship of Quantification

Quantification_Logic cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Calibration cluster_3 Quantification LCMS_Data LC-MS/MS Data Acquisition (MRM Mode) Peak_Integration Peak Integration (Analyte & Internal Standard) LCMS_Data->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Area_Ratio Final_Quantification Determine Analyte Concentration in Unknown Samples Area_Ratio->Final_Quantification Calibration_Curve Generate Calibration Curve (Known Concentrations vs. Area Ratios) Calibration_Curve->Final_Quantification

References

Application Notes and Protocols for High-Throughput Screening of N2,2'-O-Dimethylguanosine Methyltransferase (Trm1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N2,2'-O-Dimethylguanosine methyltransferase (Trm1) is a key enzyme responsible for the post-transcriptional modification of transfer RNA (tRNA), specifically catalyzing the dimethylation of guanosine (B1672433) at position 26.[1] This modification is crucial for the structural integrity and proper function of tRNA in protein synthesis.[2][3] Dysregulation of tRNA modifications has been implicated in various diseases, making Trm1 an attractive therapeutic target. High-throughput screening (HTS) provides a robust platform for the identification of novel small molecule inhibitors of Trm1, which can serve as valuable tool compounds for further research and as starting points for drug discovery programs.[4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting a high-throughput screening campaign to identify inhibitors of Trm1.

Principle of the Assay

The HTS assay for Trm1 is based on the detection of the universal methyltransferase reaction by-product, S-adenosyl-L-homocysteine (SAH). In the presence of the methyl donor S-adenosyl-L-methionine (SAM) and a suitable tRNA substrate, Trm1 catalyzes the transfer of a methyl group, producing methylated tRNA and SAH. The accumulation of SAH is then measured using a commercially available luminescence-based assay kit. This coupled-enzyme system quantitatively measures the amount of SAH produced, which is directly proportional to the Trm1 enzyme activity. A decrease in the luminescence signal in the presence of a test compound indicates potential inhibition of Trm1.

Data Presentation

Table 1: Single-Point HTS Primary Screen Results (Hypothetical Data)
Compound IDConcentration (µM)% InhibitionHit Classification
Cmpd-0011085.2Confirmed Hit
Cmpd-0021012.5Inactive
Cmpd-0031092.1Confirmed Hit
............
Cmpd-10000105.8Inactive
Table 2: Dose-Response Analysis of Confirmed Hits (Hypothetical Data)
Compound IDIC50 (µM)Hill SlopeR² Value
Cmpd-0012.51.10.98
Cmpd-0030.81.30.99

Mandatory Visualizations

Trm1_Signaling_Pathway cluster_tRNA_Processing tRNA Maturation cluster_Trm1_Action Trm1 Catalysis pre_tRNA Precursor tRNA mature_tRNA Mature tRNA pre_tRNA->mature_tRNA Processing & Modification protein_synthesis Protein Synthesis mature_tRNA->protein_synthesis Trm1 Trm1 Enzyme SAH SAH Trm1->SAH Methylation modified_tRNA Dimethylated tRNA (m2,2G26) Trm1->modified_tRNA SAM SAM SAM->Trm1 unmodified_tRNA Unmodified tRNA (G26) unmodified_tRNA->Trm1 Inhibitor Trm1 Inhibitor Inhibitor->Trm1

Caption: Role of Trm1 in tRNA maturation and its inhibition.

HTS_Workflow start Start: Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen hit_identification Hit Identification (>50% Inhibition) primary_screen->hit_identification dose_response Dose-Response Confirmation hit_identification->dose_response ic50_determination IC50 Determination dose_response->ic50_determination secondary_assays Secondary & Orthogonal Assays ic50_determination->secondary_assays hit_validation Validated Hits secondary_assays->hit_validation

Caption: High-throughput screening workflow for Trm1 inhibitors.

Experimental Protocols

Primary High-Throughput Screening (HTS) Protocol

This protocol is designed for a 384-well plate format.

Materials:

  • Recombinant human Trm1 enzyme

  • tRNA substrate (e.g., yeast tRNA)

  • S-adenosyl-L-methionine (SAM)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100

  • Compound library plates (compounds dissolved in DMSO)

  • Luminescence-based SAH detection kit

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library plate into the wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO.

  • Enzyme Preparation: Prepare a 2X Trm1 enzyme solution in assay buffer.

  • Enzyme Addition: Add 5 µL of the 2X Trm1 enzyme solution to each well of the assay plate containing the compounds.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a 2X substrate mix containing tRNA and SAM in assay buffer. Add 5 µL of the 2X substrate mix to each well to start the enzymatic reaction. The final reaction volume is 10 µL.

  • Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Detection: Add 10 µL of the SAH detection reagent (prepared according to the manufacturer's instructions) to each well. This will stop the enzymatic reaction and initiate the luminescence signal generation.

  • Signal Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Percent Inhibition Calculation:

    Where:

    • Signal_compound is the signal from wells with a test compound.

    • Signal_background is the signal from control wells without the enzyme.

    • Signal_DMSO is the signal from control wells with DMSO instead of a compound.

  • Hit Selection: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are selected as primary hits.

Dose-Response and IC50 Determination Protocol

This protocol is for confirming the activity of primary hits and determining their potency.

Materials:

  • Same materials as the primary HTS protocol.

  • Confirmed primary hit compounds.

Procedure:

  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO. Typically, an 8-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Dispense 50 nL of each concentration into the wells of a 384-well assay plate.

  • Follow Steps 2-9 from the Primary HTS Protocol.

  • Data Analysis:

    • Plot the percent inhibition values against the logarithm of the compound concentrations.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6][7][8]

Orthogonal Confirmatory Assay (Optional but Recommended)

To eliminate false positives resulting from assay-specific interference, it is advisable to confirm hits using an orthogonal assay with a different detection technology, such as a radioisotope-based filter-binding assay.[9][10]

Principle: This assay measures the direct incorporation of a radiolabeled methyl group from [³H]-SAM into the tRNA substrate.

Brief Protocol:

  • Perform the enzymatic reaction as described above, but replace SAM with [³H]-SAM.

  • After the reaction, spot the reaction mixture onto a filter membrane that binds the tRNA substrate.

  • Wash the filter to remove unincorporated [³H]-SAM.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • A decrease in radioactivity in the presence of an inhibitor confirms its activity.

Conclusion

The described high-throughput screening protocols provide a robust framework for the identification and characterization of novel inhibitors of this compound methyltransferase (Trm1). The luminescence-based primary assay is amenable to automation and high-throughput formats, while the dose-response and orthogonal assays ensure the confirmation of true hits. The identified inhibitors can be valuable tools for elucidating the biological functions of Trm1 and may serve as a foundation for the development of new therapeutic agents.

References

analytical techniques for separating N2,2'-O-Dimethylguanosine from other modified nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analytical Techniques for the Separation of N2,2'-O-Dimethylguanosine

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound (m2,2'G) is a post-transcriptionally modified nucleoside found in various RNA molecules, particularly transfer RNA (tRNA).[1][2] These modifications are crucial for RNA folding, stability, and function.[2] The presence and levels of modified nucleosides like m2,2'G in biological fluids such as urine are being investigated as potential biomarkers for various diseases, including cancer.[3] The analytical challenge lies in separating m2,2'G from a complex mixture of structurally similar endogenous nucleosides. This document outlines key analytical techniques and detailed protocols for the effective separation and quantification of m2,2'G.

Biological Pathway and Origin of Modified Nucleosides

Modified nucleosides such as this compound originate from the enzymatic modification of RNA molecules after transcription. This process is a critical layer of gene expression regulation.[1][2] Cellular RNA is in a constant state of turnover; during its degradation, modified nucleosides are released. Since they cannot be reutilized, they are excreted from the body, often via urine, making them accessible for analysis.[3]

Biological Origin of Modified Nucleosides cluster_0 Cellular Processes cluster_1 Metabolism & Excretion DNA DNA pre_RNA pre_RNA DNA->pre_RNA Transcription Enzymatic_Modification Enzymatic Modification (Methyltransferases) pre_RNA->Enzymatic_Modification Functional_RNA Functional RNA (e.g., tRNA with m2,2'G) RNA_Turnover RNA Turnover (Degradation) Functional_RNA->RNA_Turnover Enzymatic_Modification->Functional_RNA Released_Nucleosides Released Modified Nucleosides (e.g., m2,2'G) RNA_Turnover->Released_Nucleosides Excretion Excretion (Urine) Released_Nucleosides->Excretion Analysis Analysis Excretion->Analysis

Caption: Biological pathway from DNA to the excretion of modified nucleosides.

Core Analytical Techniques

The separation of polar compounds like modified nucleosides is primarily achieved using High-Performance Liquid Chromatography (HPLC), particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), and High-Performance Capillary Electrophoresis (HPCE).[3][4] Coupling these separation techniques with mass spectrometry (MS) provides high sensitivity and specificity for identification and quantification.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is increasingly used for separating highly polar nucleosides that show poor retention on traditional reversed-phase columns.[4][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar analytes.[4][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a "gold standard" method for the accurate identification and quantification of diverse RNA modifications.[6] The high separation efficiency of ultra-high-pressure liquid chromatography (UHPLC) combined with the specificity of tandem mass spectrometry allows for sensitive detection in complex biological matrices.[5][6]

  • Capillary Electrophoresis (CE): CE offers rapid and high-resolution separation of charged biomolecules like nucleosides.[9] Its advantages include short analysis times, high efficiency, and minimal sample and buffer consumption, making it valuable for clinical applications.[3][9] Micellar electrokinetic chromatography (MEKC), a mode of CE, is particularly effective for separating mixtures of nucleosides.[10]

General Experimental Workflow

The analysis of m2,2'G from biological samples follows a multi-step workflow. The initial and most critical step is sample preparation, which involves isolating the RNA and enzymatically digesting it to release the individual nucleosides. This is followed by analytical separation and detection.

General Analytical Workflow cluster_sep Separation Methods cluster_det Detection Methods Sample Biological Sample (e.g., Urine, Cells) Preparation Sample Preparation (RNA Extraction, Enzymatic Digestion) Sample->Preparation Separation Analytical Separation Preparation->Separation Detection Detection & Quantification Separation->Detection HPLC HPLC / UHPLC (HILIC or RP) CE Capillary Electrophoresis (MEKC) Data Data Analysis Detection->Data MS Mass Spectrometry (MS, MS/MS) UV UV Detector

Caption: From biological sample to data analysis.

Experimental Protocols

Protocol 1: HILIC-MS/MS Analysis of Modified Nucleosides

This protocol is a representative method adapted from established HILIC-MS procedures for nucleoside analysis.[7][11]

1. Sample Preparation (from RNA):

  • Isolate total RNA from the biological source using a suitable commercial kit.

  • To 1-5 µg of RNA, add nuclease P1 (2U in 20 mM ammonium (B1175870) acetate, pH 5.3) and incubate at 37°C for 2 hours.

  • Add bacterial alkaline phosphatase (1U in 50 mM Tris-HCl, pH 8.0) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides.

  • Filter the resulting nucleoside mixture through an ultrafiltration unit (e.g., 10 kDa cutoff) to remove enzymes.

  • Lyophilize the sample and reconstitute in the initial mobile phase for injection.

2. Instrumentation and Conditions:

  • Chromatography System: UHPLC system.

  • Column: A HILIC column suitable for polar analytes (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm).[8]

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in 95% acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2-5 µL.

3. Chromatographic Gradient:

  • 0-2 min: 95% B

  • 2-12 min: Linear gradient from 95% to 50% B

  • 12-15 min: Hold at 50% B

  • 15.1-20 min: Return to 95% B and equilibrate.

4. Mass Spectrometry Detection:

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.[12]

  • Ionization Mode: Positive.[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.

  • MRM Transition for m2,2'G (example): Precursor ion (m/z) -> Product ion (m/z). Specific transitions must be optimized. A common fragmentation is the neutral loss of the ribose sugar.

Protocol 2: Capillary Electrophoresis (MEKC) for Urinary Nucleosides

This protocol is based on a validated, rapid CE method for quantifying 10 nucleosides, including N2,N2-dimethylguanosine, in urine samples.[3][9]

1. Sample Preparation (Urine):

  • Centrifuge a first-morning urine sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm filter.

  • Dilute the sample 1:10 with the running buffer before injection.

2. Instrumentation and Conditions:

  • System: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary, 50 µm i.d., 38 cm effective length.[3]

  • Running Buffer (Background Electrolyte): Borate-phosphate buffer containing 25 mM cetyltrimethylammonium bromide (CTAB) at pH 9.50.[3]

  • Separation Voltage: 15 kV (reverse polarity).[3]

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 254 nm.[3]

3. Expected Performance:

  • This method can complete the separation of 10 nucleosides within 10 minutes.[3]

  • The limit of detection is typically below 2.0 µmol/L.[3]

Data Presentation: Comparison of Analytical Methods

The selection of an analytical technique often depends on the specific requirements of the study, such as sample complexity, required sensitivity, and throughput.

ParameterHILIC-MS/MSCapillary Electrophoresis (MEKC)
Principle Hydrophilic partitioning and mass-to-charge ratio.[4][5]Differential migration in an electric field.[9]
Stationary Phase Polar HILIC column (e.g., bare silica, zwitterionic).[4][13]Fused silica capillary.[3]
Mobile Phase / Buffer Acetonitrile/water with acid/salt additives.[4][11]Borate-phosphate buffer with CTAB surfactant.[3]
Typical Analysis Time 15-30 minutes.[11][12]< 10 minutes.[3]
Detection ESI-MS/MS (highly specific and sensitive).[5]UV Absorbance (less specific).[3]
Key Advantage High specificity and suitability for complex matrices.[6]High speed, high resolution, low sample consumption.[9]
Application Comprehensive profiling and absolute quantification.Rapid screening and quantification in clean matrices.[3]
Method Selection Guide

Choosing the appropriate technique is crucial for achieving reliable results. The following diagram illustrates a logical approach to method selection based on common research goals.

Decision Guide for Method Selection Start Start: Define Analytical Goal Goal1 Need to Identify & Quantify in Complex Matrix? Start->Goal1 Goal2 High Throughput Screening of Many Samples Required? Goal1->Goal2 No Method_LCMS Use HILIC-MS/MS Goal1->Method_LCMS Yes Method_CE Use Fast CE-UV Method Goal2->Method_CE Yes Method_HILIC_UV Consider HILIC-UV for Simpler Matrices Goal2->Method_HILIC_UV No

Caption: Logical flow for choosing an analytical technique.

References

Chemical Synthesis of N2,2'-O-Dimethylguanosine and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified nucleosides are fundamental to the development of novel RNA-based therapeutics and diagnostics. N2,2'-O-Dimethylguanosine and its analogs are significant modifications found in various RNA species, where they play crucial roles in structure, stability, and biological function. This document provides detailed application notes on the importance of these modifications and comprehensive protocols for their chemical synthesis. The methodologies outlined herein are intended to serve as a practical guide for researchers in academia and industry engaged in the synthesis of modified nucleic acids for therapeutic and research applications.

Introduction

The strategic incorporation of modified nucleosides into synthetic RNA can significantly enhance its therapeutic properties, including increased stability against nucleases, improved binding affinity, and reduced immunogenicity.[1] N2-methylation of guanosine (B1672433) (m2G) and 2'-O-methylation of the ribose sugar (Gm) are two such modifications with profound biological implications. N2-methylguanosine is known to be important for cell proliferation, protein translation, and pre-mRNA splicing.[2] The 2'-O-methylation confers nuclease resistance and is a key component of the cap structure in eukaryotic mRNAs, crucial for efficient translation and for evading the innate immune system.[][4] The combined N2,2'-O-dimethylated guanosine represents a valuable tool for dissecting RNA biology and for the development of next-generation RNA therapeutics.

Applications

  • RNA Therapeutics: Incorporation into synthetic mRNA to enhance stability and translational efficiency while reducing immunogenicity.[5]

  • Antisense Oligonucleotides & siRNAs: Use in antisense and RNAi applications to improve nuclease resistance and target binding affinity.

  • Structural Biology: As probes to study RNA structure, folding, and RNA-protein interactions.[6]

  • Drug Discovery: As building blocks for the synthesis of novel nucleoside-based drugs.

Chemical Synthesis Workflow

The chemical synthesis of this compound is a multi-step process that typically involves the sequential introduction of the methyl groups onto the guanosine scaffold, with appropriate protection and deprotection steps. A generalized workflow is presented below.

Synthesis_Workflow cluster_alternative Alternative Route Guanosine Guanosine Protected_G Protected Guanosine (e.g., 2',3',5'-tri-O-acetyl) Guanosine->Protected_G Protection N2_Methylated N2-Methylated Guanosine Derivative Protected_G->N2_Methylated O2_Methylated_Intermediate 2'-O-Methylated Guanosine Derivative Protected_G->O2_Methylated_Intermediate 2'-O-Methylation Deprotection1 Deprotection N2_Methylated->Deprotection1 Intermediate Deprotection O2_Methylated 2'-O-Methylated Guanosine Derivative Final_Product This compound O2_Methylated->Final_Product Final Deprotection Deprotection1->O2_Methylated 2'-O-Methylation Deprotection2 Deprotection N2_Methylated_Final Protected this compound O2_Methylated_Intermediate->N2_Methylated_Final N2-Methylation N2_Methylated_Final->Final_Product Final Deprotection

Caption: Generalized workflow for the chemical synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound and its precursors. Yields and reaction times can vary based on the specific reagents and conditions used.

StepProductTypical Yield (%)Reference
Protection 2',3',5'-tri-O-acetylguanosine~98%[7]
N2-Methylation N2-Methylguanosine derivativeModerate[8]
2'-O-Methylation 2'-O-Methylguanosine~65%
Phosphitylation 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite~86%[1]

Experimental Protocols

Protocol 1: Synthesis of 2',3',5'-tri-O-acetylguanosine (Protection of Guanosine)

This protocol is adapted from a procedure for the triacetylation of guanosine.[7][9]

Materials:

Procedure:

  • Suspend guanosine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

  • Add triethylamine (TEA) and a catalytic amount of N,N-(dimethylamino)pyridine (DMAP) to the suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (Ac₂O) dropwise to the cooled mixture while stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC, typically a few hours).

  • Quench the reaction by the slow addition of methanol.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain 2',3',5'-tri-O-acetylguanosine.

Protocol 2: Synthesis of N2-Methylguanosine Analog

This protocol outlines a general method for the N2-methylation of a protected guanosine derivative.[9]

Materials:

  • Protected Guanosine (e.g., 2',3',5'-tri-O-acetylguanosine)

  • A suitable O6-protecting group strategy is often employed prior to N2-alkylation. A common method is the Mitsunobu reaction to install a 2-(4-nitrophenyl)ethyl group at the O6 position.

  • Diazotization and fluorination reagents (e.g., NaNO₂, HBF₄) to convert the 2-amino group to a 2-fluoro group, which is a good leaving group.

  • Methylamine (B109427) (or other primary/secondary amines for analogs)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Starting with a fully protected guanosine, convert the 2-amino group into a more reactive 2-fluoro group via diazotization followed by fluorination.[9]

  • Dissolve the 2-fluoro intermediate in DMSO.

  • Add the desired amine (e.g., methylamine for N2-methylguanosine) to the solution.

  • Heat the reaction mixture (e.g., 50-65°C) and stir until the reaction is complete (monitor by TLC or HPLC).[9]

  • After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

  • Selectively deprotect the protecting groups to yield the N2-alkylated guanosine analog.

Protocol 3: Synthesis of 2'-O-Methylguanosine

This protocol describes a method for the selective 2'-O-methylation of guanosine.[10]

Materials:

  • Guanosine

  • Methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Methyl chloride (CH₃Cl) or another methylating agent

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Protect the 3' and 5' hydroxyl groups of guanosine using a suitable protecting group such as methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂).[10]

  • Dissolve the 3',5'-O-protected guanosine in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78°C).

  • Add a mild base such as sodium hexamethyldisilazide (NaHMDS).[10]

  • Introduce a weak electrophile like methyl chloride (CH₃Cl) for the methylation of the 2'-hydroxyl group.[10]

  • Allow the reaction to proceed until completion (monitor by TLC).

  • Quench the reaction and perform an aqueous workup.

  • Remove the 3',5'-O-protecting group under appropriate conditions (e.g., with a fluoride (B91410) source like TBAF).

  • Purify the final product, 2'-O-methylguanosine, by chromatography or recrystallization.

Signaling Pathway Involvement

N2-methylguanosine and 2'-O-methylguanosine are involved in critical cellular processes, including tRNA maturation and mRNA translation, which are fundamental for cell proliferation and viability.

N2-Methylguanosine in tRNA Maturation and Protein Synthesis

N2-methylguanosine (m2G) is installed on tRNAs by specific methyltransferases (MTases) such as TRMT11 and THUMPD3.[10] These modifications are crucial for the proper folding and function of tRNA, which in turn impacts the fidelity and efficiency of protein synthesis. Dysregulation of these modifications has been linked to diseases like cancer.[10]

N2_Methylguanosine_Pathway cluster_enzymes N2-Methyltransferase Complexes TRMT11 TRMT11 mature_tRNA Mature tRNA (with m2G) TRMT11->mature_tRNA THUMPD3 THUMPD3 THUMPD3->mature_tRNA pre_tRNA pre-tRNA (with G) pre_tRNA->mature_tRNA Methylation Ribosome Ribosome mature_tRNA->Ribosome Aminoacylation & Delivery Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

Caption: Role of N2-methylguanosine in tRNA maturation and protein synthesis.

2'-O-Methylguanosine in mRNA Capping and Translation Initiation

The 5' cap of eukaryotic mRNA is essential for its stability and for initiating translation. The cap structure, initially a 7-methylguanosine (B147621) (Cap 0), can be further methylated at the 2'-hydroxyl of the first and second transcribed nucleotides to form Cap 1 and Cap 2 structures, respectively. This 2'-O-methylation is critical for the mRNA to be recognized as "self" and avoid activation of the innate immune response. It also enhances translation efficiency by promoting the binding of the cap-binding complex eIF4F.[]

2_O_Methylguanosine_Pathway mRNA_Cap0 mRNA with Cap 0 (m7GpppN) mRNA_Cap1 mRNA with Cap 1 (m7GpppNm) mRNA_Cap0->mRNA_Cap1 2'-O-Methylation Innate_Immunity Innate Immune Response (e.g., RIG-I) mRNA_Cap0->Innate_Immunity Activation eIF4F eIF4F Complex (eIF4E, eIF4A, eIF4G) mRNA_Cap1->eIF4F Binding mRNA_Cap1->Innate_Immunity Evasion CMTR Cap-Specific 2'-O-Methyltransferase CMTR->mRNA_Cap1 Ribosome_Recruitment 43S Preinitiation Complex Recruitment eIF4F->Ribosome_Recruitment Translation_Initiation Translation Initiation Ribosome_Recruitment->Translation_Initiation

References

Troubleshooting & Optimization

overcoming poor yield in N2,2'-O-Dimethylguanosine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to overcome challenges and improve yields in the chemical synthesis of N2,2'-O-Dimethylguanosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges stem from the multi-step nature of the synthesis and the need for selective modification. Key difficulties include:

  • Protecting Group Strategy: Efficiently protecting and deprotecting the hydroxyl groups (2', 3', 5') and the exocyclic N2-amino group is critical to prevent unwanted side reactions.

  • Selective Methylation: Achieving selective methylation at the N2 and 2'-O positions without side reactions at other sites (like N7) can be difficult.[1][2]

  • Reaction Conditions: The synthesis is sensitive to moisture and temperature. For example, controlling the temperature during acetylation is crucial to prevent N-acetylation.[3][4]

  • Purification: Separating the desired product from structurally similar impurities and side products often requires careful chromatographic purification.[5]

Q2: Why is a protecting group strategy essential for this synthesis?

A2: Guanosine (B1672433) has multiple reactive sites: the N2 exocyclic amine, the N7 and N1 positions on the purine (B94841) ring, and the 2', 3', and 5' hydroxyl groups on the ribose sugar. Protecting groups temporarily block these sites, directing the methylation reagents to the desired N2 and 2'-O positions. Without them, methylation would occur non-specifically, leading to a complex mixture of products and an extremely low yield of this compound.

Q3: What are common side products that can form during the synthesis?

A3: Several side products can arise, complicating purification and reducing yield. These include:

  • Incompletely methylated products: N2-methylguanosine, 2'-O-methylguanosine.

  • Over-methylated products: N2,N2,7-trimethylguanosine.[6]

  • Products from competing reactions: N-acetylation during hydroxyl protection steps.[3][4]

  • Isomeric products: Methylation at the 3' or 5' hydroxyl groups if protection is incomplete.

  • Radical addition products: Formation of 8-methyl-dG adducts, particularly if radical-based methylation methods are used.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low yield after the initial triacetylation of guanosine.

  • Question: My yield of 2',3',5'-tri-O-acetylguanosine is significantly lower than the near-quantitative yields reported. What went wrong?

  • Answer: The most common cause is competing N-acetylation of the guanine (B1146940) base. This can be suppressed by carefully controlling the reaction temperature. According to a modified procedure by Nair et al., adding the acetic anhydride (B1165640) (Ac₂O) at 0°C minimizes N-acetylation and favors the desired O-acetylation, leading to yields as high as 98%.[3][4] Ensure all reagents are anhydrous, as water can hydrolyze the anhydride.

Issue 2: A complex mixture of products is observed after the methylation step.

  • Question: My TLC/HPLC analysis shows multiple spots after attempting to methylate the N2 and 2'-O positions. How can I improve selectivity?

  • Answer: This indicates a lack of selectivity in your methylation reaction. Consider the following:

    • Incomplete Protection: Verify that the hydroxyl groups were fully protected in the preceding step. Any free hydroxyls will be methylated.

    • Reagent Choice: The choice of methylating agent and reaction conditions is critical. Stronger, less selective agents may lead to over-methylation at the N7 position.

    • SNAr Reaction: For targeted N2-methylation, a common strategy involves converting the guanosine derivative to a 2-fluoro intermediate. A subsequent Nucleophilic Aromatic Substitution (SNAr) reaction with dimethylamine (B145610) provides high specificity for the N2 position.[4][7]

Issue 3: Poor coupling efficiency when using a phosphoramidite (B1245037) derivative.

  • Question: I've successfully synthesized the this compound phosphoramidite, but it shows poor coupling efficiency (>99%) during automated oligonucleotide synthesis. What is the likely cause?

  • Answer: Low coupling efficiency with phosphoramidites is very often caused by moisture. Water hydrolyzes the active phosphoramidite to a phosphonate, which is inactive in the coupling reaction.

    • Solution: Ensure all solvents and reagents for oligonucleotide synthesis are strictly anhydrous. Storing the phosphoramidite over high-quality molecular sieves can remove trace amounts of water and significantly improve coupling efficiency.[8] Also, verify the purity of the amidite itself, as contaminants from its synthesis can co-migrate during purification and inhibit the coupling step.[8]

Data Summary

Table 1: Reported Yields for Key Synthetic Steps

Step Product Reagents Reported Yield Reference
Triacetylation 2',3',5'-tri-O-acetylguanosine Ac₂O, TEA, DMAP at 0°C 98% [3][4]
Phosphitylation 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite 86% [5]

| SNAr Reaction | N²-modified guanosine derivatives | 2-fluoro inosine (B1671953) derivative, amine | Moderate to Good |[4][7] |

Experimental Protocols

Protocol 1: Triacetylation of Guanosine to Suppress N-Acetylation

This protocol is adapted from a modified procedure of Nair et al.[3][4]

  • Preparation: Suspend guanosine in a suitable solvent system (e.g., with triethylamine (B128534) (TEA) and N,N-(dimethylamino)pyridine (DMAP)).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (Ac₂O) dropwise to the cooled mixture while stirring vigorously. Maintaining the low temperature during addition is critical.

  • Reaction: Allow the reaction to proceed at 0°C and then warm to room temperature until TLC analysis indicates complete consumption of the starting material.

  • Workup & Purification: Quench the reaction and perform a standard aqueous workup. The product, 2',3',5'-tri-O-acetylguanosine, can be purified by crystallization or silica (B1680970) gel chromatography.

Protocol 2: General Phosphitylation for Oligonucleotide Synthesis

This protocol describes the conversion of the protected nucleoside to its 3'-O-phosphoramidite derivative.[5][9]

  • Preparation: Dissolve the 5'-O-DMT-N2-acyl-2'-O-methylguanosine in anhydrous dichloromethane (B109758) under an inert atmosphere (Argon).

  • Base Addition: Add diisopropylethylamine (DIPEA) and cool the mixture in an ice bath.

  • Phosphitylating Agent: Add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite dropwise.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature for 1.5-2 hours, monitoring by TLC.

  • Quenching & Purification: Quench the reaction with methanol. Evaporate the solvent and purify the crude product immediately by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (B1210297) containing a small percentage of triethylamine.

Visualizations

G start Guanosine (Starting Material) step1 Step 1: Protection (e.g., Triacetylation of OH groups) start->step1 step2 Step 2: N2-Methylation (e.g., via SNAr or other methods) step1->step2 step3 Step 3: 2'-O-Methylation step2->step3 step4 Step 4: Deprotection (Removal of Acetyl Groups) step3->step4 end_product This compound (Final Product) step4->end_product

Caption: A generalized workflow for the synthesis of this compound.

G problem Poor Overall Yield symptom1 Low Yield at Specific Step? problem->symptom1 symptom2 Impure Product (Multiple Spots on TLC) problem->symptom2 cause1a Cause: Incorrect Temp (e.g., N-acetylation) symptom1->cause1a Yes cause1b Cause: Moisture/Wet Reagents (e.g., Amdite Hydrolysis) symptom1->cause1b Yes cause2a Cause: Incomplete Protection symptom2->cause2a Yes cause2b Cause: Non-selective Reagents symptom2->cause2b Yes cause2c Cause: Side Reactions (e.g., N7 methylation) symptom2->cause2c Yes solution1a Solution: Control Temp (e.g., 0°C) cause1a->solution1a solution1b Solution: Use Anhydrous Solvents cause1b->solution1b solution2a Solution: Verify Protection Step cause2a->solution2a solution2b Solution: Use Selective Method (e.g., SNAr reaction) cause2b->solution2b

Caption: A troubleshooting decision tree for diagnosing poor synthesis yield.

References

Technical Support Center: N2,2'-O-Dimethylguanosine (m2,2'O-G) Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of N2,2'-O-Dimethylguanosine (m2,2'O-G) detection by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m2,2'O-G) and why is its sensitive detection important?

A1: this compound is a type of modified nucleoside found in various RNA molecules. These modifications are enzymatic and play significant roles in regulating RNA function, including stability, folding, and interaction with proteins.[1] Sensitive and accurate quantification of m2,2'O-G is crucial for understanding its biological functions, its role in disease pathogenesis, and for biomarker discovery.

Q2: What is the gold standard method for the quantification of m2,2'O-G?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the detection, characterization, and quantification of modified nucleosides like m2,2'O-G.[2] This technique combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry, allowing for reliable identification and quantification even in complex biological samples.[3]

Q3: What is the expected fragmentation pattern for m2,2'O-G in positive ion mode ESI-MS/MS?

A3: The most common fragmentation pathway for nucleosides in collision-induced dissociation (CID) is the neutral loss of the ribose sugar moiety, resulting in a product ion corresponding to the protonated nucleobase.[1][4] For this compound, the protonated molecule ([M+H]+) has a calculated m/z of 312.13. The 2'-O-methylation on the ribose results in a neutral loss of 146 Da.[1] Therefore, the primary and most intense product ion expected is the protonated N2,N2-dimethylguanine base. For the closely related N2,N2-Dimethylguanosine, a major fragment is observed at m/z 180.08, which corresponds to the dimethylated guanine (B1146940) base.[5]

Q4: What are the key challenges in accurately quantifying m2,2'O-G?

A4: Key challenges include:

  • Sample Preparation: Ensuring complete enzymatic digestion of RNA to release all m2,2'O-G nucleosides is critical. 2'-O-methylated nucleosides can be resistant to certain nucleases, potentially requiring prolonged digestion times.[6]

  • Chromatographic Separation: Isomeric compounds (other dimethylated guanosine (B1672433) species) can have the same mass and similar fragmentation patterns. High-efficiency chromatographic separation is essential to distinguish these isomers and prevent misidentification.[4]

  • Matrix Effects: Components of the biological sample can co-elute with m2,2'O-G and suppress its ionization in the mass spectrometer, leading to reduced sensitivity and inaccurate quantification.[7]

  • Low Abundance: m2,2'O-G may be present at very low concentrations, requiring highly sensitive instrumentation and optimized methods to achieve reliable detection.[1]

Q5: Why is an internal standard necessary for quantification?

A5: A stable isotope-labeled (SIL) internal standard is crucial for accurate quantification. The SIL internal standard is added to samples at a known concentration before sample preparation. It co-elutes with the analyte and experiences similar matrix effects and variations in instrument response. By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation and analysis can be normalized, leading to highly accurate and precise results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of m2,2'O-G.

Issue 1: Low or No Signal for m2,2'O-G
QuestionPossible Cause & Solution
Is the mass spectrometer tuned and calibrated correctly? Solution: Ensure the instrument has passed its routine performance checks. Infuse a tuning solution to verify sensitivity and mass accuracy across the relevant m/z range.
Are you using the correct Multiple Reaction Monitoring (MRM) transition? Solution: Verify the precursor ion (Q1) and product ion (Q3) m/z values. For m2,2'O-G ([M+H]+), Q1 should be ~m/z 312.13. The primary product ion (Q3) from the neutral loss of the 2'-O-methylated ribose should be ~m/z 166.1. Optimize the collision energy (CE) for this specific transition to maximize the product ion signal.[4][8]
Was the RNA digestion complete? Cause: 2'-O-methylated nucleosides can be resistant to nuclease digestion.[6] Solution: Increase the digestion time (up to 24 hours) or the amount of nuclease P1 and alkaline phosphatase. Ensure the digestion buffer pH is optimal (pH 5.3 for Nuclease P1, pH ~7.0-8.0 for BAP).
Is the analyte being lost during sample preparation? Cause: Inefficient extraction or cleanup can lead to sample loss. Solution: Use ultrafiltration devices with an appropriate molecular weight cutoff (e.g., 3K) to remove enzymes after digestion, minimizing sample loss.[7] Ensure all liquid transfer steps are performed carefully.
Is ionization being suppressed by the sample matrix? Cause: Salts, buffers, or other endogenous molecules co-eluting with m2,2'O-G can interfere with its ionization. Solution: Improve chromatographic separation to resolve the analyte from interfering matrix components. Dilute the sample if concentrations of interfering species are high. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).
Issue 2: High Background Noise or Interfering Peaks
QuestionPossible Cause & Solution
Is the mobile phase or LC system contaminated? Solution: Prepare fresh mobile phases using high-purity solvents (LC-MS grade) and additives. Flush the LC system thoroughly. Run solvent blanks to identify the source of contamination.
Are there interfering isomers or mass-analogs in the sample? Cause: Other modified nucleosides can have the same or very similar mass-to-charge ratios.[4] Solution: Optimize the liquid chromatography method to achieve baseline separation of m2,2'O-G from its isomers. Using a longer column or a different stationary phase (e.g., HILIC instead of C18) may be necessary.[6]
Is there carryover from a previous injection? Cause: Highly concentrated samples can adsorb to the injector, column, or ion source. Solution: Inject several blank solvent samples after high-concentration samples. Develop a robust needle wash method for the autosampler that includes a strong organic solvent.
Are the MRM transitions specific enough? Solution: In addition to the primary quantifying transition, monitor a secondary, qualifying transition if possible. The ratio of the quantifier to qualifier peak areas should be consistent across standards and samples, confirming identity.

Experimental Protocols

Protocol 1: RNA Extraction, Digestion, and Cleanup

This protocol outlines the general workflow for preparing nucleosides from total RNA for LC-MS/MS analysis.

  • RNA Isolation:

    • Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction or a commercial kit.

    • Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.

  • Enzymatic Digestion to Nucleosides: [6]

    • In a microcentrifuge tube, combine up to 2.5 µg of total RNA with 1 µL of Nuclease P1 (e.g., 1 U/µL in 10 mM ammonium (B1175870) acetate, pH 5.3).

    • Add 0.5 µL of Bacterial Alkaline Phosphatase (BAP) and 2.5 µL of 200 mM HEPES buffer (pH 7.0).

    • Adjust the total volume to 25 µL with ultrapure water.

    • Incubate the reaction at 37°C. For 2'-O-methylated nucleosides like m2,2'O-G, a prolonged digestion of 3 to 24 hours is recommended to ensure complete hydrolysis.[6] A PCR instrument can be used to prevent evaporation during long incubations.

  • Enzyme Removal and Sample Cleanup:

    • After digestion, transfer the 25 µL sample to a 3 kDa molecular weight cutoff (MWCO) ultrafiltration tube.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Collect the filtrate, which contains the nucleosides. The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for m2,2'O-G.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Gradient: Develop a gradient to separate m2,2'O-G from other nucleosides and matrix components. A typical gradient might start at 0-2% B, ramp up to elute polar compounds, and include a high organic wash step.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 35-40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument to achieve maximum signal for a standard solution of a similar nucleoside (e.g., guanosine).

    • MRM Transition:

      • Quantifier: m/z 312.1 → 166.1 (or the experimentally determined most intense fragment).

      • Qualifier (Optional): Monitor a secondary fragment ion if one is consistently produced.

    • Collision Energy (CE): This must be optimized experimentally. Infuse a standard solution of a related compound and ramp the collision energy to find the value that produces the maximum intensity for the desired product ion.[8]

    • Dwell Time: Set a dwell time that allows for at least 15-20 data points across the chromatographic peak.

Data Presentation

Table 1: Calculated Mass Spectrometric Parameters for this compound (m2,2'O-G)
AnalyteMolecular FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]+ (m/z)Predicted Product Ion (Nucleobase) (m/z)Predicted MRM Transition
This compoundC12H17N5O5311.1230312.1302166.0880312.1 → 166.1

Note: The product ion is predicted based on the neutral loss of the 2'-O-methylated ribose moiety (146.0423 Da). Actual m/z values and optimal collision energy should be confirmed experimentally on the specific instrument used.

Table 2: Representative Performance Data for Modified Nucleoside Quantification in Urine

The following table presents typical limits of detection (LOD) and quantification (LOQ) achieved for various modified nucleosides in urine samples, as reported in the literature. These values can serve as a benchmark for the expected sensitivity of a well-optimized LC-MS/MS method.

Modified NucleosideSample MatrixLODLOQReference
N7-Methyl-2'-deoxyguanosineDNA Hydrolysate64 fmol0.13 pmol[9]
O6-Methyl-2'-deoxyguanosineDNA Hydrolysate43 fmol0.085 pmol[9]
Various DrugsHuman Urine-1-50 ng/mL[10]
LactuloseHuman Urine0.5 µg/mL2.5 µg/mL[11]
MannitolHuman Urine2 µg/mL10 µg/mL[11]

Note: The sensitivity for m2,2'O-G will depend on its ionization efficiency, chromatographic behavior, and the specific instrument and method parameters used.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis rna_extraction 1. RNA Isolation (from Cells/Tissues) digestion 2. Enzymatic Digestion (Nuclease P1 + BAP) rna_extraction->digestion Total RNA cleanup 3. Sample Cleanup (Ultrafiltration) digestion->cleanup Nucleoside Mixture lc_separation 4. LC Separation (Reversed-Phase C18) cleanup->lc_separation Cleaned Sample ms_detection 5. MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection Separated Nucleosides data_analysis 6. Data Analysis (Quantification) ms_detection->data_analysis MRM Chromatograms report Result Reporting data_analysis->report

Caption: Workflow for m2,2'O-G analysis from biological samples.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low or No m2,2'O-G Signal q1 Is MS Performance OK? (Tune/Calibration) start->q1 q2 Are MRM Settings Correct? (m/z, CE) q1->q2 Yes a1 Action: Tune & Calibrate Mass Spectrometer q1->a1 No q3 Was RNA Digestion Complete? q2->q3 Yes a2 Action: Verify Precursor/Product Ions. Optimize Collision Energy. q2->a2 No q4 Is Ion Suppression Occurring? q3->q4 Yes a3 Action: Increase Digestion Time. Check Enzyme Activity. q3->a3 No a4 Action: Improve Chromatography. Dilute Sample or Enhance Cleanup. q4->a4 Yes end_node Sensitivity Improved q4->end_node No a1->q1 a2->q2 a3->q3 a4->end_node

Caption: Decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Optimizing HPLC Separation of N2,2'-O-Dimethylguanosine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of N2,2'-O-Dimethylguanosine and its isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in HPLC method development and optimization for these specific analytes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and its isomers?

The primary challenges stem from the structural similarity of the isomers, which results in very close elution times. Achieving baseline separation requires high column efficiency and optimized selectivity. Furthermore, as methylated guanosine (B1672433) derivatives, these compounds can exhibit secondary interactions with HPLC columns, leading to poor peak shape (tailing), which further complicates resolution and quantification.

Q2: What type of HPLC column is best suited for this separation?

A high-purity, end-capped C18 column is the most common and effective choice for separating nucleoside analogues like this compound. End-capping is crucial as it deactivates residual silanol (B1196071) groups on the silica (B1680970) surface, minimizing the secondary ionic interactions that cause peak tailing with basic compounds.[1] For higher efficiency and better resolution of closely eluting isomers, consider columns packed with smaller particles (e.g., sub-2 µm or 2.6 µm).[2]

Q3: How does mobile phase pH affect the separation?

Mobile phase pH is a critical parameter. This compound has basic functional groups that can interact with acidic silanol groups on the column's stationary phase, a primary cause of peak tailing.[3] Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of these silanol groups, leading to more symmetrical peaks.[3] Conversely, working at a higher pH may alter the charge state of the analytes, which can also be used to manipulate selectivity. It is essential to use a buffer to maintain a stable pH throughout the analysis.[1]

Q4: Is this compound stable under typical HPLC conditions?

Nucleosides and their analogues can be susceptible to degradation, particularly under harsh pH and high-temperature conditions. Guanine derivatives have been shown to be more stable in acidic conditions (e.g., pH 3.0).[4] It is recommended to perform stability studies by incubating the analyte in the mobile phase at the intended column temperature to ensure its integrity during the analysis. Forced degradation studies under acidic, basic, and oxidative conditions can also help validate the stability-indicating nature of the method.[5]

Troubleshooting Guide

Problem 1: Poor Resolution Between Isomers

Symptom: Isomer peaks are co-eluting or heavily overlapping, making accurate quantification impossible.

Potential Cause Recommended Solution
Insufficient Column Efficiency (N) Increase column length or switch to a column with smaller particle size to increase the number of theoretical plates.[2]
Suboptimal Selectivity (α) 1. Change Organic Modifier: Switch the organic solvent in your mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa). These solvents have different properties and can alter elution order.[6] 2. Adjust pH: Small changes in the mobile phase pH can alter the ionization state of the isomers differently, improving separation. 3. Change Stationary Phase: If other options fail, try a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase) to introduce different retention mechanisms.[2]
Inadequate Retention (k) Decrease the percentage of the organic solvent in the mobile phase to increase the retention factor (k). An optimal k range is generally between 2 and 10 for good resolution.[2]
Incorrect Temperature Optimize the column temperature. Lower temperatures can sometimes increase selectivity, while higher temperatures can improve efficiency and reduce viscosity. However, be mindful of analyte stability at elevated temperatures.[7]
Problem 2: Tailing or Asymmetrical Peaks

Symptom: The back half of the analyte peak is wider than the front half, which can interfere with the integration of adjacent peaks and affect accuracy.

Potential Cause Recommended Solution
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Use an acidic mobile phase (pH < 4) with a buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) to suppress silanol activity.[3] 2. Use a Highly Deactivated Column: Ensure you are using a high-quality, end-capped C18 column.[1][3]
Column Overload Dilute the sample and inject a smaller volume or mass. If peak shape improves, overload was the issue.[1]
Column Contamination or Damage 1. Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components that can cause active sites and peak tailing.[8] 2. Flush the Column: If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants from the inlet frit.[3] 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may be permanently damaged and require replacement.[3][9]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening.

Experimental Protocols

Protocol 1: General Method Development for Isomer Separation

This protocol provides a systematic approach to developing a robust HPLC method for separating this compound and its isomers.

  • Column Selection:

    • Start with a high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm or 150 x 4.6 mm, 2.6 µm) known for good peak shape with basic analytes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Prepare a second Mobile Phase B with Methanol (0.1% Formic Acid in Methanol) to test for selectivity differences.

  • Initial Gradient Screening:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

    • Column Temperature: 30 °C.

    • Detector Wavelength: Scan for optimal absorbance, typically around 254 nm for guanosine derivatives.

    • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes).

    • Analysis: Observe the retention time and peak shape. Based on the elution time, design a shallower gradient around that percentage of organic solvent to improve resolution. For example, if the isomers elute at 40% B, design a new gradient from 30% to 50% B over 20 minutes.

  • Optimization of Selectivity:

    • If co-elution persists, substitute the Acetonitrile-based Mobile Phase B with the Methanol-based one and repeat the gradient analysis. The change in solvent can significantly impact isomer resolution.

    • Systematically adjust the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) to see its effect on resolution.

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method for linearity, accuracy, precision, and robustness according to established guidelines. Perform forced degradation studies to confirm selectivity.

Visualized Workflows and Logic

Method_Development_Workflow Start Define Separation Goal (Baseline resolution of isomers) Step1 1. Select Column & Mobile Phase (e.g., C18, A: 0.1% FA, B: ACN) Start->Step1 Step2 2. Initial Gradient Screen (Broad gradient, e.g., 5-95% B) Step1->Step2 Decision1 Isomers Resolved? Step2->Decision1 Step3 3. Optimize Gradient (Shallow gradient around elution %B) Decision1->Step3 No Step5 5. Finalize & Validate Method (Robustness, Accuracy, Precision) Decision1->Step5 Yes Decision2 Resolution > 1.5? Step3->Decision2 Step4 4. Optimize Selectivity (α) - Switch Organic (ACN -> MeOH) - Adjust Temperature/pH Decision2->Step4 No Decision2->Step5 Yes Step4->Step3 End Optimized Method Step5->End

References

Technical Support Center: Sequencing RNA Containing N2,2'-O-Dimethylguanosine (m2,2G)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals facing challenges in sequencing RNA containing the N2,2'-O-Dimethylguanosine (m2,2G) modification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of sequencing m2,2G-modified RNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m2,2G) and why is it a challenge for standard RNA sequencing?

A1: this compound (m2,2G) is a post-transcriptional RNA modification where two methyl groups are added to a guanosine (B1672433) residue. This modification is commonly found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The primary challenge in sequencing RNA containing m2,2G is that this modification can impair the process of reverse transcription (RT), a critical step in most standard RNA sequencing library preparation workflows. The bulky nature of the dimethylated guanosine can cause the reverse transcriptase enzyme to stall or dissociate from the RNA template, leading to truncated cDNA synthesis. This results in the underrepresentation or complete absence of m2,2G-containing RNA sequences in the final sequencing data.

Q2: What are the observable symptoms in my sequencing data that might indicate the presence of m2,2G?

A2: Several indicators in your sequencing data may suggest the presence of m2,2G or other RT-stalling modifications:

  • Low coverage or gaps in specific regions of abundant RNAs: You might observe a sudden drop in sequencing reads at a specific position, particularly in highly expressed transcripts like tRNAs or rRNAs.

  • Abrupt ends of sequencing reads: A high number of reads terminating at the same nucleotide position can be indicative of reverse transcriptase stalling.

  • 3' bias in gene coverage: If you observe a disproportionately higher number of reads mapping to the 3' end of genes, it could suggest that reverse transcription is prematurely terminating.

  • Discrepancies between sequencing data and other quantification methods: If methods like qPCR show high expression of a transcript but it is underrepresented in your RNA-seq data, a modification like m2,2G could be the cause.

Q3: What are the main strategies to overcome the challenges of sequencing RNA with m2,2G?

A3: There are two primary strategies to address the issue of m2,2G in RNA sequencing:

  • Enzymatic Demethylation: This approach involves treating the RNA sample with an enzyme that can remove the methyl groups from m2,2G prior to reverse transcription. Engineered E. coli AlkB protein mutants, such as D135S/L118V, have been shown to efficiently convert m2,2G to N2-methylguanosine (m2G), a modification that does not significantly impede reverse transcriptase.

  • Chemical Modification and Signature Analysis: This strategy utilizes chemical treatment to alter the m2,2G base, which then causes the reverse transcriptase to misincorporate a different nucleotide during cDNA synthesis. This "mutation signature" can then be identified through bioinformatics analysis of the sequencing data. PhOxi-Seq is a method that employs photo-oxidation to achieve this.[1][2][3]

Q4: Which method is better: enzymatic demethylation or chemical modification?

A4: The choice between enzymatic demethylation and chemical modification depends on the specific goals of your experiment.

  • Enzymatic demethylation (e.g., ARM-Seq) is advantageous when the primary goal is to obtain full-length sequences of the RNA and accurately quantify its abundance. By removing the block, it allows for more complete reverse transcription.

  • Chemical modification (e.g., PhOxi-Seq) is ideal for identifying the precise location of the m2,2G modification at single-nucleotide resolution. The induced mutations serve as a direct marker for the modified base.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low library yield or no library generated Poor RNA quality: Degraded RNA can lead to inefficient library preparation.Assess RNA integrity using a Bioanalyzer or similar instrument. Ensure an RNA Integrity Number (RIN) > 7. Use fresh or properly stored samples.[4]
Inhibitors in the RNA sample: Contaminants from the RNA extraction process (e.g., phenol, ethanol (B145695), salts) can inhibit enzymes used in library preparation.Re-purify the RNA sample using a column-based cleanup kit or ethanol precipitation. Ensure all residual ethanol is removed before proceeding.
Reverse transcriptase stalling due to m2,2G: The modification is blocking cDNA synthesis.Implement a strategy to overcome the modification, such as enzymatic demethylation with an AlkB mutant or using a chemical modification method like PhOxi-Seq.
Suboptimal reverse transcription conditions: The RT reaction may not be efficient for your specific RNA or primers.Optimize the RT reaction by testing different reverse transcriptases, primer concentrations, and incubation temperatures and times.
3' bias in sequencing reads Premature termination of reverse transcription: The reverse transcriptase is dissociating from the template, likely due to m2,2G or other modifications.As with low library yield, employ enzymatic demethylation or a chemical modification approach to enable read-through of the modified site.
RNA fragmentation: Over-fragmentation of RNA can lead to an enrichment of 3' ends.Optimize your RNA fragmentation protocol to achieve the desired size distribution.
Incomplete demethylation with AlkB enzyme Inactive enzyme: The AlkB enzyme may have lost its activity due to improper storage or handling.Use a fresh aliquot of the enzyme and ensure it has been stored at the correct temperature.
Suboptimal reaction conditions: The demethylation reaction buffer, temperature, or incubation time may not be optimal.Refer to the detailed protocol for AlkB demethylation and ensure all components are at the correct concentration and the reaction is incubated for the recommended time and temperature.[5][6]
Inhibitors of AlkB activity: Certain compounds in the RNA sample may inhibit the enzyme.Ensure the RNA sample is free of contaminants. Consider an additional cleanup step before the demethylation reaction.
High background of mutations with PhOxi-Seq Over-oxidation of unmodified bases: The photo-oxidation reaction may be too harsh, causing damage to canonical bases.Optimize the PhOxi-Seq reaction by titrating the concentration of the photosensitizer and oxidant, and adjusting the irradiation time.
Low-quality RNA input: Degraded RNA can be more susceptible to non-specific chemical damage.Start with high-quality, intact RNA.

Quantitative Data Comparison

The following table summarizes the expected outcomes when sequencing RNA containing m2,2G using different approaches. The values are illustrative and can vary depending on the specific experimental conditions and the sequence context of the modification.

Method Principle Expected RT Read-through at m2,2G site Expected Mutation Rate at m2,2G site Primary Application
Standard RNA-Seq Direct reverse transcription of native RNA.Low (<10%)Low (baseline sequencing error rate)General gene expression analysis (unreliable for m2,2G-containing RNA).
AlkB-facilitated RNA-Seq (ARM-Seq) Enzymatic conversion of m2,2G to m2G prior to RT.High (>80%)Low (baseline sequencing error rate)Accurate quantification and full-length sequencing of m2,2G-containing RNA.[7]
Photo-oxidative Sequencing (PhOxi-Seq) Chemical modification of m2,2G leading to misincorporation during RT.Markedly improved over standard methodsHigh (induces a strong mutation signature)Single-nucleotide resolution mapping of m2,2G sites.[1][3]

Experimental Protocols

Protocol 1: Enzymatic Demethylation of RNA using AlkB D135S/L118V Mutant

This protocol describes the demethylation of RNA containing m2,2G prior to standard RNA sequencing library preparation.

Materials:

  • RNA sample (1-10 µg)

  • AlkB D135S/L118V enzyme

  • 10X AlkB Reaction Buffer (e.g., 500 mM MES pH 6.5, 10 mM α-ketoglutarate, 20 mM Ascorbic Acid, 1 mM (NH4)2Fe(SO4)2)

  • RNase Inhibitor

  • Nuclease-free water

  • RNA cleanup kit (e.g., column-based or magnetic beads)

Procedure:

  • In a nuclease-free tube, combine the following on ice:

    • RNA sample: 1-10 µg

    • 10X AlkB Reaction Buffer: 2 µL

    • AlkB D135S/L118V enzyme: 1 µg

    • RNase Inhibitor: 20 units

    • Nuclease-free water: to a final volume of 20 µL

  • Mix gently by pipetting and spin down briefly.

  • Incubate the reaction at 37°C for 1 hour.

  • Purify the demethylated RNA using an RNA cleanup kit according to the manufacturer's instructions.

  • Elute the RNA in nuclease-free water.

  • The demethylated RNA is now ready for use in your standard RNA sequencing library preparation protocol.

  • Control: It is highly recommended to prepare a parallel library with an equal amount of input RNA that has not been treated with the AlkB enzyme. This "untreated" control will allow you to assess the efficiency of the demethylation by comparing the read coverage at known or suspected m2,2G sites.

Protocol 2: PhOxi-Seq for Mapping m2,2G Sites

This protocol provides a general workflow for the photo-oxidative treatment of RNA to induce mutations at m2,2G sites.

Materials:

  • RNA sample (1-5 µg)

  • Riboflavin (photosensitizer)

  • Selectfluor (oxidant)

  • Reaction Buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4)

  • Blue LED light source (450-470 nm)

  • Nuclease-free water

  • RNA cleanup kit

Procedure:

  • In a nuclease-free, optically clear tube, prepare the photo-oxidation reaction mixture:

    • RNA sample: 1-5 µg

    • Riboflavin solution (e.g., 10 µM final concentration)

    • Selectfluor solution (e.g., 10 mM final concentration)

    • Reaction Buffer

    • Nuclease-free water to the desired final volume

  • Place the tube on ice and irradiate with a blue LED light source for a predetermined amount of time (optimization may be required, e.g., 15-60 minutes).

  • Quench the reaction by adding a quenching agent (e.g., sodium thiosulfate) or by proceeding immediately to RNA purification.

  • Purify the treated RNA using an RNA cleanup kit to remove the chemical reagents.

  • Elute the RNA in nuclease-free water.

  • The chemically modified RNA is now ready for reverse transcription and library preparation.

  • Control: Prepare a control library with RNA that has gone through the same procedure but without the blue light irradiation. This will help distinguish the chemically induced mutations from background errors.

  • Data Analysis: After sequencing, align the reads to the reference transcriptome and identify positions with a high frequency of specific nucleotide changes (e.g., G-to-T or G-to-C transitions) in the treated sample compared to the control. These positions are potential m2,2G sites.

Visualizations

RNA_Sequencing_Workflow_for_m2_2G cluster_standard Standard RNA-Seq cluster_alkb AlkB-facilitated RNA-Seq cluster_phoxi PhOxi-Seq start_std RNA with m2,2G rt_std Reverse Transcription start_std->rt_std lib_prep_std Library Preparation rt_std->lib_prep_std seq_std Sequencing lib_prep_std->seq_std analysis_std Data Analysis seq_std->analysis_std result_std Incomplete Reads / Low Coverage analysis_std->result_std start_alkb RNA with m2,2G demethylation AlkB Demethylation (m2,2G -> m2G) start_alkb->demethylation rt_alkb Reverse Transcription demethylation->rt_alkb lib_prep_alkb Library Preparation rt_alkb->lib_prep_alkb seq_alkb Sequencing lib_prep_alkb->seq_alkb analysis_alkb Data Analysis seq_alkb->analysis_alkb result_alkb Full-length Reads / High Coverage analysis_alkb->result_alkb start_phoxi RNA with m2,2G photo_oxidation Photo-oxidation (m2,2G -> modified base) start_phoxi->photo_oxidation rt_phoxi Reverse Transcription with Misincorporation photo_oxidation->rt_phoxi lib_prep_phoxi Library Preparation rt_phoxi->lib_prep_phoxi seq_phoxi Sequencing lib_prep_phoxi->seq_phoxi analysis_phoxi Mutation Signature Analysis seq_phoxi->analysis_phoxi result_phoxi Identification of m2,2G Sites analysis_phoxi->result_phoxi

Figure 1. Comparison of workflows for sequencing RNA with this compound (m2,2G).

Troubleshooting_Logic start Problem: Low Library Yield / 3' Bias q1 Is RNA quality good? (RIN > 7) start->q1 a1_no Improve RNA extraction and handling q1->a1_no No q2 Suspect RT stalling due to m2,2G? q1->q2 Yes a2_yes Choose a mitigation strategy q2->a2_yes Yes a2_no Optimize standard library prep conditions q2->a2_no No strategy Enzymatic Demethylation (AlkB) OR Chemical Modification (PhOxi-Seq) a2_yes->strategy demethylation Perform AlkB demethylation strategy->demethylation Quantification phoxi Perform PhOxi-Seq strategy->phoxi Mapping result_demethylation Proceed with standard library prep demethylation->result_demethylation result_phoxi Proceed with library prep and plan for mutation analysis phoxi->result_phoxi

Figure 2. Troubleshooting workflow for issues in sequencing m2,2G-containing RNA.

References

dealing with the instability of N2,2'-O-Dimethylguanosine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N2,2'-O-Dimethylguanosine (m2,2'O-G). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of this modified nucleoside during sample preparation for analysis, particularly by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability during sample preparation?

A1: The primary cause of instability for this compound, like other purine (B94841) nucleosides, is the hydrolysis of the N-glycosidic bond that connects the dimethylated guanine (B1146940) base to the ribose sugar. This process, known as depurination, is primarily catalyzed by acidic conditions and elevated temperatures. The protonation of the purine ring makes the N-glycosidic bond more susceptible to cleavage.

Q2: What are the main degradation products of this compound?

A2: The main degradation products resulting from the hydrolysis of the N-glycosidic bond are the free N2,N2-dimethylguanine base and a ribose sugar with a free anomeric carbon. In a sample, this will lead to a decrease in the m2,2'O-G signal and an increase in the signal corresponding to the dimethylated guanine base during LC-MS analysis.

Q3: How do pH and temperature affect the stability of this compound?

A3: Both pH and temperature play crucial roles in the stability of m2,2'O-G.

  • pH: Acidic conditions (low pH) significantly accelerate the rate of N-glycosidic bond hydrolysis. It is advisable to maintain a neutral or slightly alkaline pH (around 7.0-7.5) during sample processing and storage to minimize degradation.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, it is critical to keep samples cold (on ice or at 4°C) during processing and to store them at -80°C for long-term stability. Repeated freeze-thaw cycles should also be avoided as they can contribute to degradation.

Q4: What are the best practices for storing samples containing this compound?

A4: For optimal stability, samples containing m2,2'O-G should be stored under the following conditions:

  • Short-term storage (hours to a few days): Store at 4°C in a neutral pH buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Long-term storage (weeks to months): Snap-freeze the samples in liquid nitrogen and store them at -80°C. Storing samples in a buffer containing a chelating agent like EDTA can also help by inhibiting the activity of any contaminating nucleases.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and analysis of samples containing this compound.

Issue 1: Low or no detectable m2,2'O-G signal in LC-MS analysis.
Potential Cause Troubleshooting Step Recommended Action
Degradation during sample extraction Review the pH of all extraction buffers.Ensure all buffers are at a neutral or slightly alkaline pH (7.0-7.5). Avoid acidic reagents.
Check the temperature during extraction.Perform all extraction steps on ice or in a cold room (4°C).
Degradation during RNA digestion Inappropriate enzyme or buffer conditions.Use a cocktail of nucleases (e.g., Nuclease P1, Snake Venom Phosphodiesterase, and Alkaline Phosphatase) in a buffer with a neutral pH. Ensure the digestion is carried out at the optimal temperature for the enzymes (typically 37°C) but for the shortest time necessary for complete digestion.
Degradation during storage Improper storage temperature or frequent freeze-thaw cycles.Store samples at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
LC-MS instrument issues Suboptimal ionization or fragmentation parameters.Optimize MS parameters by infusing a pure standard of this compound. Use a gentle ionization method like electrospray ionization (ESI).
Poor chromatographic separation.Ensure the analytical column is appropriate for separating polar molecules like nucleosides. A C18 column with a polar endcapping is often a good choice.
Issue 2: High background or interfering peaks in the chromatogram.
Potential Cause Troubleshooting Step Recommended Action
Incomplete RNA digestion Review digestion protocol.Increase the concentration of digestive enzymes or the incubation time. However, be mindful of potential degradation with prolonged incubation at 37°C.
Contaminants from sample matrix Inadequate sample cleanup.Incorporate a solid-phase extraction (SPE) step after RNA digestion to remove salts, proteins, and other interfering substances.
Carryover from previous injections Insufficient cleaning of the LC system.Implement a robust wash cycle for the autosampler and column between injections, using a strong solvent to remove residual analytes.

Experimental Protocols

Protocol 1: RNA Extraction from Biological Samples for m2,2'O-G Analysis

This protocol is designed to minimize the degradation of m2,2'O-G during the initial extraction of total RNA.

  • Sample Collection and Stabilization:

    • Collect fresh tissue or cells and immediately process them or snap-freeze in liquid nitrogen.

    • For tissues, use a reagent like RNAlater™ to stabilize the RNA upon collection.

  • Homogenization:

    • Homogenize the sample in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) and a reducing agent (e.g., β-mercaptoethanol). This step should be performed on ice.

  • RNA Purification:

    • Use a reputable commercial RNA extraction kit based on silica-column chromatography or phenol-chloroform extraction.

    • Ensure all buffers provided in the kit are at room temperature before use to avoid precipitation, but perform the actual extraction steps on ice or at 4°C whenever possible.

    • During the wash steps, use RNase-free water and ethanol.

  • Elution:

    • Elute the RNA in an RNase-free, slightly buffered solution (e.g., 10 mM Tris-HCl, pH 7.5) instead of pure water to maintain a stable pH.

Protocol 2: Enzymatic Digestion of RNA to Nucleosides

This protocol describes the complete digestion of RNA into its constituent nucleosides for subsequent LC-MS analysis.

  • Reaction Setup:

    • In an RNase-free microcentrifuge tube, combine the following on ice:

      • Up to 1 µg of total RNA

      • Nuclease P1 (1 unit)

      • Snake Venom Phosphodiesterase (0.001 units)

      • Alkaline Phosphatase (10 units)

      • 10x Reaction Buffer (e.g., 500 mM Tris-HCl, 10 mM MgCl₂, pH 7.9)

      • RNase-free water to a final volume of 50 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2 hours.

  • Enzyme Inactivation and Sample Cleanup:

    • Inactivate the enzymes by heating at 95°C for 5 minutes, followed by immediate cooling on ice.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.

    • Carefully transfer the supernatant to a new tube for LC-MS analysis or perform a solid-phase extraction cleanup for cleaner samples.

Visualizations

Degradation Pathway of this compound

m22OG This compound Protonation Protonation (Acidic pH) m22OG->Protonation H+ Hydrolysis Hydrolysis (Heat) m22OG->Hydrolysis Ribose Ribose Protonation->Ribose N-glycosidic bond cleavage m2G m2G Protonation->m2G N-glycosidic bond cleavage Hydrolysis->Ribose Hydrolysis->m2G m2Gua N2,N2-Dimethylguanine

Caption: Degradation of this compound via acid-catalyzed hydrolysis.

Recommended Sample Preparation Workflow

cluster_extraction RNA Extraction cluster_digestion Enzymatic Digestion cluster_analysis Analysis Sample Biological Sample Lysis Lysis/Homogenization (on ice) Sample->Lysis Purification RNA Purification (neutral pH) Lysis->Purification Elution Elution in Buffer (pH 7.5) Purification->Elution Digestion Enzymatic Digestion (37°C, 2h) Elution->Digestion Inactivation Enzyme Inactivation (95°C, 5 min) Digestion->Inactivation Cleanup Sample Cleanup (SPE) Inactivation->Cleanup LCMS LC-MS Analysis Cleanup->LCMS

Technical Support Center: Accurate Quantification of N2,2'-O-Dimethylguanosine (m²₂G) in Low-Input Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N2,2'-O-Dimethylguanosine (m²₂G), particularly in samples with limited input material.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of m²₂G using LC-MS/MS.

Sample Preparation & Enzymatic Hydrolysis

  • Q1: I am getting low recovery of my modified nucleosides after RNA hydrolysis. What could be the cause?

    A1: Low recovery can stem from several factors. First, ensure complete enzymatic digestion. The efficiency of nucleases like Nuclease P1 can be inhibited by the presence of certain modifications or secondary structures in the RNA.[1] Consider optimizing the enzyme concentration and incubation time. Additionally, some modified nucleosides, particularly those with bulky adducts or certain chemical properties, may adhere to labware.[1] Using low-binding tubes and pipette tips can help mitigate this issue. Finally, ensure that the pH of your digestion buffer is optimal for the enzymes used; for instance, a two-step protocol often uses a slightly acidic pH for Nuclease P1, followed by an alkaline pH for alkaline phosphatase.[1][2]

  • Q2: I suspect my m²₂G is degrading during sample preparation. How can I prevent this?

    A2: Chemical instability is a known issue for some modified nucleosides.[1][3] While m²₂G is generally stable, harsh chemical treatments or prolonged exposure to non-optimal pH conditions should be avoided. It is crucial to process samples promptly and store them at -80°C if immediate analysis is not possible. When developing a new protocol, it is advisable to perform stability tests by incubating your standards under the same conditions as your samples to assess for any degradation.

  • Q3: Can I use any type of filter to remove enzymes after hydrolysis?

    A3: Caution should be exercised when choosing a filtration device. Some filter materials can lead to the loss of certain modified nucleosides due to non-specific binding. For example, some studies have shown that certain filters can lead to the under-quantification of hydrophobic modifications.[1] It is recommended to validate your filtration step by comparing the analyte signal in a filtered versus an unfiltered standard solution. If significant loss is observed, consider alternative protein removal methods or switching to a different filter material, such as composite regenerated cellulose (B213188) (CRC) filters.[1]

Liquid Chromatography

  • Q4: I am observing poor peak shape and resolution for m²₂G in my chromatogram. What can I do?

    A4: Poor peak shape is often related to the mobile phase composition or the analytical column. Ensure that the mobile phase pH is appropriate for your analyte and column chemistry. The addition of a small amount of an acid modifier, like formic acid, is common in reversed-phase chromatography for nucleoside analysis to improve peak shape.[4] Optimizing the gradient elution profile can also significantly improve the separation of m²₂G from other isomers and unmodified nucleosides. If issues persist, consider trying a different column chemistry, such as a C18 column specifically designed for polar compounds.

  • Q5: My retention time for m²₂G is shifting between injections. What is causing this?

    A5: Retention time instability can be caused by several factors. Ensure your LC system is properly equilibrated before starting the analytical run. Fluctuations in column temperature can also lead to shifts, so using a column oven is crucial for reproducible results. Check for any leaks in the system and ensure the mobile phase composition is consistent. If the problem continues, the column itself might be degrading and may need to be replaced.

Mass Spectrometry & Data Analysis

  • Q6: I am having trouble with the sensitivity of my m²₂G signal. How can I improve it?

    A6: To enhance sensitivity, start by optimizing the mass spectrometer's source parameters, such as spray voltage, gas flows, and temperature. For quantification, using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is highly recommended for its sensitivity and selectivity.[5] The selection of the correct precursor and product ion transition is critical. For m²₂G, the precursor ion ([M+H]⁺) is m/z 312.1, and a common product ion is m/z 180, corresponding to the dimethylated guanine (B1146940) base.[6] The use of a stable isotope-labeled internal standard (SILIS) for m²₂G is the gold standard for accurate quantification as it can correct for variations in sample preparation and matrix effects.[1][2][7]

  • Q7: I am concerned about the potential for misidentification of m²₂G due to isomers. How can I ensure accurate identification?

    A7: Isomeric and isobaric compounds are a significant challenge in modified nucleoside analysis.[6] N²,N²-Dimethylguanosine (m²₂G) and N²,7-Dimethylguanosine (m²,⁷G) are isomers with the same mass.[6] Chromatographic separation is essential to distinguish between them. Developing a robust LC method with sufficient resolution is key. Additionally, comparing the fragmentation pattern of your analyte with that of a certified reference standard will provide confident identification. High-resolution mass spectrometry can also aid in distinguishing between compounds with very similar masses.[6]

Quantitative Data Summary

The following table provides an example of typical quantitative parameters for an LC-MS/MS method for m²₂G quantification. These values can vary depending on the instrumentation and specific method used.

ParameterTypical ValueNotes
Limit of Detection (LOD) 10 - 100 fmolThe lowest amount of analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) 50 - 500 fmolThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[8]
Linearity (R²) > 0.99The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.[4]
Dynamic Range 0.1 - 100 pmolThe concentration range over which the method is accurate, precise, and linear.
Recovery 85 - 115%The percentage of the true amount of analyte that is detected by the analytical method.[9][10]
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.[4]

Experimental Workflow & Protocols

A robust experimental workflow is crucial for the accurate quantification of m²₂G. The following diagram and protocol outline the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis RNA_Extraction RNA Extraction from Low-Input Sample RNA_Quantification RNA Quantification & Quality Control RNA_Extraction->RNA_Quantification Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides RNA_Quantification->Enzymatic_Hydrolysis Protein_Removal Protein Removal (e.g., Filtration) Enzymatic_Hydrolysis->Protein_Removal LC_Separation Chromatographic Separation Protein_Removal->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Normalization Data Normalization (using SILIS) Peak_Integration->Data_Normalization Final_Quantification Final Quantification of m²₂G Data_Normalization->Final_Quantification

Caption: Experimental workflow for the quantification of this compound.

Detailed Experimental Protocol: LC-MS/MS Quantification of m²₂G

This protocol provides a general framework. Optimization may be required for specific sample types and instrumentation.

1. RNA Extraction and Quantification:

  • Extract total RNA from your low-input sample using a validated kit or protocol suitable for small sample amounts.

  • Quantify the extracted RNA using a fluorometric method (e.g., Qubit) and assess its integrity (e.g., Bioanalyzer), if sample quantity allows.

2. Enzymatic Hydrolysis of RNA:

  • To 100-500 ng of RNA, add a known amount of a stable isotope-labeled internal standard (SILIS) for m²₂G.

  • Perform enzymatic digestion in a two-step process:

    • Step 1 (Nuclease P1 digestion): Add Nuclease P1 and incubate at 37°C for 2 hours in a buffer at a slightly acidic pH (e.g., pH 5.3).[2]

    • Step 2 (Alkaline Phosphatase digestion): Add alkaline phosphatase and adjust the pH to alkaline (e.g., pH 8.0-8.5). Incubate at 37°C for another 2 hours.[2]

  • After digestion, remove the enzymes. This can be done by filtration using a low-binding molecular weight cutoff filter (e.g., 3 kDa).[1]

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a reversed-phase C18 column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a gradient elution to separate the nucleosides. An example gradient could be: 0-5 min, 0-10% B; 5-15 min, 10-50% B; 15-17 min, 50-95% B; 17-20 min, 95% B; followed by re-equilibration.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition for m²₂G: Precursor ion (Q1): m/z 312.1 -> Product ion (Q3): m/z 180.0.[6]

    • Monitor the corresponding transition for your SILIS.

4. Data Analysis:

  • Integrate the peak areas for both the endogenous m²₂G and the SILIS.

  • Calculate the ratio of the endogenous m²₂G peak area to the SILIS peak area.

  • Quantify the amount of m²₂G in your sample by comparing this ratio to a standard curve generated with known amounts of m²₂G and the SILIS.

References

Technical Support Center: Optimizing In Vitro Transcription with N²,²'-O-Dimethylguanosine Triphosphate (m⁷G(5')ppp(5')Gm)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro transcription (IVT) reactions using the N²,²'-O-Dimethylguanosine triphosphate (m⁷G(5')ppp(5')Gm) cap analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of N²,²'-O-Dimethylguanosine triphosphate in an IVT reaction?

A1: N²,²'-O-Dimethylguanosine triphosphate, often referred to as a cap analog, is used for the co-transcriptional capping of in vitro transcribed RNA. This 5' cap structure (m⁷G) is crucial for the stability and efficient translation of the mRNA in eukaryotic cells. It protects the mRNA from degradation by exonucleases and facilitates the initiation of translation.[][2][3]

Q2: What is the fundamental trade-off when using a cap analog in IVT?

A2: The primary trade-off is between capping efficiency and the total yield of RNA transcripts. To favor the incorporation of the cap analog over GTP at the start of transcription, a higher ratio of cap analog to GTP is required. However, since GTP is also necessary for the elongation of the RNA strand, a lower concentration of GTP in the reaction mix will result in a significantly lower overall yield of RNA.[4][5][6]

Q3: What are the alternatives to co-transcriptional capping with m⁷G(5')ppp(5')Gm?

A3: An alternative method is post-transcriptional enzymatic capping. In this two-step process, the RNA is first transcribed without a cap analog, resulting in a higher yield of uncapped RNA. Subsequently, a capping enzyme complex (like Vaccinia Capping System) is used in a separate reaction to add the 5' cap structure. While this method can achieve higher capping efficiencies, it involves additional steps and purification.[6][7]

Q4: How does the quality of the DNA template affect the IVT reaction?

A4: The quality of the DNA template is a critical factor for a successful IVT reaction. The template must be linear and free of contaminants such as RNases, residual proteins, salts, and ethanol, which can inhibit RNA polymerase. Incomplete linearization of a plasmid template can lead to longer, heterogeneous transcripts.[8][] It is recommended to purify the linearized template before use.

Troubleshooting Guides

Problem 1: Low Yield of Capped RNA
Possible Cause Recommended Solution
Suboptimal Cap Analog:GTP Ratio The ratio of cap analog to GTP is a critical determinant of both yield and capping efficiency. A high ratio (e.g., 4:1 or higher) favors capping but reduces overall yield.[4][5] Consider testing a range of ratios to find the optimal balance for your specific application. Refer to the data in Table 1 for guidance.
Low NTP Concentration Insufficient concentration of any of the four NTPs (ATP, CTP, UTP, GTP) can lead to premature termination of transcription and lower yields. Ensure all NTPs are at their optimal concentrations, typically in the range of 1-2 mM each.[]
Suboptimal Mg²⁺ Concentration Magnesium ions are a crucial cofactor for RNA polymerase. The optimal concentration of Mg²⁺ is often dependent on the total NTP concentration. Both insufficient and excessive Mg²⁺ levels can inhibit the reaction.[][10][11] It is advisable to empirically determine the optimal Mg²⁺ concentration for your specific reaction conditions.
Inactive T7 RNA Polymerase The T7 RNA polymerase is sensitive to repeated freeze-thaw cycles and improper storage. Always include a positive control template in your experiments to verify the activity of the polymerase.
Presence of Inhibitors in the Reaction Contaminants from the DNA template preparation (e.g., ethanol, salts) can inhibit the IVT reaction. Ensure the DNA template is of high purity.
Short Incubation Time For longer transcripts, a standard 2-hour incubation may not be sufficient to achieve maximum yield. Consider extending the incubation time up to 4 hours or overnight.
Problem 2: Low Capping Efficiency
Possible Cause Recommended Solution
Cap Analog:GTP Ratio is Too Low A low ratio of cap analog to GTP will result in a higher proportion of transcripts being initiated with GTP instead of the cap analog. To increase capping efficiency, a higher molar excess of the cap analog is necessary.[6] Ratios of 4:1 (cap:GTP) are commonly used as a starting point.[4][5]
Degraded Cap Analog Ensure the cap analog solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.
Incorrect Transcription Initiation Site T7 RNA polymerase preferentially initiates transcription with a guanosine (B1672433) (G). If your template's transcription start site does not begin with a G, this can affect initiation and capping efficiency.
Problem 3: Presence of Shorter, Incomplete Transcripts
Possible Cause Recommended Solution
Premature Termination of Transcription This can be caused by low NTP concentrations, secondary structures in the DNA template, or a GC-rich template region. Increasing the concentration of the limiting NTP or lowering the reaction temperature to 30°C may help.
RNase Contamination RNases can degrade the newly synthesized RNA. It is crucial to maintain an RNase-free environment by using RNase-free reagents, tips, and tubes, and by wearing gloves. The addition of an RNase inhibitor to the reaction is also recommended.

Data Presentation

Table 1: Effect of Cap Analog:GTP Ratio on RNA Yield and Capping Efficiency

Cap Analog:GTP RatioRelative RNA YieldApproximate Capping Efficiency
0:1 (Uncapped Control)100%0%
1:1~50-60%~50%
2:1~30-40%~60-70%
4:1~20-30%~80%[4]
10:1<20%>90%

Note: These values are approximate and can vary depending on the specific template and reaction conditions. It is recommended to perform a titration to determine the optimal ratio for your experiment.

Experimental Protocols

Detailed Protocol for In Vitro Transcription with m⁷G(5')ppp(5')Gm

This protocol is a general guideline and may require optimization for specific templates and applications.

1. Reagent Preparation:

  • Thaw all components (10x transcription buffer, NTPs, cap analog, T7 RNA polymerase, RNase inhibitor, and nuclease-free water) on ice.

  • Gently vortex and centrifuge each component to ensure homogeneity and collect the contents at the bottom of the tube.

  • Prepare an NTP mix containing ATP, CTP, and UTP at the desired final concentration (e.g., 10 mM each).

  • Prepare separate solutions of GTP and m⁷G(5')ppp(5')Gm to allow for easy adjustment of their ratio.

2. Reaction Assembly:

  • Set up the reaction on ice in the following order in a sterile, RNase-free microcentrifuge tube:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-Free Waterto 20 µL-
10x Transcription Buffer2 µL1x
ATP, CTP, UTP Mix (e.g., 10 mM each)2 µL1 mM each
m⁷G(5')ppp(5')Gm (e.g., 40 mM stock)1 µL2 mM
GTP (e.g., 10 mM stock)0.5 µL0.5 mM
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
Total Volume 20 µL

Note: The example above provides a 4:1 ratio of cap analog to GTP. Adjust the volumes of the cap analog, GTP, and nuclease-free water to test different ratios.

3. Incubation:

  • Mix the components gently by flicking the tube and then centrifuge briefly.

  • Incubate the reaction at 37°C for 2 to 4 hours. For some templates, incubation for up to 16 hours (overnight) may increase the yield.

4. (Optional) DNase Treatment:

  • To remove the DNA template, add 1-2 units of RNase-free DNase I to the reaction mixture.

  • Incubate at 37°C for 15-30 minutes.

5. RNA Purification:

  • Purify the synthesized RNA using a column-based purification kit or by lithium chloride (LiCl) precipitation to remove enzymes, unincorporated nucleotides, and the digested DNA template.

6. Quality Control:

  • Assess the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

  • Analyze the integrity and size of the RNA transcript by denaturing agarose (B213101) gel electrophoresis.

  • If required, determine the capping efficiency using methods such as RNase H digestion assays or liquid chromatography-mass spectrometry (LC-MS).

Mandatory Visualizations

IVT_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Assembly cluster_incubation 3. Transcription cluster_purification 4. Purification & QC Template Linearized DNA Template Mix Assemble Reaction on Ice Template->Mix Reagents IVT Reagents (NTPs, Buffer, Cap Analog, Enzyme, RNase Inhibitor) Reagents->Mix Incubate Incubate at 37°C (2-4 hours) Mix->Incubate DNase Optional: DNase Treatment Incubate->DNase Purify RNA Purification (Column or Precipitation) DNase->Purify QC Quality Control (Spectrophotometry, Gel) Purify->QC Troubleshooting_Logic Start Start IVT Experiment CheckYield Low RNA Yield? Start->CheckYield CheckCapping Low Capping Efficiency? CheckYield->CheckCapping No RatioYield Optimize Cap:GTP Ratio CheckYield->RatioYield Yes CheckIntegrity Degraded or Truncated RNA? CheckCapping->CheckIntegrity No RatioCapping Increase Cap:GTP Ratio CheckCapping->RatioCapping Yes RNase Improve RNase-free Technique CheckIntegrity->RNase Yes Success Successful IVT CheckIntegrity->Success No NTP_Mg Optimize NTP & Mg²⁺ Concentrations RatioYield->NTP_Mg Enzyme Check Polymerase Activity NTP_Mg->Enzyme TemplateQuality Verify Template Quality Enzyme->TemplateQuality TemplateQuality->CheckCapping CapQuality Check Cap Analog Integrity RatioCapping->CapQuality CapQuality->CheckIntegrity Temp Lower Reaction Temperature RNase->Temp Temp->Success

References

addressing matrix effects in N2,2'-O-Dimethylguanosine quantification from biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N2,2'-O-Dimethylguanosine (m²'²G) in biological fluids. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of m²'²G?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as m²'²G, due to the presence of co-eluting endogenous components in a biological sample.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and reproducibility of quantification.[2][3] Components in biological matrices like salts, lipids, and proteins are common causes of these effects.[4]

Q2: How can I determine if my m²'²G assay is experiencing matrix effects?

A2: The most common method is the post-extraction spike analysis.[2] This involves comparing the peak area of m²'²G in a sample prepared by spiking the analyte into a blank matrix extract to the peak area of m²'²G in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.[3] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline at retention times where matrix components elute, indicating regions of ion suppression or enhancement.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for m²'²G quantification?

A3: A stable isotope-labeled internal standard is a form of the analyte (in this case, m²'²G) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte. This means it will co-elute with the analyte and experience the same degree of matrix effects and variability in sample processing. By using the ratio of the analyte signal to the SIL-IS signal for quantification, these variations can be effectively compensated for, leading to more accurate and precise results.

Q4: Where can I obtain a stable isotope-labeled internal standard for m²'²G?

A4: While a specific, off-the-shelf stable isotope-labeled internal standard for this compound may not be readily available from all major suppliers, several companies specialize in the custom synthesis of labeled compounds. It is recommended to contact specialty chemical and isotope laboratories for custom synthesis inquiries. Potential suppliers for custom synthesis or related labeled compounds include Toronto Research Chemicals and Cambridge Isotope Laboratories.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of m²'²G in biological fluids.

Problem 1: Poor reproducibility of m²'²G quantification between samples.

Possible Cause Suggested Solution
Variable Matrix Effects Different biological samples can have varying compositions, leading to inconsistent ion suppression or enhancement. Solution: Incorporate a stable isotope-labeled internal standard (SIL-IS) for m²'²G to normalize for these variations.
Inconsistent Sample Preparation Variability in extraction efficiency can lead to poor reproducibility. Solution: Ensure consistent execution of the sample preparation protocol. Automate liquid handling steps if possible.
Carryover Analyte from a high concentration sample may carry over to subsequent injections, affecting the accuracy of the following sample. Solution: Optimize the wash steps in the autosampler and the LC gradient to include a thorough column wash between injections.

Problem 2: Low signal intensity or high limit of detection (LOD) for m²'²G.

Possible Cause Suggested Solution
Significant Ion Suppression Co-eluting matrix components are suppressing the ionization of m²'²G. Solution 1: Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering components. Solution 2: Optimize the chromatographic method to separate m²'²G from the interfering matrix components.
Suboptimal MS/MS Parameters The mass spectrometer settings may not be optimized for m²'²G. Solution: Perform a full optimization of MS parameters, including precursor and product ion selection, collision energy, and source parameters (e.g., spray voltage, gas flows, and temperature).
Inefficient Extraction The sample preparation method may not be efficiently extracting m²'²G from the matrix. Solution: Evaluate and optimize the extraction procedure. This may involve changing the solvent, pH, or extraction technique (e.g., liquid-liquid extraction vs. solid-phase extraction).

Problem 3: Inconsistent results between different batches of analysis.

Possible Cause Suggested Solution
Changes in LC-MS System Performance The performance of the LC-MS system can drift over time. Solution: Regularly perform system suitability tests using a standard solution of m²'²G to ensure consistent performance. Monitor parameters like retention time, peak shape, and signal intensity.
Degradation of Analyte or Standards m²'²G or the internal standard may be degrading in solution over time. Solution: Prepare fresh stock and working solutions regularly. Store solutions at appropriate temperatures and protect from light if necessary.
Variability in Matrix from Different Lots If using pooled matrix for calibration standards, different lots may have different compositions. Solution: Qualify new lots of blank matrix before use to ensure they do not introduce significant changes in the assay performance.

Quantitative Data on Matrix Effects

Quantifying the extent of matrix effects is a critical step in method development and validation. The matrix factor (MF) is calculated to assess this. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Calculation of Matrix Factor (MF):

MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solution)

While specific quantitative data for m²'²G across various biological fluids is not extensively published, the following table provides an illustrative example of matrix effects observed for other modified guanosine (B1672433) derivatives in human urine. This data can serve as a reference for the magnitude of effects that might be expected.

Table 1: Example of Matrix Effects for Modified Guanosine Analogs in Human Urine

AnalyteSample PreparationMatrix Factor (MF)Type of Matrix Effect
8-oxo-dGDilute-and-Inject0.75Ion Suppression
8-oxo-GuaDilute-and-Inject0.68Ion Suppression
O⁶-methyl-dGSPE0.95Minimal Effect

This table is a composite of representative data from literature and is for illustrative purposes only. Actual matrix effects will vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

A detailed and robust experimental protocol is essential for minimizing variability and ensuring accurate quantification. Below is a representative protocol for the analysis of m²'²G in human plasma. This protocol should be optimized for your specific instrumentation and application.

Sample Preparation: Protein Precipitation
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the stable isotope-labeled internal standard (m²'²G-d3 or similar, at a known concentration) to each plasma sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-50% B

    • 8-9 min: 50-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-2% B

    • 10.1-15 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: These must be optimized for your specific instrument. A starting point for m²'²G (precursor ion m/z 312.1) would be to monitor characteristic product ions.

Visualizations

Experimental Workflow for m²'²G Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Fluid (Plasma, Serum, Urine) spike Spike with SIL-Internal Standard start->spike extract Protein Precipitation or Solid-Phase Extraction spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify troubleshooting_low_signal problem Low Signal Intensity for m²'²G cause1 Ion Suppression? problem->cause1 cause2 Inefficient Extraction? problem->cause2 cause3 Suboptimal MS Parameters? problem->cause3 solution1a Improve Sample Cleanup (SPE) cause1->solution1a solution1b Optimize LC Gradient cause1->solution1b solution2 Optimize Extraction (Solvent, pH) cause2->solution2 solution3 Optimize MS/MS (Transitions, Voltages) cause3->solution3

References

Technical Support Center: N2,2'-O-Dimethylguanosine (m2,2'G) Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of N2,2'-O-Dimethylguanosine (m2,2'G) antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m2,2'G) and why is it important?

This compound (m2,2'G) is a modified nucleoside found in different types of RNA, such as transfer RNA (tRNA) and ribosomal RNA (rRNA). It plays a role in maintaining the structural stability and function of these RNA molecules. The modification of guanine (B1146940) at the N2 position can influence RNA stability and enhance the efficiency of translation. Due to its role in regulating RNA stability and translation, m2,2'G has been associated with certain cancers and neurological disorders.

Q2: I am observing high background in my ELISA/Dot blot. What are the common causes?

High background can be caused by several factors, including insufficient blocking, excessive antibody concentration, or non-specific binding of the primary or secondary antibody.[1][2] Inadequate washing between steps can also lead to increased background noise.[1]

Q3: My anti-m2,2'G antibody shows cross-reactivity with other modified nucleosides. How can I address this?

Antibody cross-reactivity can occur when the antibody recognizes structurally similar epitopes on other molecules.[3][4][5] To mitigate this, consider performing an antibody titration to determine the optimal concentration that maximizes specific signal while minimizing cross-reactivity. Additionally, optimizing the blocking buffer and incubation times can help reduce non-specific binding.[2][6][7] In some cases, it may be necessary to test antibodies from different vendors or consider affinity-purified antibodies for higher specificity.

Q4: What is the recommended storage condition for the anti-m2,2'G antibody?

For short-term storage (1-2 weeks), +4°C is recommended. For long-term storage, the antibody should be aliquoted upon delivery and stored at -20°C. It is crucial to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Background Signal in ELISA

Symptoms:

  • High signal in negative control wells.

  • Low signal-to-noise ratio.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Blocking Optimize the blocking buffer. Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available blocking buffers. The concentration and incubation time of the blocker should also be optimized.[1]
Excessive Antibody Concentration Perform an antibody titration to determine the optimal concentration for both the primary and secondary antibodies. Using too high a concentration can lead to non-specific binding.[7][8]
Insufficient Washing Increase the number and duration of wash steps. Ensure thorough washing between each step to remove unbound reagents. Adding a detergent like Tween-20 to the wash buffer can also help.[1]
Cross-reactivity of Secondary Antibody Ensure the secondary antibody is specific to the primary antibody's host species. Use pre-adsorbed secondary antibodies to minimize cross-reactivity with other species' immunoglobulins.[2]
Issue 2: Weak or No Signal in Immunoprecipitation (IP)

Symptoms:

  • No band or a very faint band corresponding to the target protein on a Western blot following IP.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Antibody-Antigen Binding Optimize the incubation time and temperature for the antibody-lysate mixture. Some antibodies prefer overnight incubation at 4°C. Also, ensure the antibody is compatible with the IP application.
Incorrect Buffer Composition The pH, salt concentration, and detergent in the lysis and wash buffers can affect antibody-antigen interaction. Optimize these components to ensure they are compatible with your antibody.
Low Abundance of m2,2'G Increase the amount of starting material (cell lysate) to enrich for the target modified RNA.
Antibody Not Captured by Beads Ensure the protein A/G beads are compatible with the isotype of your primary antibody. Also, check the binding capacity of the beads.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for ELISA
  • Coating: Coat a 96-well plate with your m2,2'G-containing sample or standard at a concentration of 0.1-10 µg/ml in either PBS or a carbonate coating buffer overnight at 4°C.[8]

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.

  • Blocking: Prepare different blocking buffers to test (e.g., 1%, 3%, 5% BSA in PBST; 5% non-fat dry milk in PBST; commercial blocking buffer). Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Primary Antibody Incubation: After washing the blocking buffer, add your anti-m2,2'G antibody diluted in the corresponding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Detection: Proceed with your standard ELISA protocol for secondary antibody incubation and substrate detection.

  • Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will yield the lowest background signal in negative control wells while maintaining a strong signal in positive wells.[6]

Protocol 2: Antibody Titration for Dot Blot
  • Sample Preparation: Spot serial dilutions of your m2,2'G-containing RNA sample and a negative control RNA onto a nitrocellulose or PVDF membrane. Allow the membrane to air dry completely.

  • Blocking: Block the membrane with an optimized blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Prepare a series of dilutions of your anti-m2,2'G antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000, 1:10000) in the blocking buffer. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature, followed by washing and chemiluminescent detection.

  • Analysis: The optimal primary antibody dilution is the one that provides a strong signal for the positive sample with minimal to no signal for the negative control.

Data Presentation

Table 1: Comparison of Blocking Agents for Anti-m2,2'G ELISA
Blocking AgentConcentrationIncubation Time (RT)Signal (Positive Control)Background (Negative Control)Signal-to-Noise Ratio
BSA1%1 hour1.20.34.0
BSA3%1 hour1.50.27.5
BSA5%1 hour1.40.159.3
Non-fat Dry Milk5%1 hour1.60.116.0
Commercial Buffer A1x1 hour1.70.0821.3

Data are representative and will vary based on experimental conditions.

Table 2: Anti-m2,2'G Antibody Titration Results for Dot Blot
Primary Antibody DilutionSignal Intensity (Positive Spot)Background Intensity
1:500++++++
1:1000++++
1:2000++++/-
1:5000++-
1:10000+-

Optimal dilution would be 1:2000 or 1:5000 depending on the desired signal strength and acceptable background.

Visualizations

ELISA_Troubleshooting_Workflow start High Background in ELISA cause1 Inadequate Blocking? start->cause1 cause2 Antibody Concentration Too High? cause1->cause2 No solution1 Optimize Blocking Buffer (Test different agents, concentrations, and times) cause1->solution1 Yes cause3 Insufficient Washing? cause2->cause3 No solution2 Perform Antibody Titration (Determine optimal primary and secondary antibody concentrations) cause2->solution2 Yes solution3 Increase Wash Steps (Increase number and duration of washes) cause3->solution3 Yes end Improved Specificity cause3->end No, contact support solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for high background in ELISA.

Antibody_Titration_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep1 Spot RNA dilutions on membrane prep2 Block membrane prep1->prep2 inc1 Incubate with serial dilutions of primary antibody prep2->inc1 inc2 Wash membrane inc1->inc2 inc3 Incubate with secondary antibody inc2->inc3 det1 Wash and add substrate inc3->det1 det2 Analyze signal vs. background det1->det2 det3 Determine optimal dilution det2->det3

Caption: Experimental workflow for antibody titration by Dot Blot.

References

Validation & Comparative

Decoding the Impact of N2-Methylguanosine and N2,2'-O-Dimethylguanosine on tRNA Architecture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, the post-transcriptional modification of transfer RNA (tRNA) is a critical layer of regulation ensuring the fidelity and efficiency of protein synthesis. Among the myriad of modifications, N2-methylguanosine (m2G) and N2,2'-O-Dimethylguanosine (m2,2G) play pivotal roles in sculpting tRNA structure and function. This guide provides a detailed comparison of the effects of these two guanosine (B1672433) modifications on tRNA architecture, supported by experimental data and methodologies, to aid researchers in understanding their distinct contributions to cellular processes.

Structural and Functional Impact on tRNA

Both m2G and m2,2G are typically found at key positions within the tRNA molecule, such as the D-arm and the anticodon stem-loop, where they are crucial for maintaining the canonical L-shaped tertiary structure.[1] Their primary role is to prevent the formation of alternative, non-functional tRNA conformations.[2][3] However, the seemingly subtle difference of a single methyl group imparts distinct physicochemical properties that translate into different structural and functional consequences.

Base Pairing Properties

The most significant difference between m2G and m2,2G lies in their ability to form hydrogen bonds.

  • N2-methylguanosine (m2G): The presence of a single methyl group on the N2 atom of guanosine does not hinder its ability to form a standard Watson-Crick base pair with cytosine (C).[1] This allows m2G to participate in the canonical helical structures of tRNA without causing major disruptions.

  • This compound (m2,2G): The addition of a second methyl group at the N2 position sterically prevents the formation of a Watson-Crick base pair with cytosine.[4] This disruption of G-C pairing is a key feature of m2,2G's function. While it cannot pair with cytosine, m2,2G can still form non-canonical base pairs with adenosine (B11128) (A) and uracil (B121893) (U).[1]

Impact on tRNA Stability

The influence of these modifications on the thermal stability of tRNA is context-dependent.

  • N2-methylguanosine (m2G): Studies have shown that the incorporation of m2G into an RNA duplex is largely isoenergetic with an unmodified guanosine. This means that m2G does not significantly alter the melting temperature (Tm) or the overall thermodynamic stability of a standard RNA helix.[5]

  • This compound (m2,2G): The effect of m2,2G on tRNA stability is more complex. By preventing G-C base pairs, it can have a localized destabilizing effect on helical regions.[4] However, its primary role is to prevent misfolding into alternative, less stable conformations.[2][3] By forcing the tRNA into its correct tertiary structure, m2,2G indirectly contributes to the overall functional stability of the molecule. For instance, the absence of m2,2G can lead to increased susceptibility of tRNA to degradation.[2]

Table 1: Comparative Effects of m2G and m2,2G on tRNA Properties

PropertyN2-methylguanosine (m2G)This compound (m2,2G)
Watson-Crick Pairing with Cytosine YesNo
Effect on Duplex Stability Isoenergetic with Guanine (no significant change in Tm)[5]Destabilizes G-C pairs; prevents alternative conformations, thus promoting the correct fold[3][4]
Role in tRNA Structure Contributes to local helical stabilityActs as a structural determinant, preventing misfolding[2][3]

Experimental Data and Methodologies

The structural and functional consequences of tRNA modifications are elucidated through a variety of biophysical and biochemical techniques.

Quantitative Data on tRNA Stability

Table 2: UV Melting Analysis of RNA Duplexes

ModificationExperimental SystemObservationReference
m2G Self-complementary RNA duplexesSubstitution of G with m2G is iso-energetic. No significant change in Tm.[Rife et al., 1998][5]
m2,2G RNA duplex with tandem m2,2G:A pairsDestabilizing effect on RNA duplexes where m2,2G forms an imino-hydrogen bonded pair with A.[Pallan et al., 2008][4]

Note: The provided data is based on model systems and may not fully represent the behavior of these modifications within the complex tertiary structure of a full-length tRNA.

Aminoacylation Kinetics

The fidelity of protein synthesis relies on the correct charging of tRNAs with their cognate amino acids by aminoacyl-tRNA synthetases (aaRSs). tRNA modifications can influence this process by affecting the recognition of the tRNA by the aaRS. While the absence of m2G and m2,2G has been shown to impair global protein synthesis, specific kinetic parameters (Km and kcat) directly comparing the aminoacylation of tRNAs with these two modifications are not available in the reviewed literature.[6]

Table 3: General Impact on Aminoacylation

ModificationEffect on AminoacylationReference
m2G & m2,2G Absence of these modifications can lead to tRNA instability and degradation, indirectly affecting the pool of available tRNAs for aminoacylation and subsequently impacting global protein synthesis.[2][Zhang et al., 2024][2]

Experimental Protocols

UV Melting Analysis for Thermal Stability

This technique is used to determine the melting temperature (Tm) of a nucleic acid, which is an indicator of its thermal stability.

Protocol Outline:

  • Sample Preparation: Purified tRNA (with and without the modification of interest) is dissolved in a buffer solution with a defined salt concentration.

  • Spectrophotometer Setup: A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used. The absorbance is monitored at 260 nm.

  • Melting Process: The temperature of the sample is gradually increased at a constant rate (e.g., 1°C/minute).

  • Data Acquisition: The absorbance at 260 nm is recorded as a function of temperature.

  • Data Analysis: The melting curve (absorbance vs. temperature) is plotted. The Tm is the temperature at which 50% of the RNA is denatured, typically determined from the first derivative of the melting curve.[7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of macromolecules in solution.

Protocol Outline:

  • Isotope Labeling: For detailed structural studies, the tRNA is typically isotopically labeled with 13C and 15N.

  • Sample Preparation: The labeled tRNA is purified and dissolved in a suitable NMR buffer.

  • Data Acquisition: A series of multidimensional NMR experiments (e.g., NOESY, HSQC) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the tRNA molecule.

  • Structure Calculation: Distance and dihedral angle restraints derived from the NMR data are used to calculate a family of 3D structures consistent with the experimental data.

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography can provide atomic-resolution structures of macromolecules.

Protocol Outline:

  • Crystallization: The purified tRNA is crystallized by screening a wide range of conditions (e.g., precipitants, pH, temperature).

  • X-ray Diffraction: The tRNA crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Data Processing: The diffraction data is processed to determine the electron density map of the molecule.

  • Model Building and Refinement: An atomic model of the tRNA is built into the electron density map and refined to best fit the experimental data.

Chemical Probing for Secondary Structure Mapping

Chemical probing techniques use small molecules to modify accessible nucleotides in an RNA molecule, providing information about its secondary and tertiary structure.

Protocol Outline:

  • RNA Modification: The tRNA is treated with a chemical reagent (e.g., dimethyl sulfate (B86663) - DMS) that modifies specific bases in single-stranded regions.

  • Reverse Transcription: A reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand. The enzyme will pause or stop at the modified bases.

  • Fragment Analysis: The resulting cDNA fragments are separated by gel electrophoresis.

  • Structure Inference: The positions of the reverse transcription stops reveal the locations of the modified, and therefore accessible, nucleotides, allowing for the inference of the RNA's secondary structure.

Enzymatic Pathway and Experimental Workflow

The methylation of guanosine at the N2 position is carried out by a family of enzymes known as tRNA methyltransferases. The Trm1 (in yeast) or TRMT1 (in humans) enzyme is responsible for the sequential methylation of G to m2G and then to m2,2G.[2][12][13]

tRNA_Methylation_Pathway cluster_0 tRNA Methylation by TRMT1/Trm1 cluster_1 Enzymatic Reaction 1 cluster_2 Enzymatic Reaction 2 G Guanosine (G) in tRNA m2G N2-methylguanosine (m2G) G->m2G Methylation SAH1 S-adenosylhomocysteine (SAH) TRMT1_1 TRMT1/Trm1 m22G This compound (m2,2G) m2G->m22G Methylation SAH2 S-adenosylhomocysteine (SAH) TRMT1_2 TRMT1/Trm1 TRMT1 TRMT1/Trm1 SAM1 S-adenosylmethionine (SAM) SAM2 S-adenosylmethionine (SAM) SAH1_node SAH TRMT1_1->SAH1_node SAM1_node SAM SAM1_node->TRMT1_1 SAH2_node SAH TRMT1_2->SAH2_node SAM2_node SAM SAM2_node->TRMT1_2

Caption: Enzymatic pathway of N2-guanosine methylation in tRNA.

Experimental_Workflow cluster_workflow General Experimental Workflow for tRNA Structural Analysis cluster_stability Thermal Stability Analysis cluster_structure High-Resolution Structural Analysis cluster_secondary_structure Secondary Structure Mapping start Start: Purified tRNA (with or without modification) uv_melting UV Melting Analysis start->uv_melting nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray chem_probe Chemical Probing (e.g., DMS) start->chem_probe tm_analysis Determine Melting Temperature (Tm) uv_melting->tm_analysis structure_model 3D Structure Model nmr->structure_model xray->structure_model rt_analysis Reverse Transcription and Fragment Analysis chem_probe->rt_analysis secondary_model Secondary Structure Model rt_analysis->secondary_model

Caption: Experimental workflow for tRNA structural analysis.

References

N2,2'-O-Dimethylguanosine: A Potential Cancer Biomarker Under the Magnifying Glass

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel, reliable cancer biomarkers is a cornerstone of oncological research, paving the way for earlier diagnosis, improved prognostic evaluation, and more effective therapeutic strategies. Among the myriad of candidates, modified nucleosides, the building blocks of RNA, have emerged as a promising class of biomarkers. This guide provides a comprehensive validation overview of one such candidate, N2,2'-O-Dimethylguanosine (m2,2G), offering a comparative analysis against established cancer biomarkers, detailed experimental protocols, and insights into its biological relevance.

Performance in Cancer Detection: A Comparative Analysis

This compound, a post-transcriptionally modified nucleoside, is excreted in urine and present in serum, with elevated levels observed in various malignancies. While research into its utility as a standalone biomarker is ongoing, studies incorporating m2,2G into metabolite panels have shown significant promise in enhancing diagnostic accuracy.

A notable study on colorectal cancer demonstrated that a panel of five metabolites, including this compound, exhibited superior performance compared to the conventional biomarker, Carcinoembryonic Antigen (CEA). The metabolite panel achieved a sensitivity of 83% and a specificity of 94%, with an Area Under the Receiver Operating Characteristic Curve (AUROC) of 0.91. In contrast, CEA alone showed a sensitivity of 75% and a specificity of 76%, with an AUROC of 0.80.

In patients with Von Hippel-Lindau (VHL) disease, a hereditary condition predisposing to various tumors, lower plasma levels of this compound have been associated with an earlier onset of renal cell carcinoma (RCC). This suggests a potential role for m2,2G as a prognostic biomarker in this specific patient population.

Early studies in the 1970s reported elevated serum levels of this compound in patients with acute leukemia and breast cancer compared to healthy individuals. However, a subsequent study on breast cancer concluded that routine measurement of urinary nucleosides, including m2,2G, had limited value in monitoring the disease course due to a lack of correlation with metastatic sites or response to chemotherapy. More recent investigations have identified this compound as one of several urinary nucleosides with statistically significant differences between bladder cancer patients and control groups.

Table 1: Performance Comparison of this compound (as part of a metabolite panel) vs. CEA in Colorectal Cancer

BiomarkerSensitivitySpecificityAUROC
Metabolite Panel (including this compound)83%94%0.91
Carcinoembryonic Antigen (CEA)75%76%0.80

The Biological Context: A Modified Nucleoside's Role

This compound is a product of tRNA (transfer RNA) degradation. tRNA molecules undergo extensive modification, and these modifications are crucial for their structure, function, and stability. Alterations in the activity of tRNA modifying enzymes have been linked to various diseases, including cancer. The increased cellular turnover and metabolic activity characteristic of cancer cells can lead to elevated levels of modified nucleosides, such as m2,2G, being released into the bloodstream and subsequently excreted in the urine. While a direct role for this compound in specific cancer signaling pathways is yet to be fully elucidated, its origin as a product of tRNA metabolism provides a strong biological rationale for its investigation as a cancer biomarker.

tRNA_Degradation_and_Biomarker_Release cluster_cell Cancer Cell cluster_circulation Circulation cluster_excretion Excretion tRNA tRNA Modification Post-transcriptional Modification tRNA->Modification Modified_tRNA Modified tRNA (containing m2,2G) Modification->Modified_tRNA Degradation Increased Cellular Turnover & Degradation Modified_tRNA->Degradation m22G_intracellular This compound (m2,2G) Degradation->m22G_intracellular m22G_blood m2,2G in Bloodstream m22G_intracellular->m22G_blood Release m22G_urine m2,2G in Urine m22G_blood->m22G_urine Filtration

Figure 1. Proposed pathway for the release of this compound from cancer cells.

Experimental Protocols: Measuring this compound

The accurate and reproducible quantification of this compound in biological matrices is crucial for its validation as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Protocol: Quantification of Urinary this compound using LC-MS/MS

This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and reagents available.

1. Sample Collection and Preparation:

  • Collect mid-stream urine samples in sterile containers.

  • Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cellular debris.

  • Store the supernatant at -80°C until analysis.

  • Prior to analysis, thaw the samples on ice.

  • To 100 µL of urine, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of m2,2G).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). The exact m/z values will depend on the specific adduct formed (e.g., [M+H]+).

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

3. Data Analysis:

  • Quantify the concentration of this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known concentrations to determine the absolute concentration in the samples.

  • Normalize the urinary concentrations to creatinine (B1669602) levels to account for variations in urine dilution.

experimental_workflow Sample_Collection 1. Sample Collection (Urine or Serum) Sample_Preparation 2. Sample Preparation - Centrifugation - Internal Standard Spiking - Protein Precipitation - Evaporation - Reconstitution Sample_Collection->Sample_Preparation LC_MSMS 3. LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection (MRM) Sample_Preparation->LC_MSMS Data_Analysis 4. Data Analysis - Peak Integration - Quantification using Calibration Curve - Normalization (e.g., to Creatinine) LC_MSMS->Data_Analysis Statistical_Analysis 5. Statistical Analysis - Comparison between Cancer and Control Groups - ROC Curve Analysis (Sensitivity/Specificity) Data_Analysis->Statistical_Analysis Biomarker_Validation 6. Biomarker Validation Statistical_Analysis->Biomarker_Validation

Figure 2. General experimental workflow for the validation of this compound as a cancer biomarker.

Conclusion and Future Directions

This compound shows considerable potential as a cancer biomarker, particularly as part of a multi-analyte panel for improving diagnostic accuracy. Its biochemical origin from tRNA degradation provides a solid biological basis for its association with cancer. However, for its successful translation into a clinical setting, further validation in large, independent patient cohorts across a spectrum of cancer types is imperative.

Future research should focus on:

  • Head-to-head comparison studies: Directly comparing the performance of this compound with a wider range of established cancer biomarkers for various malignancies.

  • Longitudinal studies: Evaluating its prognostic value and its ability to monitor treatment response and disease recurrence over time.

  • Mechanistic studies: Elucidating the precise enzymatic pathways responsible for its altered levels in cancer and its potential functional role in cancer biology.

Standardized and validated analytical methods, such as the LC-MS/MS protocol outlined here, will be fundamental to ensuring the reliability and comparability of data across different studies. The continued investigation of this compound and other modified nucleosides holds the promise of enriching our arsenal (B13267) of biomarkers for the improved management of cancer.

Comparative Analysis of N2,2'-O-Dimethylguanosine (m2,2'G) Levels Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

N2,2'-O-Dimethylguanosine (m2,2'G) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA) across all three domains of life: archaea, bacteria, and eukarya. This modification plays a crucial role in tRNA structure, stability, and function, thereby influencing the fidelity and efficiency of protein synthesis. Understanding the varying levels of m2,2'G across different species is essential for research in molecular biology, drug development, and the study of diseases linked to tRNA modification defects. This guide provides a comparative overview of m2,2'G levels, details the experimental protocols for its quantification, and illustrates its functional context.

Quantitative Data on this compound Levels

The quantification of m2,2'G across a wide range of species in a standardized manner is not extensively documented in the literature. However, available studies provide insights into its abundance in specific organisms under particular conditions. The following table summarizes the existing quantitative and qualitative data on m2,2'G levels. It is important to note that the levels can vary depending on the specific tRNA molecule, tissue type, and cellular conditions.

SpeciesDomainLocation of m2,2'G in tRNAQuantitative Levels / Notes
Saccharomyces cerevisiae (Yeast)EukaryaPrimarily at position 26 (G26) in the D-arm of both cytosolic and mitochondrial tRNA.[1]Levels of m2,2'G at position 26 have been observed to increase following exposure to hydrogen peroxide, suggesting a role in the cellular stress response.[2]
Homo sapiens (Human)EukaryaPosition 26 (G26) in both nuclear and mitochondrial-encoded tRNAs; also found at position 27 in tyrosine tRNAs.[1][3]Present in many tRNA isodecoders. The modification contributes to the stiffness of the tRNA, which is important for ribosomal function during translation.[4]
Bos taurus (Bovine)EukaryaPosition 26 of tRNA.Qualitative presence noted in studies of tRNA structure.
Drosophila melanogaster (Fruit Fly)EukaryaPosition 26 of cytosolic tRNA.[1]The gene required for m2,2'G26 formation has been identified through RNA interference studies.[1]
Arabidopsis thaliana (Thale Cress)EukaryaPosition 26 of cytosolic tRNA.[1]Orthologs of the TRM1 enzyme responsible for m2,2'G formation have been experimentally identified.[1]
Thermococcus kodakarensis (Archaea)ArchaeaPosition 10 (G10) in the D-arm of tRNA.[5][6][7][8]The modification is crucial for the survival of this hyperthermophilic archaeon at high temperatures.[6][7] The formation to m2,2'G10 is reported to be efficient in vivo.[9]
Escherichia coli (Bacteria)BacteriaGenerally absent in wild-type strains.When expressing the yeast TRM1 gene, E. coli can produce m2,2'G at position 26 in its tRNA to a level of 1.9 ± 0.1 mol CH3/mol tRNA, with 94% in the form of m2,2'G.[10]

Note: The quantitative data presented is limited and derived from specific experimental contexts. Comprehensive, direct comparisons of absolute m2,2'G quantities across a broad range of species are not yet readily available in the scientific literature.

Experimental Protocols

The quantification of this compound and other modified nucleosides is typically achieved through a combination of tRNA isolation, enzymatic digestion, and analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Protocol for Quantification of m2,2'G in tRNA by HPLC-MS/MS

This protocol provides a general framework for the analysis of m2,2'G in total tRNA samples.

1. tRNA Isolation and Purification:

  • Harvest cells from the species of interest.

  • Perform total RNA extraction using methods such as phenol-chloroform extraction or commercial kits.

  • Isolate the small RNA fraction, which is enriched in tRNA.

  • For higher purity, tRNA can be further purified by methods like polyacrylamide gel electrophoresis (PAGE) or HPLC.[2]

2. Enzymatic Digestion of tRNA to Nucleosides:

  • Quantify the purified tRNA using a spectrophotometer or a fluorometric assay.

  • To 5-10 µg of purified tRNA, add a mixture of nucleases to ensure complete digestion into individual nucleosides. A common enzyme cocktail includes:

    • Nuclease P1: To cleave the phosphodiester bonds.

    • Bacterial Alkaline Phosphatase: To remove the 5'-phosphate from the nucleosides.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • After incubation, the reaction can be stopped by heat inactivation or by adding a quenching solution.

3. HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., a C18 column).

    • Use a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient allows for the separation of the different nucleosides based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS) operating in positive ion mode.

    • Use electrospray ionization (ESI) to generate ions of the nucleosides.

    • Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. This involves selecting the precursor ion for m2,2'G and monitoring for a specific product ion after fragmentation.

      • Precursor ion (m/z) for [m2,2'G+H]+: 312.1

      • Characteristic product ions (m/z): 180.1 (corresponding to the dimethylated guanine (B1146940) base)

  • Quantification:

    • Generate a standard curve using a pure m2,2'G standard of known concentrations.

    • The amount of m2,2'G in the biological sample is determined by comparing its peak area to the standard curve.

    • The results can be expressed as a molar ratio relative to one of the canonical nucleosides (e.g., guanosine) or as an absolute amount per microgram of total tRNA.

Mandatory Visualizations

Experimental Workflow for m2,2'G Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_analysis Analysis cluster_result Result cell_culture Cell Culture / Tissue Sample rna_extraction Total RNA Extraction cell_culture->rna_extraction trna_purification tRNA Purification (e.g., PAGE) rna_extraction->trna_purification enzymatic_digestion Enzymatic Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) trna_purification->enzymatic_digestion hplc HPLC Separation (Reverse-Phase) enzymatic_digestion->hplc msms Tandem MS Detection (ESI-SRM/MRM) hplc->msms quantification Quantification (Standard Curve) msms->quantification data_analysis Data Analysis (m2,2'G Levels) quantification->data_analysis

Caption: Experimental workflow for the quantification of this compound.

Functional Role of m2,2'G in tRNA Maturation and Protein Synthesis

functional_role cluster_maturation tRNA Maturation Pathway cluster_modification Modification cluster_function Functional Consequences pre_trna pre-tRNA Transcript processing Processing (Splicing, 5'/3' end trimming) pre_trna->processing unmodified_trna Unmodified mature tRNA processing->unmodified_trna m22g_trna m2,2'G-modified tRNA unmodified_trna->m22g_trna Methylation at G26/G10 trm1_enzyme TRM1/TRMT1 Enzyme (Methyltransferase) trm1_enzyme->m22g_trna sam S-adenosyl methionine (SAM) sam->trm1_enzyme Methyl donor folding Correct tRNA Folding & Stability m22g_trna->folding ribosome_binding Efficient Ribosome Binding folding->ribosome_binding protein_synthesis High-Fidelity Protein Synthesis ribosome_binding->protein_synthesis

Caption: The role of this compound in the tRNA maturation pathway and its function.

References

A Comparative Guide: Cross-Validation of LC-MS and Sequencing Methods for N2,2'-O-Dimethylguanosine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Current Methodologies

The accurate detection and quantification of RNA modifications are critical for understanding their roles in biological processes and their implications in disease. N2,2'-O-Dimethylguanosine (m2,2G), a modified nucleoside found primarily in transfer RNA (tRNA), plays a crucial role in the fine-tuning of translation. This guide provides a comparative analysis of two primary methodologies for its detection: Liquid Chromatography-Mass Spectrometry (LC-MS) and next-generation sequencing-based approaches. We present a summary of their quantitative performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance: A Head-to-Head Comparison

While direct comparative studies quantifying this compound with both LC-MS and sequencing methods in the same sample matrix are limited, we can infer their performance based on studies analyzing similar modified nucleosides. LC-MS is widely regarded as the gold standard for its accuracy and reproducibility in quantification. Sequencing methods, while powerful for high-throughput screening and localization, present challenges in achieving precise quantification.

FeatureLC-MS/MSSequencing (e.g., PhOxi-Seq)
Principle Separation by liquid chromatography and detection by mass-to-charge ratio, providing direct quantification.Chemical modification of m2,2G leading to a specific signature (e.g., mutation) upon reverse transcription and sequencing. Quantification is indirect.
Quantification Absolute quantification achievable with stable isotope-labeled internal standards.Relative quantification based on the frequency of the modification signature. Stoichiometry can be challenging to determine accurately.
Sensitivity High sensitivity, with limits of detection (LOD) often in the femtomole range for similar modified nucleosides[1].Sensitivity is dependent on sequencing depth and the efficiency of the chemical treatment and reverse transcription.
Accuracy & Precision High accuracy and precision, often with a relative standard deviation (RSD) of <15%[2].Accuracy can be affected by biases in reverse transcription, PCR amplification, and sequencing errors[3][4].
Throughput Moderate throughput, sample-by-sample analysis.High throughput, capable of transcriptome-wide analysis.
Sequence Context No, the analysis is performed on digested nucleosides.Yes, provides the location of the modification within the RNA sequence.
De Novo Detection Yes, can identify unknown modifications based on mass.Typically requires prior knowledge or a specific chemical reaction for the target modification.

Experimental Protocols: A Detailed Look into the Methodologies

The following protocols provide a generalized overview of the key steps involved in the detection of this compound using LC-MS/MS and a representative sequencing method, PhOxi-Seq.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from methodologies used for the quantification of similar N2-alkylated guanosine (B1672433) derivatives[5].

  • RNA Isolation and Digestion:

    • Isolate total RNA from the biological sample of interest.

    • Digest the RNA to single nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

  • Sample Preparation:

    • Add a known amount of a stable isotope-labeled internal standard of this compound to the digested sample for absolute quantification.

    • Remove proteins and other interfering substances, for example, by solid-phase extraction.

  • LC Separation:

    • Inject the prepared sample into a high-performance liquid chromatography (HPLC) system.

    • Separate the nucleosides on a C18 reversed-phase column using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • MS/MS Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Monitor the specific mass transition for this compound and its internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Data Analysis:

    • Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard.

Photo-oxidative Sequencing (PhOxi-Seq) Protocol

This protocol is based on the principles of PhOxi-Seq for the detection of N2-methylated guanosines.

  • RNA Fragmentation and Denaturation:

    • Fragment the total RNA to a suitable size for sequencing library preparation.

    • Denature the RNA fragments to ensure accessibility of the modified bases.

  • Photo-oxidative Treatment:

    • Treat the RNA with a photocatalyst (e.g., riboflavin) and an oxidant in the presence of visible light.

    • This selectively oxidizes this compound to a mutagenic derivative.

  • RNA Cleanup:

    • Purify the chemically treated RNA to remove reagents from the previous step.

  • Reverse Transcription:

    • Perform reverse transcription to synthesize complementary DNA (cDNA). The oxidized this compound will cause misincorporation of nucleotides during this step, creating a specific mutation signature.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the cDNA.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference transcriptome.

    • Identify the positions of this compound by searching for the specific mutation signature at guanine (B1146940) residues.

    • The frequency of the mutation at a specific site can be used to estimate the relative abundance of the modification.

Visualizing the Workflows and Biological Context

To better understand the experimental processes and the biological relevance of this compound, the following diagrams have been generated.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis rna Total RNA digest Enzymatic Digestion rna->digest spike Add Internal Standard digest->spike cleanup Sample Cleanup spike->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

LC-MS/MS Experimental Workflow

Sequencing_Workflow cluster_prep RNA Preparation cluster_seq Sequencing & Analysis rna Total RNA frag Fragmentation rna->frag photo Photo-oxidation frag->photo cleanup RNA Cleanup photo->cleanup rt Reverse Transcription cleanup->rt lib Library Preparation rt->lib seq Sequencing lib->seq analysis Data Analysis seq->analysis

Sequencing (PhOxi-Seq) Experimental Workflow

Biological_Pathway cluster_synthesis Biosynthesis of m2,2G cluster_function Biological Function sam S-adenosylmethionine (SAM) mt1 tRNA Methyltransferase 1 (TRMT1) sam->mt1 mt2 TRMT1 sam->mt2 gtp Guanosine in pre-tRNA gtp->mt1 Methylation m2g N2-methylguanosine (m2G) mt1->m2g m2g->mt2 Methylation m22g This compound (m2,2G) mt2->m22g trna Mature tRNA m22g->trna Incorporation & tRNA folding ribosome Ribosome trna->ribosome translation Protein Synthesis (Translation) ribosome->translation

Biosynthesis and Function of this compound

Conclusion: Choosing the Right Tool for the Job

The choice between LC-MS and sequencing for the detection of this compound depends largely on the research question.

  • For accurate and absolute quantification of the total amount of this compound in a sample, LC-MS/MS is the superior method . Its high accuracy, precision, and the ability to use internal standards make it the gold standard for quantitative studies.

  • For transcriptome-wide mapping and identification of the location of this compound within specific RNA molecules, sequencing-based methods are indispensable . While quantification can be less precise, these methods provide crucial sequence context that is unattainable with LC-MS.

A cross-validation approach, where sequencing is used for initial screening and localization, followed by LC-MS for the validation and accurate quantification of key findings, represents a powerful strategy for a comprehensive understanding of the role of this compound in biological systems. This integrated approach leverages the strengths of both technologies, providing both qualitative and quantitative insights into the epitranscriptome.

References

evaluating the performance of different enzymes for N2,2'-O-Dimethylguanosine demethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of various enzymes in the demethylation of N2,2'-O-Dimethylguanosine (m2,2G), a modified nucleoside found in transfer RNA (tRNA). The presence of m2,2G can impede reverse transcription, posing a significant challenge for tRNA sequencing and analysis. Enzymatic demethylation of m2,2G to N2-methylguanosine (m2G) can overcome this obstacle. This document offers a comparative analysis of engineered enzymes, primarily variants of the E. coli AlkB protein, for this specific biochemical reaction, supported by available experimental data.

Performance Comparison of AlkB Mutant Enzymes

The demethylation of m2,2G has been primarily achieved through protein engineering of the E. coli AlkB enzyme, a DNA/RNA repair dioxygenase. The wild-type AlkB and some of its initial mutants have shown limited to no activity towards m2,2G. However, targeted mutagenesis has led to the development of a highly efficient mutant, AlkB D135S/L118V .

The following table summarizes the qualitative performance of various AlkB mutants in the demethylation of an RNA oligonucleotide containing m2,2G, as determined by High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) analysis. The data is based on the complete disappearance of the m2,2G peak and the corresponding appearance of the m2G peak in the reaction products[1].

Enzyme VariantDemethylation Performance on m2,2GNotes
AlkB D135S/L118V Excellent Complete conversion of m2,2G to m2G was observed[1].
Wild-type AlkBPoorShowed limited demethylation activity[1].
AlkB D135SPoorShowed limited demethylation activity[1].
AlkB D135S/R210KPoorShowed limited demethylation activity[1].
AlkB D135S/M61SNo ActivityNo detectable demethylation of m2,2G[1].

Note: As of the latest available data, specific kinetic parameters (Km, kcat, kcat/Km) for the demethylation of m2,2G by these AlkB variants have not been published. The comparison is based on qualitative assessments of reaction completion.

Experimental Methodologies

This section details the key experimental protocols for evaluating enzyme performance in m2,2G demethylation, including the preparation of the necessary RNA substrate and the demethylation assay itself.

Preparation of m2,2G-Containing RNA Oligonucleotide Substrate

A crucial component for the demethylation assay is the synthesis of an RNA oligonucleotide containing the m2,2G modification. This is typically achieved through solid-phase RNA synthesis using a custom-synthesized m2,2G phosphoramidite (B1245037).

1. Synthesis of this compound (m2,2G) Phosphoramidite:

The synthesis of the m2,2G phosphoramidite is a multi-step chemical process. An improved method involves the protection of the O6 of guanosine (B1672433), followed by the conversion of the 2-amino group to a 2-dimethylamino group through a series of reactions including conversion to a 2-fluoro intermediate and subsequent substitution with dimethylamine[1][2]. The final phosphoramidite is then prepared for use in automated RNA synthesis[1].

2. Solid-Phase RNA Synthesis:

The synthesized m2,2G phosphoramidite is incorporated into a desired RNA sequence using a standard automated RNA synthesizer. The efficiency of incorporation is comparable to that of standard, unmodified guanosine phosphoramidites[1]. Following synthesis, the RNA oligonucleotide is deprotected and purified, typically by High-Performance Liquid Chromatography (HPLC)[3]. The integrity and mass of the final m2,2G-containing RNA oligonucleotide (ON-m2,2G) should be confirmed by MALDI-TOF mass spectrometry[1].

In Vitro Demethylation Assay

This assay is designed to assess the ability of a purified enzyme to demethylate the m2,2G-containing RNA substrate.

1. Reaction Mixture:

A typical demethylation reaction mixture (50 µL) includes[4]:

  • Buffer: 25 mM MES buffer (pH 6.0)

  • Enzyme: Purified AlkB variant (e.g., 3.375 pmol of D135S/L118V)

  • Substrate: m2,2G-containing RNA oligonucleotide (e.g., 4 pmol of ON-m2,2G)

  • Cofactors:

    • 50 µM (NH4)2Fe(SO4)2·6H2O (freshly prepared)

    • 300 µM α-ketoglutarate (freshly prepared)

    • 2 mM L-ascorbic acid (freshly prepared)

  • Other components:

    • 2 mM MgCl2

    • 50 µg/ml BSA

    • 270 mM KCl

    • 1 U/µl SUPERase•In™ RNase Inhibitor

2. Reaction Conditions:

  • The reaction is typically incubated at 25°C for a defined period (e.g., 8 minutes)[4].

  • To stop the reaction, EDTA is added to a final concentration of 4 mM to chelate the Fe2+ ions, followed by heat inactivation at 65°C for 10 minutes[4].

3. Analysis of Demethylation Products:

The extent of demethylation can be analyzed using the following methods:

  • HPLC Analysis: A portion of the reaction mixture is treated with nuclease P1 and alkaline phosphatase to digest the RNA into individual nucleosides. The resulting nucleoside mixture is then analyzed by HPLC to quantify the amounts of m2,2G and m2G[1].

  • MALDI-TOF Mass Spectrometry: The remaining reaction mixture can be directly analyzed by MALDI-TOF MS to observe the mass shift corresponding to the loss of a methyl group from the RNA oligonucleotide[1].

Visualizing the Experimental Workflow and Related Pathways

Experimental Workflow for Evaluating m2,2G Demethylase Activity

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_enzyme_assay Enzyme Assay cluster_analysis Product Analysis m22g_synthesis Synthesis of m2,2G Phosphoramidite rna_synthesis Solid-Phase RNA Synthesis of m2,2G-containing Oligonucleotide m22g_synthesis->rna_synthesis purification HPLC Purification and Mass Spec Verification rna_synthesis->purification reaction_setup Setup Demethylation Reaction: Enzyme, Substrate, Cofactors purification->reaction_setup incubation Incubation at 25°C reaction_setup->incubation quenching Reaction Quenching (EDTA, Heat) incubation->quenching hplc HPLC Analysis of Digested Nucleosides quenching->hplc maldi MALDI-TOF MS of RNA Oligonucleotide quenching->maldi

Caption: Workflow for m2,2G demethylase evaluation.

AlkB-mediated Demethylation Pathway

demethylation_pathway m22G This compound (m2,2G) in RNA m2G N2-methylguanosine (m2G) in RNA m22G->m2G Oxidative Demethylation AlkB AlkB D135S/L118V AlkB->m22G Cofactors Fe(II), α-KG, O2 Cofactors->AlkB

Caption: AlkB D135S/L118V demethylation pathway.

References

Confirming the Identity of N2,2'-O-Dimethylguanosine: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of modified nucleosides is paramount for understanding their roles in biological processes and for the development of novel therapeutics. N2,2'-O-Dimethylguanosine, a modified RNA nucleoside, requires precise analytical techniques for its characterization. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative methods for the confirmation of this compound, supported by experimental data and detailed protocols.

Performance Comparison: High-Resolution Mass Spectrometry vs. Alternative Methods

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), stands as the gold standard for the identification and quantification of modified nucleosides like this compound.[1] Its high sensitivity, specificity, and accuracy allow for confident characterization even in complex biological matrices.[1][2] Alternative methods, such as enzymatic and immunoassays, offer different advantages but often lack the specificity and quantitative precision of mass spectrometry.[3][4]

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS)Enzymatic AssaysImmunoassays (e.g., ELISA)
Specificity Very High (distinguishes isomers)Moderate to High (enzyme-dependent)High (antibody-dependent)
Sensitivity High (femtomole to attomole range)[4]Variable (depends on assay design)High (picomolar to femtomolar range)
Mass Accuracy < 5 ppm[5]Not ApplicableNot Applicable
Limit of Detection (LOD) ~5 fmol on-column (for 8-oxodG)[6]Assay dependentPicogram to nanogram range
Limit of Quantification (LOQ) ~25 fmol on-column (for 8-oxodG)[6]Assay dependentNanogram range
Linear Range 5–200 ng/mL (for N2-Et-dG)[7]Narrower dynamic rangeTypically 2-3 orders of magnitude
Quantitative Accuracy High (requires internal standards)[2]ModerateModerate to High
Throughput ModerateHighHigh

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS) Protocol for this compound Identification

This protocol outlines the key steps for the analysis of this compound in RNA samples.

1. RNA Digestion:

  • Start with up to 2.5 µg of purified RNA.

  • Add 2 µL of nuclease P1 solution (0.5 U/µL), 0.5 µL of bacterial alkaline phosphatase (BAP), and 2.5 µL of 200 mM HEPES (pH 7.0).

  • Adjust the total volume to 25 µL with ultrapure water.

  • Incubate the mixture at 37°C for 3 hours to digest the RNA into individual nucleosides. For 2'-O-methylated nucleosides like this compound, a longer digestion of up to 24 hours may be necessary to ensure complete hydrolysis.[8]

2. Liquid Chromatography Separation:

  • Column: Use a reverse-phase column suitable for nucleoside analysis (e.g., C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Employ a suitable gradient to separate the nucleosides. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.

  • Flow Rate: A flow rate of around 300 nL/min is often used for sensitive analyses.

3. High-Resolution Mass Spectrometry Analysis:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap is essential.

  • Full Scan (MS1): Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-500) with high resolution (e.g., >70,000) to determine the accurate mass of the protonated molecule ([M+H]+) of this compound.

  • Tandem Mass Spectrometry (MS/MS): Perform data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) to fragment the precursor ion of this compound. This will generate a characteristic fragmentation pattern that can be used for definitive identification. The primary fragment observed for nucleosides is typically the neutral loss of the ribose sugar.[9]

4. Data Analysis:

  • Extract the ion chromatogram for the exact m/z of the protonated this compound.

  • Analyze the MS/MS spectrum to confirm the characteristic fragmentation pattern, including the neutral loss of the 2'-O-methylated ribose (146 Da).[10]

  • Compare the retention time and mass spectral data with a known standard of this compound for unambiguous identification.

Alternative Method: Enzymatic Assay (Conceptual)

Enzymatic assays for modified nucleosides are typically based on the specific recognition and conversion of the target molecule by an enzyme.

1. Principle: An enzyme specific for this compound (or a class of dimethylated guanosines) would be used. The enzymatic reaction would produce a detectable signal, such as a change in absorbance or fluorescence.

2. General Steps:

  • Incubate the sample containing the nucleoside mixture with the specific enzyme and any necessary co-factors.

  • After a set incubation period, measure the signal generated by the product of the enzymatic reaction using a spectrophotometer or fluorometer.

  • Quantify the amount of this compound by comparing the signal to a standard curve generated with known concentrations of the nucleoside.

Limitations: The primary limitation of this method is the availability of a highly specific enzyme for this compound. Cross-reactivity with other modified nucleosides can lead to inaccurate results.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation rna_sample RNA Sample digestion Enzymatic Digestion (Nuclease P1, BAP) rna_sample->digestion nucleosides Nucleoside Mixture digestion->nucleosides lc Liquid Chromatography (Separation) nucleosides->lc ms High-Resolution MS (Accurate Mass) lc->ms msms Tandem MS (MS/MS) (Fragmentation) ms->msms identification Identification (Retention Time, m/z) msms->identification confirmation Confirmation (Fragmentation Pattern) identification->confirmation quantification Quantification (Peak Area) identification->quantification

Caption: Experimental workflow for identifying this compound using LC-HRMS.

comparison_logic cluster_methods Analytical Methods cluster_criteria Evaluation Criteria hrms High-Resolution Mass Spectrometry specificity Specificity hrms->specificity Very High sensitivity Sensitivity hrms->sensitivity High quantification Quantitative Accuracy hrms->quantification High throughput Throughput hrms->throughput Moderate enzymatic Enzymatic Assays enzymatic->specificity Variable enzymatic->sensitivity Variable enzymatic->quantification Moderate enzymatic->throughput High immuno Immunoassays immuno->specificity High immuno->sensitivity High immuno->quantification Moderate immuno->throughput High

Caption: Comparative analysis of methods for modified nucleoside identification.

References

A Comparative Guide to N2,2'-O-Dimethylguanosine Methyltransferases (Trm1) Across the Domains of Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N2,2'-O-Dimethylguanosine methyltransferases (Trm1), a crucial family of enzymes responsible for the post-transcriptional modification of transfer RNA (tRNA). By catalyzing the methylation of guanosine (B1672433) at position 26 (G26), these enzymes play a vital role in tRNA structure, stability, and function, ultimately impacting the fidelity and efficiency of protein synthesis. Understanding the similarities and differences in the biochemical properties and mechanisms of Trm1 enzymes from different organisms is essential for fundamental research and for the development of novel therapeutic agents targeting microbial pathogens.

Executive Summary

This guide presents a comparative study of Trm1 enzymes from three representative organisms, each from a different domain of life: the hyperthermophilic archaeon Pyrococcus furiosus, the hyperthermophilic bacterium Aquifex aeolicus, and the eukaryote Saccharomyces cerevisiae. We provide a detailed comparison of their known biochemical and kinetic parameters, substrate specificities, and optimal reaction conditions. Furthermore, this guide outlines detailed experimental protocols for the characterization of these enzymes and includes visualizations of the enzymatic reaction and a typical experimental workflow.

Comparative Analysis of Trm1 Enzyme Properties

The Trm1 family of enzymes, while catalyzing the same fundamental reaction, exhibits significant diversity in its properties across different domains of life. These differences reflect the unique cellular environments and evolutionary pressures faced by each organism.

Quantitative Data Summary

The following table summarizes the available quantitative data for Trm1 enzymes from P. furiosus, A. aeolicus, and S. cerevisiae. It is important to note that a complete set of directly comparable kinetic data is not available in the current literature for all three enzymes. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were obtained.

ParameterPyrococcus furiosus Trm1 (Archaeal)Aquifex aeolicus Trm1 (Bacterial)Saccharomyces cerevisiae Trm1 (Eukaryotic)
Optimal Temperature (°C) ~95-100[1][2]Not explicitly determined, but the organism's optimal growth is 85-95°C.~30-37[3][4]
Optimal pH ~7.0[1]Not explicitly determined.~7.0-8.0[5]
Substrate Specificity G26 of tRNA[6][7]G26 and G27 of tRNA[6][7]G26 of nuclear and mitochondrial tRNA[8][9]
Km (S-adenosyl-L-methionine) Not Determined170 nMNot Determined
Vmax Not Determined90 nmol/h/mgNot Determined
Cellular Localization CytoplasmCytoplasmNucleus and Mitochondria[8][9]

Note: The optimal temperature and pH for the purified enzymes may vary from the optimal growth conditions of the organism. The provided values for P. furiosus and S. cerevisiae are based on their optimal growth temperatures, which are often indicative of the general operational range of their enzymes.

Key Distinctions Across Domains
  • Substrate Specificity: A key difference lies in the substrate specificity of the bacterial Trm1 from A. aeolicus, which exhibits a unique dual specificity, methylating both guanosine 26 and 27 in tRNA. In contrast, the archaeal and eukaryotic Trm1 enzymes are highly specific for G26.[6][7] This broader specificity in the bacterial enzyme may suggest a distinct evolutionary path or a different structural basis for tRNA recognition.

  • Thermal Stability: As expected from their hyperthermophilic origins, the Trm1 enzymes from P. furiosus and A. aeolicus are highly thermostable, functioning at temperatures that would denature most eukaryotic proteins.[1] This property is of significant interest for biotechnological applications.

  • Cellular Localization: In the eukaryote S. cerevisiae, Trm1 is found in both the nucleus and mitochondria, reflecting the need to modify tRNAs transcribed in both compartments.[8][9] In archaea and bacteria, which lack such compartmentalization, Trm1 is located in the cytoplasm.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Trm1 methyltransferases.

In Vitro tRNA Methyltransferase Assay

This assay is used to determine the activity and kinetic parameters of Trm1 enzymes.

Materials:

  • Purified recombinant Trm1 enzyme

  • In vitro transcribed tRNA substrate

  • S-adenosyl-L-methionine (SAM)

  • S-adenosyl-L-[methyl-³H]methionine (Radiolabeled SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Scintillation cocktail and counter

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of tRNA substrate, and varying concentrations of SAM (for determining Km for SAM) or a fixed, saturating concentration of SAM and varying concentrations of tRNA (for determining Km for tRNA).

  • Initiation: Initiate the reaction by adding the purified Trm1 enzyme to the reaction mixture. For radiolabeling experiments, include a specific amount of S-adenosyl-L-[methyl-³H]methionine.

  • Incubation: Incubate the reaction at the optimal temperature for the specific Trm1 enzyme for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.

  • RNA Precipitation: Precipitate the tRNA by adding sodium acetate (B1210297) and ethanol. Pellet the tRNA by centrifugation.

  • Quantification: Resuspend the tRNA pellet and measure the incorporation of the radiolabeled methyl group using a scintillation counter.

  • Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

Analysis of tRNA Methylation Status by Primer Extension

This method can be used to identify the specific site of methylation on the tRNA molecule.

Materials:

  • Total RNA or purified tRNA from the organism of interest

  • A DNA primer complementary to a region downstream of the putative methylation site

  • Reverse transcriptase

  • Deoxynucleotide triphosphates (dNTPs)

  • Dideoxynucleotide triphosphates (ddNTPs) for sequencing ladder

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Autoradiography or fluorescence imaging system

Protocol:

  • Primer Annealing: Anneal the radiolabeled or fluorescently labeled DNA primer to the tRNA template.

  • Reverse Transcription: Perform a reverse transcription reaction using the annealed primer-tRNA complex. The presence of a bulky modification like N2,N2-dimethylguanosine can cause the reverse transcriptase to pause or stop, resulting in a truncated cDNA product.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated using the same primer and a corresponding DNA template.

  • Analysis: The position of the truncated cDNA product on the gel, relative to the sequencing ladder, will indicate the site of modification.

Visualizations

The following diagrams illustrate the enzymatic reaction catalyzed by Trm1 and a general workflow for the comparative study of these enzymes.

Trm1 Enzymatic Reaction

Trm1_Reaction cluster_reactants Reactants cluster_products Products G26-tRNA tRNA with Guanosine at position 26 Trm1 Trm1 Enzyme G26-tRNA->Trm1 binds SAM S-adenosyl-L-methionine (SAM) SAM->Trm1 binds SAM->Trm1 binds m2G-tRNA N2-methylguanosine-tRNA (m2G-tRNA) m2G-tRNA->Trm1 re-binds SAH S-adenosyl-L-homocysteine (SAH) m2,2G-tRNA N2,N2-dimethylguanosine-tRNA (m2,2G-tRNA) Trm1->m2G-tRNA 1st Methylation Trm1->SAH releases Trm1->SAH releases Trm1->m2,2G-tRNA 2nd Methylation

Caption: The two-step methylation of guanosine at position 26 of tRNA by the Trm1 enzyme.

Experimental Workflow for Comparative Analysis

Trm1_Workflow cluster_prep Enzyme and Substrate Preparation cluster_analysis Biochemical and Kinetic Analysis cluster_comparison Comparative Analysis Gene_Cloning Clone Trm1 genes from different organisms Protein_Expression Express and purify recombinant Trm1 proteins Gene_Cloning->Protein_Expression Activity_Assay Perform in vitro methyltransferase assays Protein_Expression->Activity_Assay tRNA_Synthesis In vitro transcribe tRNA substrate tRNA_Synthesis->Activity_Assay Kinetic_Analysis Determine Km, kcat, optimal T and pH Activity_Assay->Kinetic_Analysis Modification_Analysis Analyze tRNA modification status (e.g., primer extension, mass spec) Activity_Assay->Modification_Analysis Data_Comparison Compare kinetic parameters and substrate specificity Kinetic_Analysis->Data_Comparison Modification_Analysis->Data_Comparison Structural_Modeling (Optional) Predict protein structures and model tRNA interaction Data_Comparison->Structural_Modeling Conclusion Draw conclusions on evolutionary and functional differences Data_Comparison->Conclusion Structural_Modeling->Conclusion

References

Validating the Functional Role of N2,2'-O-Dimethylguanosine: A Comparison of Knockout Studies and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional significance of post-transcriptional RNA modifications is paramount. This guide provides a comprehensive comparison of experimental strategies to validate the function of N2,2'-O-Dimethylguanosine (m2,2G), a critical modification found in transfer RNA (tRNA). The primary focus is on knockout (KO) studies of the responsible methyltransferase, TRMT1, with a comparative analysis of FTSJ1, an enzyme that catalyzes a related 2'-O-methylation on tRNA. This guide details experimental data, protocols, and visual workflows to aid in the design and interpretation of studies aimed at elucidating the roles of this important RNA modification.

Introduction to this compound and its Modifying Enzymes

This compound (m2,2G) is a post-transcriptional modification found predominantly at position 26 in the L-shaped structure of many eukaryotic tRNAs. This modification is catalyzed by the enzyme TRMT1 (tRNA methyltransferase 1) , which sequentially adds two methyl groups to the guanine (B1146940) base. The presence of m2,2G is crucial for maintaining the structural integrity and stability of tRNA, which in turn impacts the efficiency and fidelity of protein synthesis.

For comparative purposes, this guide also examines FTSJ1 , a human tRNA 2'-O-methyltransferase. While not directly responsible for the N2,2'-dimethylation of the guanine base, FTSJ1 catalyzes the 2'-O-methylation of the ribose sugar at positions 32 and 34 in the anticodon loop of specific tRNAs. Knockout studies of FTSJ1 provide valuable insights into the broader consequences of tRNA hypomethylation on translation and cellular function.

Comparison of TRMT1 and FTSJ1 Knockout Phenotypes

Knockout models are powerful tools to investigate the loss-of-function phenotypes associated with the absence of a specific gene and its protein product. Below is a summary of the key findings from knockout studies of TRMT1 and FTSJ1 in both mouse and cell line models.

FeatureTRMT1 KnockoutFTSJ1 Knockout
Primary Molecular Defect Loss of N2,2-dimethylguanosine (m2,2G) at G26 of cytosolic and mitochondrial tRNAs.Loss of 2'-O-methylation at C32 and G34 of specific tRNAs (e.g., tRNA-Phe).
Effect on tRNA Decreased stability of specific tRNAs, particularly mitochondrial tRNA-Ile. Altered tRNA folding.Reduced steady-state levels of specific tRNAs (e.g., tRNA-Phe) in the brain.
Impact on Translation Global reduction in protein synthesis. Altered translation of mitochondrially-encoded proteins.Perturbed codon-specific translation efficiency, particularly for phenylalanine codons.
Cellular Phenotype Increased reactive oxygen species (ROS) levels, impaired redox homeostasis, increased sensitivity to oxidative stress.Not explicitly reported to the same extent as TRMT1 KO.
Organismal Phenotype (Mouse) Intellectual disability, neurodevelopmental delays, facial dysmorphism, altered motor coordination, and aberrant behavior.Intellectual disability, impaired learning and memory, anxiety-like behavior, reduced body weight and bone mass.

Experimental Workflow and Protocols

This section provides an overview of the experimental workflow for generating and validating knockout models to study tRNA modifications, followed by detailed protocols for key assays.

Experimental Workflow for Knockout Model Generation and Validation

experimental_workflow cluster_generation Knockout Model Generation cluster_validation Knockout Validation cluster_functional Functional Analysis gRNA_design gRNA Design & Cloning transfection Transfection into Cells gRNA_design->transfection selection Single Cell Cloning & Expansion transfection->selection genomic_dna Genomic DNA Analysis (Sequencing) selection->genomic_dna western_blot Western Blot (Protein Absence) selection->western_blot modification_analysis tRNA Modification Analysis (Mass Spec/Primer Extension) selection->modification_analysis qRT_PCR tRNA Quantification (qRT-PCR) modification_analysis->qRT_PCR polysome Translation Analysis (Polysome Profiling) modification_analysis->polysome phenotype Phenotypic Assays qRT_PCR->phenotype reporter Codon-Specific Translation (Luciferase Assay) polysome->reporter

Caption: Experimental workflow for generating and validating knockout models.

Detailed Experimental Protocols

The CRISPR-Cas9 system is a widely used method for generating gene knockouts.[1][2][3]

Protocol:

  • Guide RNA (gRNA) Design: Design two gRNAs targeting an early exon of the TRMT1 or FTSJ1 gene to create a genomic deletion. Use online tools to minimize off-target effects.

  • Cloning: Clone the designed gRNA sequences into a suitable Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 expression plasmids into the desired cell line (e.g., HEK293T, HeLa) using a suitable transfection reagent.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or limiting dilution to isolate individual clones.

  • Expansion and Screening: Expand the single-cell clones and screen for the desired knockout by genomic DNA PCR and Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels) or the expected genomic deletion.

Genomic DNA Analysis:

  • PCR and Gel Electrophoresis: Amplify the targeted genomic region from isolated genomic DNA of potential knockout clones. A successful deletion will result in a smaller PCR product compared to the wild-type control.

  • Sanger Sequencing: Sequence the PCR products to confirm the presence of frameshift mutations or the precise deletion boundaries.

Western Blot Analysis:

  • Protein Extraction: Lyse wild-type and knockout cells to extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for TRMT1 or FTSJ1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the expected molecular weight in the knockout lanes confirms the loss of protein expression.

Recommended Antibodies:

  • TRMT1: Rabbit polyclonal anti-TRMT1 antibody.

  • FTSJ1: Rabbit polyclonal anti-FTSJ1 antibody.

tRNA Quantification by qRT-PCR:

This protocol allows for the quantification of specific tRNA levels.

  • RNA Extraction: Isolate total RNA from wild-type and knockout cells.

  • cDNA Synthesis: Perform reverse transcription using a stem-loop primer specific to the 3' end of the target tRNA (e.g., tRNA-Ile, tRNA-Phe).

  • qPCR: Perform quantitative PCR using a forward primer specific to the tRNA sequence and a universal reverse primer that binds to the stem-loop adapter. Use a housekeeping gene (e.g., 5S rRNA) for normalization.

Polysome Profiling:

This technique separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translatome.[4][5]

  • Cell Treatment: Treat cells with cycloheximide (B1669411) to stall translating ribosomes.

  • Lysis: Lyse cells in a buffer containing cycloheximide and RNase inhibitors.

  • Sucrose (B13894) Gradient Ultracentrifugation: Layer the cell lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at high speed.

  • Fractionation: Fractionate the gradient while monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

  • RNA Extraction and Analysis: Extract RNA from the collected fractions and analyze the distribution of specific mRNAs by qRT-PCR or RNA-sequencing. A shift of an mRNA from the polysome fractions to the monosome or sub-ribosomal fractions in knockout cells indicates reduced translation efficiency.

Luciferase Reporter Assay for Codon-Specific Translation:

This assay measures the translation efficiency of a reporter gene containing specific codons.[6][7][8]

  • Construct Design: Create luciferase reporter constructs with sequences enriched in codons that are decoded by the tRNA of interest (e.g., phenylalanine codons for FTSJ1 studies). A control reporter with a different codon usage should also be used.

  • Transfection: Co-transfect the reporter constructs into wild-type and knockout cells. A co-transfected Renilla luciferase plasmid can be used for normalization.

  • Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. A decrease in the firefly/Renilla luciferase ratio for the specific codon-enriched reporter in knockout cells indicates a defect in codon-specific translation.

Alternative Methods for Functional Validation

While knockout studies are invaluable, other methods can provide complementary information on the function of this compound.

MethodPrincipleAdvantagesDisadvantages
RNA Interference (RNAi) Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to induce the degradation of the target mRNA (e.g., TRMT1).Transient and inducible knockdown is possible. Relatively quick and less labor-intensive than generating stable knockout lines.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.
Enzymatic Assays In vitro methylation assays using purified recombinant TRMT1, a radiolabeled methyl donor (S-adenosylmethionine), and a tRNA substrate.Directly assesses the catalytic activity of the enzyme. Allows for kinetic studies.Does not capture the cellular context and the interplay with other factors.
Mass Spectrometry Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to identify and quantify RNA modifications in total tRNA or specific tRNA species isolated from cells.Highly sensitive and specific for identifying and quantifying a wide range of modifications. Can map the exact location of the modification.Requires specialized equipment and expertise. Can be challenging to analyze low-abundance tRNAs.
Structural Studies (X-ray Crystallography, NMR) Determine the three-dimensional structure of tRNA with and without the m2,2G modification.Provides atomic-level insights into how the modification influences tRNA structure and interactions.Technically challenging and time-consuming. Provides a static picture of the molecule.

Signaling Pathways and Logical Relationships

The absence of m2,2G due to TRMT1 knockout can trigger a cascade of cellular events.

signaling_pathway cluster_cause Initial Defect cluster_molecular Molecular Consequences cluster_cellular Cellular Phenotypes cluster_organismal Organismal Phenotypes TRMT1_KO TRMT1 Knockout m22G_loss Loss of m2,2G TRMT1_KO->m22G_loss tRNA_instability tRNA Instability m22G_loss->tRNA_instability translation_defect Translation Defects tRNA_instability->translation_defect ROS_increase Increased ROS translation_defect->ROS_increase ox_stress Oxidative Stress ROS_increase->ox_stress impaired_homeostasis Impaired Redox Homeostasis ox_stress->impaired_homeostasis neuro_defect Neurodevelopmental Defects impaired_homeostasis->neuro_defect

Caption: Signaling cascade following TRMT1 knockout.

The choice between knockout studies and alternative methods depends on the specific research question.

logical_relationship question Research Question loss_of_function Loss-of-function phenotype? question->loss_of_function catalytic_activity Direct enzymatic activity? question->catalytic_activity modification_status Modification status in vivo? question->modification_status structural_impact Structural impact? question->structural_impact knockout Knockout/RNAi loss_of_function->knockout enzymatic_assay Enzymatic Assay catalytic_activity->enzymatic_assay mass_spec Mass Spectrometry modification_status->mass_spec xray_nmr X-ray/NMR structural_impact->xray_nmr

Caption: Decision tree for choosing a validation method.

Conclusion

The functional validation of this compound through knockout studies of TRMT1 has unequivocally demonstrated its critical role in tRNA stability, translational fidelity, and cellular homeostasis. The resulting neurological phenotypes in mouse models underscore the importance of this single RNA modification in complex biological processes. By comparing these findings with data from FTSJ1 knockout models and considering alternative validation methods, researchers can adopt a multi-faceted approach to comprehensively understand the intricate world of epitranscriptomics. This guide serves as a foundational resource to design robust experiments and accelerate discoveries in this exciting and rapidly evolving field.

References

Assessing the Differential Expression of N2,2'-O-Dimethylguanosine in Healthy vs. Diseased Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA), essential for maintaining tRNA structure and function. Emerging evidence suggests that alterations in the levels of modified nucleosides, including m2,2G, are associated with various pathological conditions, particularly cancer. This guide provides a comparative overview of the differential expression of m2,2G in healthy versus diseased states, primarily focusing on data from urinary excretion studies as a proxy for tissue metabolism, due to the limited availability of direct quantitative data from tissue samples.

Data Presentation: Quantitative Comparison of this compound Levels

While direct quantitative measurements of m2,2G in diseased versus healthy tissues are not extensively reported in publicly available literature, numerous studies have quantified its excretion in urine, which reflects the whole-body turnover of RNA. These studies consistently indicate an elevated urinary excretion of m2,2G in cancer patients compared to healthy individuals. The following table summarizes key findings from studies on urinary m2,2G levels in breast cancer patients.

Disease StateSample TypeAnalytical MethodKey FindingsReference
Breast Carcinoma (Metastatic) UrineHigh-Performance Liquid Chromatography (HPLC)35.1% of patients (46 out of 131) with metastatic disease showed elevated m2,2G levels.[1]
Breast Carcinoma (Preoperative) UrineHigh-Performance Liquid Chromatography (HPLC)21.4% of patients (3 out of 14) showed elevated m2,2G levels.[1]
Breast Carcinoma (Postoperative N+) UrineHigh-Performance Liquid Chromatography (HPLC)21.4% of patients (6 out of 28) showed elevated m2,2G levels.[1]
Healthy Controls UrineHigh-Performance Liquid Chromatography (HPLC)Assumed as baseline for comparison.[1]

Note: "Elevated" is defined as levels above the established reference range for healthy individuals in the respective studies.

These findings suggest a significant increase in RNA turnover and modification in cancer, leading to higher levels of excreted modified nucleosides like m2,2G. This makes urinary m2,2G a potential non-invasive biomarker for disease presence and progression. However, it is important to note that increasing levels of m2,2G have been observed with both response to treatment and disease progression, suggesting a complex relationship that requires further investigation[1].

Experimental Protocols

The quantification of m2,2G in biological samples, including tissues, is predominantly achieved through Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Below is a detailed, generalized methodology for the analysis of modified nucleosides from tissue samples.

Protocol: Quantification of this compound in Tissue Samples by LC-MS/MS

This protocol outlines the key steps for the extraction and quantification of m2,2G from frozen tissue samples.

1. Sample Preparation and Homogenization:

  • Excise and weigh approximately 50-100 mg of frozen healthy or diseased tissue.
  • Immediately place the tissue in a pre-chilled tube containing lysis buffer and ceramic beads.
  • Homogenize the tissue using a bead-beater homogenizer until a uniform lysate is achieved. Keep samples on ice throughout the process to prevent degradation.
  • Centrifuge the homogenate to pellet cellular debris.

2. RNA Extraction:

  • Isolate total RNA from the supernatant using a commercial RNA extraction kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.

3. Enzymatic Digestion of RNA to Nucleosides:

  • To a known amount of total RNA (e.g., 1-5 µg), add a mixture of nuclease P1 and bacterial alkaline phosphatase in a suitable buffer.
  • Incubate the reaction mixture at 37°C for 2-4 hours to ensure complete digestion of RNA into individual nucleosides[2][3].
  • For the analysis of 2'-O-methylated nucleosides like m2,2G, a prolonged digestion time (up to 24 hours) may be beneficial[2].

4. Sample Cleanup:

  • After digestion, remove the enzymes to prevent interference with the LC-MS/MS analysis. This can be achieved by ultrafiltration using a molecular weight cutoff filter (e.g., 10 kDa)[3].
  • The filtrate containing the nucleosides is collected for analysis.

5. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Inject the nucleoside mixture onto a reverse-phase C18 column.
  • Separate the nucleosides using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). The gradient is optimized to resolve the different nucleosides[4].
  • Mass Spectrometry Detection:
  • The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  • Monitor the specific parent-to-daughter ion transition for m2,2G in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.
  • The transition for m2,2G is typically m/z 312.2 → 180.1.

6. Quantification:

  • Generate a standard curve using a serial dilution of a pure m2,2G standard.
  • Quantify the amount of m2,2G in the samples by comparing their peak areas to the standard curve.
  • Normalize the results to the initial amount of RNA used for digestion.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction RNA Processing cluster_analysis Analysis cluster_result Result tissue Healthy or Diseased Tissue homogenate Tissue Homogenate tissue->homogenate Homogenization rna Total RNA homogenate->rna RNA Extraction nucleosides Nucleoside Mixture rna->nucleosides Enzymatic Digestion lcms LC-MS/MS Analysis nucleosides->lcms Injection & Separation data Quantitative Data lcms->data Detection & Quantification comparison Comparison of m2,2G Levels data->comparison

Caption: Workflow for quantifying this compound in tissues.

Signaling Pathway Context

Direct signaling pathways involving this compound have not been clearly elucidated. However, its synthesis is catalyzed by the tRNA methyltransferase TRM1. The dysregulation of tRNA modifications, in general, is increasingly implicated in cancer progression by affecting the translation of specific oncogenes and tumor suppressors. The diagram below illustrates the general role of tRNA methyltransferases and tRNA modifications in cancer-related signaling.

Signaling_Pathway cluster_upstream Upstream Regulation cluster_trm1 tRNA Modification cluster_downstream Downstream Effects cluster_phenotype Cancer Phenotype oncogenic_signals Oncogenic Signals (e.g., MYC, RAS) trm1_gene TRM1 Gene oncogenic_signals->trm1_gene Upregulation trm1_protein TRM1 Protein trm1_gene->trm1_protein Transcription & Translation m22g_tRNA m2,2G-modified tRNA trm1_protein->m22g_tRNA Catalyzes methylation tRNA pre-tRNA tRNA->m22g_tRNA translation Altered Translation of Specific mRNAs m22g_tRNA->translation proliferation Cell Proliferation translation->proliferation survival Cell Survival translation->survival metastasis Metastasis translation->metastasis cancer_progression Cancer Progression proliferation->cancer_progression survival->cancer_progression metastasis->cancer_progression

Caption: Role of tRNA modifications in cancer signaling.

References

comparing the stability of RNA with and without N2,2'-O-Dimethylguanosine modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the advancement of RNA-based therapeutics, a comprehensive understanding of how nucleotide modifications impact RNA stability is of paramount importance. The incorporation of modified nucleosides is a key strategy to enhance the stability and efficacy of RNA molecules. This guide provides an objective comparison of the stability of RNA with and without the N2,2'-O-Dimethylguanosine (m2,2'O-G) modification, supported by experimental data and detailed methodologies.

The m2,2'O-G modification involves the methylation at two distinct positions of the guanosine (B1672433) nucleoside: the N2 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. This dual modification combines the effects of two well-studied individual modifications, N2-methylguanosine (m2G) and 2'-O-methylguanosine (Gm), to confer unique structural and stability properties to the RNA molecule.

Impact on RNA Structure and Stability

The N2-methylation of guanosine influences its base-pairing properties. While a single methylation (m2G) does not significantly disrupt Watson-Crick base pairing with cytosine, the dimethylation at the N2 position (N2,N2-dimethylguanosine, m2,2G) sterically hinders the formation of a standard G-C pair.[1] However, this modification does not prevent non-canonical base pairing with uracil (B121893) or adenine.[1] Notably, the dimethylation alters the geometry of G:A mismatches, favoring a more stable imino-hydrogen-bonded conformation over the sheared conformation.[1][2][3] This can contribute to the stabilization of specific RNA secondary structures.

The 2'-O-methylation of the ribose is a widespread modification known to significantly enhance the thermal stability of RNA duplexes.[4] This stabilization arises from the 2'-O-methyl group favoring the C3'-endo sugar pucker conformation, which is the characteristic conformation of A-form RNA helices. By pre-organizing the RNA strand into a conformation amenable to duplex formation, the entropic penalty of hybridization is reduced, leading to a more stable duplex.[4]

The combined this compound modification is therefore expected to confer enhanced stability through both altered base-pairing interactions and increased helical stability.

Quantitative Data on RNA Stability

The following table summarizes the expected thermodynamic effects of incorporating this compound into an RNA duplex compared to an unmodified RNA duplex. The data is inferred from studies on the individual modifications.

Thermodynamic ParameterUnmodified RNA DuplexRNA Duplex with this compoundExpected Change
Melting Temperature (Tm) LowerHigherIncrease
Gibbs Free Energy (ΔG°37) Less NegativeMore NegativeDecrease (more favorable)
Enthalpy (ΔH°) NegativeMore NegativeDecrease
Entropy (ΔS°) NegativeLess NegativeIncrease (less unfavorable)

Note: The exact quantitative changes will depend on the specific sequence context, the number of modifications, and the experimental conditions.[4]

Experimental Protocols

Thermal Melting Analysis (UV Melting)

This method is used to determine the melting temperature (Tm) of an RNA duplex, which is a direct measure of its thermal stability.[4][5]

Methodology:

  • Sample Preparation:

    • Synthesize and purify the unmodified and this compound-modified RNA oligonucleotides.

    • Anneal equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to form the duplexes.[6]

    • Prepare a series of dilutions of the duplex solution to determine the concentration dependence of the melting temperature.[4]

  • UV Melting Measurement:

    • Use a UV-visible spectrophotometer equipped with a thermoprogrammer.[4][5]

    • Heat the RNA duplex solutions from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/min).[4][6]

    • Record the UV absorbance at 260 nm as a function of temperature. The increase in absorbance upon duplex melting is known as the hyperchromic effect.[4]

  • Data Analysis:

    • The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.[4]

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) can be calculated by analyzing the dependence of Tm on the concentration of the RNA strands.

Enzymatic Degradation Assay

This assay assesses the stability of RNA against nuclease-mediated degradation. The this compound modification is expected to confer increased resistance to certain nucleases.

Methodology:

  • RNA Substrate Preparation:

    • Synthesize and purify both the unmodified and this compound-modified RNA substrates. These can be single-stranded or duplex RNA.

    • The RNA can be 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for detection.[7]

  • Enzymatic Reaction:

    • Incubate the RNA substrates with a specific nuclease (e.g., a 3'-exonuclease or an endonuclease) in a suitable reaction buffer.

    • Collect aliquots of the reaction at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Analysis of Degradation Products:

    • Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the RNA bands using autoradiography (for radiolabeled RNA) or fluorescence imaging.

    • Quantify the amount of full-length RNA remaining at each time point.

  • Data Analysis:

    • Calculate the degradation rate or the half-life of the RNA substrates under the specific enzymatic conditions. A longer half-life indicates greater stability.

Visualizations

Structural Comparison of Guanosine and this compound cluster_G Guanosine (G) cluster_mG This compound (m2,2'O-G) G_structure mG_structure experimental_workflow cluster_synthesis 1. RNA Synthesis & Purification cluster_stability_assays 2. Stability Assays cluster_analysis 3. Data Analysis cluster_comparison 4. Comparative Analysis unmodified Unmodified RNA thermal Thermal Melting (UV Spectroscopy) unmodified->thermal enzymatic Enzymatic Degradation (Nuclease Assay) unmodified->enzymatic modified m2,2'O-G Modified RNA modified->thermal modified->enzymatic tm_analysis Determine Tm and Thermodynamic Parameters thermal->tm_analysis rate_analysis Calculate Degradation Rate and Half-life enzymatic->rate_analysis comparison Compare Stability of Modified vs. Unmodified RNA tm_analysis->comparison rate_analysis->comparison

References

Safety Operating Guide

Navigating the Safe Disposal of N2,2'-O-Dimethylguanosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of N2,2'-O-Dimethylguanosine, a purine (B94841) nucleoside analog utilized in various research applications. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.

Chemical and Hazard Profile

This compound is a solid substance that should be handled with care, treating it as a potentially hazardous material.[1] Key safety data extracted from safety data sheets (SDS) are summarized below to provide an at-a-glance reference for handling and emergency procedures.

PropertyDataSource
Appearance Solid[1][2][3]
Chemical Stability Stable under recommended storage conditions (5°C or -20°C).[1][3][1][3]
Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
Incompatible Materials Strong oxidizing agents, Heat.[3][3]
First Aid Measures Inhalation: Move to fresh air.[3] Skin Contact: Wash with soap and water.[3] Eye Contact: Rinse with water for several minutes.[3] Ingestion: Rinse mouth with water and consult a physician.[3][3]
Extinguishing Media Carbon dioxide, extinguishing powder, water spray, or alcohol-resistant foam.[3][3]
Disposal Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to ensure the safety of laboratory personnel and compliance with standard regulations.

  • Personal Protective Equipment (PPE) Confirmation: Before handling the material, ensure that appropriate PPE is worn, including protective gloves, eye protection (safety glasses or goggles), and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect any dry, unused this compound and contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent the generation of dust.

    • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name "this compound" and the appropriate hazard symbols (e.g., irritant).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in Labeled Solid Hazardous Waste Container C->D Solid E Collect in Labeled Liquid Hazardous Waste Container C->E Liquid F Store in Designated Secure Waste Area D->F E->F G Arrange for EHS/Licensed Contractor Pickup F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

By following these established procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet for the most comprehensive information.

References

Personal protective equipment for handling N2,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of N2,2'-O-Dimethylguanosine, ensuring laboratory safety and operational integrity.

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are chemical compounds that require careful handling. While a specific Safety Data Sheet (SDS) for this compound was not available, data from similar nucleoside analogs indicate potential hazards. The compound should be considered hazardous until more information is available.[1] Potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation. Ingestion may also be harmful.[2]

A comprehensive list of required Personal Protective Equipment (PPE) is detailed below.

Personal Protective Equipment (PPE) Specifications and Use
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) should be worn at all times.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
Skin and Body Protection A lab coat or other protective clothing that covers the arms should be worn. Ensure skin is not exposed.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the solid form where dust may be generated. Use in a well-ventilated area is crucial.

Operational Plan: Step-by-Step Handling and Storage

Proper handling and storage are paramount to prevent accidental exposure and maintain the integrity of the compound.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Location: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Temperature: The recommended storage temperature is -20°C.

  • Incompatibilities: Keep away from strong oxidizing agents.

Handling and Use:
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Dust Formation: When working with the solid form, take care to avoid the formation of dust.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Spill Preparedness: Have a spill kit readily available. In case of a minor spill, absorb the material with an inert absorbent, collect it in a suitable container, and dispose of it as chemical waste. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:
  • Solid Waste: Unused or contaminated solid this compound.

  • Liquid Waste: Solutions containing this compound.

  • Contaminated Materials: Gloves, pipette tips, and other disposable materials that have come into contact with the compound.

Step-by-Step Disposal Procedure:
  • Segregation: Collect all waste materials contaminated with this compound separately from other laboratory waste.

  • Labeling: Use a designated, sealed, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

  • Aqueous Solutions: For readily soluble aqueous solutions of nucleosides, some institutional guidelines may permit disposal down the sanitary sewer with copious amounts of water.[2] However, it is imperative to consult and strictly follow your institution's specific chemical waste disposal policies.

  • Solid and Concentrated Waste: For solid waste and concentrated solutions, disposal should be handled through your institution's hazardous waste management program. Do not dispose of solid chemical waste in the regular trash.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, deface the original label before disposing of the container in the appropriate recycling or trash receptacle, as per institutional guidelines.

Experimental Protocols and Visualizations

To further clarify the procedural flow of handling and disposal, the following diagrams have been generated.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Workflow for Handling this compound

Logical Flow for this compound Disposal Generated Waste Generated Waste Is it Aqueous & Soluble? Is it Aqueous & Soluble? Generated Waste->Is it Aqueous & Soluble? Consult Institutional Policy Consult Institutional Policy Is it Aqueous & Soluble?->Consult Institutional Policy Yes Hazardous Waste Collection Hazardous Waste Collection Is it Aqueous & Soluble?->Hazardous Waste Collection No Sanitary Sewer Disposal Sanitary Sewer Disposal Consult Institutional Policy->Sanitary Sewer Disposal Permitted Consult Institutional Policy->Hazardous Waste Collection Not Permitted Triple Rinse Container Triple Rinse Container Hazardous Waste Collection->Triple Rinse Container Dispose of Rinsed Container Dispose of Rinsed Container Triple Rinse Container->Dispose of Rinsed Container

Caption: Logical Flow for this compound Disposal

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.